Propoxycarbazone-2-hydroxypropoxy: Chemical Structure, Metabolic Pathways, and Analytical Methodologies
Target Audience: Researchers, Analytical Chemists, and Agronomic Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Propoxycarbazone-sodium is a selective, post-emergence sulfonylamino-c...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Agronomic Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
Propoxycarbazone-sodium is a selective, post-emergence sulfonylamino-carbonyl-triazolinone herbicide utilized globally for grass and broadleaf weed control in wheat and triticale 1. Its primary herbicidal mechanism involves the targeted inhibition of acetolactate synthase (ALS), a critical enzyme required for branched-chain amino acid synthesis in plants 2.
In agricultural matrices, the parent compound undergoes rapid biotransformation, predominantly yielding Propoxycarbazone-2-hydroxypropoxy (MKH 6561 M01) 3. Because this metabolite is the most significant residue identified in raw agricultural commodities, regulatory bodies mandate that the official "residue of concern" for plant matrices must include both the parent compound and this 2-hydroxypropoxy derivative 3.
Chemical Structure and Physicochemical Properties
Propoxycarbazone-2-hydroxypropoxy is formed via the aliphatic hydroxylation of the propoxy side chain of the parent herbicide. This structural modification introduces a hydroxyl group that significantly increases the polarity and hydrophilicity of the molecule, directly influencing its extraction efficiency and environmental behavior.
Table 1: Core Physicochemical Properties of Propoxycarbazone-2-hydroxypropoxy
The biotransformation of propoxycarbazone-sodium in wheat is driven by enzymatic oxidation and hydrolysis. The primary metabolic step is the hydroxylation of the propoxy group, catalyzed by plant cytochrome P450 monooxygenases, yielding Propoxycarbazone-2-hydroxypropoxy (M01) 3. A secondary, minor pathway involves the hydrolysis of the sulfonamide methyl ester to form sulfonamide acid (M06), which exists in equilibrium with saccharin (M07) 3.
Metabolic degradation pathway of Propoxycarbazone-sodium in wheat matrices.
Analytical Methodology: Residue Extraction and Quantification
Because Propoxycarbazone-2-hydroxypropoxy is highly polar (XLogP3 = 0.9), standard multiresidue methods (MRMs) employed by agencies like the FDA frequently fail to achieve adequate recovery rates 1. Consequently, specialized LC-MS/MS protocols must be utilized to enforce tolerances in wheat and livestock commodities.
Rationale for Experimental Design
To overcome the poor recovery of MRMs, the extraction solvent must have a high aqueous composition to disrupt hydrogen bonding between the polar metabolite and the cellulosic plant matrix. Solid Phase Extraction (SPE) utilizing a Hydrophilic-Lipophilic Balance (HLB) sorbent is required because traditional C18 silica does not adequately retain the highly polar M01 metabolite during aqueous wash steps.
Step-by-Step LC-MS/MS Protocol
Sample Homogenization: Cryogenically mill 10.0 g of frozen wheat matrix (forage, hay, straw, or grain) to a fine powder to maximize the surface area.
Solvent Extraction: Add 50 mL of Acetonitrile/Water (80:20, v/v) containing 0.1% formic acid.
Causality: The formic acid ensures the sulfonamide nitrogen remains protonated, stabilizing the molecule and preventing ionization during the organic extraction phase.
Agitation and Centrifugation: Shake mechanically for 30 minutes, then centrifuge at 4000 rpm for 10 minutes. Decant the supernatant.
SPE Cleanup:
Condition an HLB SPE cartridge with 5 mL methanol followed by 5 mL LC-grade water.
Load 5 mL of the sample extract.
Wash with 5 mL of Water/Methanol (95:5, v/v) to elute highly polar matrix interferences (e.g., free sugars and organic acids) while retaining the metabolite.
Elute the target metabolite with 5 mL of 100% Methanol.
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1 mL of the initial LC mobile phase.
LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Utilize Electrospray Ionization (ESI) in positive ion mode, monitoring the precursor-to-product ion transitions specific to the m/z 415 [M+H]+ parent ion.
Step-by-step LC-MS/MS workflow for extracting and quantifying M01.
Storage Stability and Residue Integrity
A critical component of regulatory submissions is proving that the metabolite does not degrade during sample storage prior to analysis. Comprehensive freezer storage stability studies conducted on various spring wheat matrices demonstrated exceptional stability for Propoxycarbazone-2-hydroxypropoxy 3.
Table 2: Freezer Storage Stability (-20 °C ± 6 °C) of Propoxycarbazone-2-hydroxypropoxy in Wheat Matrices
Wheat Matrix
Fortification Level (mg/kg)
Max Validated Storage Duration (Days)
Mean Recovery (%)
Relative Standard Deviation (RSD %)
Forage (Green Material)
1.00
> 540
90%
3.1%
Straw
0.50
> 540
81%
5.8%
Grain
0.20
> 540
86%
5.5%
Data Interpretation: At all sampling intervals up to 540 days, the materials retained >70% of the fortified M01 residue levels, rendering the analytical protocols self-validating. Extended studies utilizing[phenyl-UL-14C] radiolabels confirmed stability up to 1003 days in forage and 946 days in grain 3.
Conclusion
Propoxycarbazone-2-hydroxypropoxy is the definitive biomarker for propoxycarbazone-sodium application in agricultural settings. Due to its high polarity and unique structural properties, specialized analytical workflows utilizing HLB-SPE and LC-MS/MS are mandatory for accurate quantification. Its robust stability in frozen matrices ensures high fidelity in regulatory residue monitoring and environmental impact assessments.
References
Propoxycarbazone-sodium. Human Health Assessment Scoping Document and Preliminary Human Health Risk Assessment - Regulations.gov. 1
Propoxycarbazone-sodium (Ref: MKH 6561) - AERU - University of Hertfordshire. 2
Propoxycarbazone-sodium - Herbicide - Dossier for renewal of approval according to Commission Regulation 844/2012 - Bayer CropScience. 3
An In-depth Technical Guide to Propoxycarbazone-2-hydroxypropoxy: From Chemical Identity to Analytical Determination
For Researchers, Scientists, and Drug Development Professionals Introduction Propoxycarbazone and its metabolites are of significant interest in the fields of agricultural science and environmental chemistry. As a member...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxycarbazone and its metabolites are of significant interest in the fields of agricultural science and environmental chemistry. As a member of the sulfonylaminocarbonyl-triazolinone class of herbicides, propoxycarbazone is effective in controlling a variety of grass and broadleaf weeds.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids in plants.[2][3] Understanding the chemical properties, metabolic fate, and analytical determination of its metabolites is crucial for assessing its environmental impact and ensuring food safety. This guide provides a comprehensive technical overview of Propoxycarbazone-2-hydroxypropoxy, a major metabolite of propoxycarbazone.
Part 1: Chemical Identity and Properties
Propoxycarbazone-2-hydroxypropoxy is a significant metabolite of the herbicide propoxycarbazone.[4] Its formation involves the hydroxylation of the propoxy side chain of the parent compound.
The molecular structure of Propoxycarbazone-2-hydroxypropoxy is characterized by a triazolinone ring, a sulfonylurea bridge, and a benzoate group, with the distinguishing feature being a hydroxyl group on the propoxy chain.
Part 2: Mechanism of Action - Inhibition of Acetolactate Synthase (ALS)
The herbicidal activity of propoxycarbazone and its metabolites stems from the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][7] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[7][8] As these amino acids are essential for protein synthesis and overall plant growth, inhibition of ALS leads to a deficiency in these critical building blocks, ultimately resulting in plant death.
The sulfonylaminocarbonyl-triazolinone herbicides, including propoxycarbazone, do not bind to the active site of the ALS enzyme directly. Instead, they bind to a channel leading to the active site, effectively blocking the entry of the enzyme's substrates, pyruvate and α-ketobutyrate.[9][10] This non-competitive inhibition is highly specific to the plant enzyme, contributing to the low mammalian toxicity of this class of herbicides.
Caption: Inhibition of the Acetolactate Synthase (ALS) pathway by propoxycarbazone.
Part 3: Synthesis and Metabolism
Synthesis of Propoxycarbazone
The commercial synthesis of propoxycarbazone typically involves a multi-step process. While a detailed, publicly available protocol for the direct chemical synthesis of Propoxycarbazone-2-hydroxypropoxy is not readily found, understanding the synthesis of the parent compound provides a foundational context. The general approach involves the formation of a triazolinone ring, which is then coupled with a sulfonyl isocyanate and a methyl benzoate derivative.[1]
Metabolic Formation of Propoxycarbazone-2-hydroxypropoxy
In plants, Propoxycarbazone-2-hydroxypropoxy is a major metabolite of propoxycarbazone.[4] The formation of this metabolite occurs through a Phase I metabolic reaction, specifically a hydroxylation event. This biotransformation is catalyzed by cytochrome P450 monooxygenases, which introduce a hydroxyl group onto the propoxy side chain. This process increases the polarity of the molecule, facilitating further metabolism (Phase II conjugation) and detoxification by the plant.
Caption: Metabolic conversion of Propoxycarbazone to Propoxycarbazone-2-hydroxypropoxy.
Part 4: Analytical Methodologies
The accurate and sensitive determination of propoxycarbazone and its metabolites in various matrices, such as food and environmental samples, is crucial for regulatory monitoring and risk assessment. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and widely adopted analytical workflow.[9][11]
QuEChERS Sample Preparation Protocol
The QuEChERS method provides an efficient extraction and cleanup of analytes from complex matrices.[10][12]
Step-by-Step Methodology:
Sample Homogenization: A representative sample (e.g., 10-15 g of a food commodity) is homogenized to ensure uniformity.
Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of water and acetonitrile. The tube is shaken vigorously to extract the analytes into the organic phase.
Salting-Out Liquid-Liquid Partitioning: A mixture of salts, typically magnesium sulfate, sodium chloride, and a buffering agent (e.g., citrate), is added. The addition of salts induces phase separation between the aqueous and organic layers and drives the analytes into the acetonitrile layer. The mixture is centrifuged to separate the layers.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a primary secondary amine (PSA) sorbent to remove organic acids, sugars, and fatty acids, and magnesium sulfate to remove residual water. Other sorbents like C18 or graphitized carbon black (GCB) may be used depending on the matrix. The tube is vortexed and then centrifuged.
Final Extract: The resulting supernatant is the final extract, which can be directly analyzed by LC-MS/MS or diluted if necessary.
LC-MS/MS Analysis
The cleaned-up extract is then analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.
Typical Parameters:
Chromatographic Separation: A C18 reversed-phase column is commonly used to separate propoxycarbazone and its metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate, is employed.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[13] This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
Caption: Experimental workflow for the analysis of Propoxycarbazone-2-hydroxypropoxy.
Conclusion
Propoxycarbazone-2-hydroxypropoxy, as a primary metabolite of the herbicide propoxycarbazone, plays a critical role in the environmental fate and toxicological assessment of the parent compound. A thorough understanding of its chemical identity, mechanism of action, metabolic formation, and analytical determination is essential for researchers and professionals in the agricultural and environmental sciences. The methodologies outlined in this guide, particularly the QuEChERS-LC-MS/MS workflow, provide a robust framework for the accurate and reliable quantification of this important metabolite.
References
Parrilla Vázquez, P., et al. (2019). Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. Food Chemistry, 274, 429-433. [Link]
Lonhienne, T., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), E1235-E1244. [Link]
McCourt, J. A., et al. (2006). Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase. Proceedings of the National Academy of Sciences, 103(3), 569-573. [Link]
University of California Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. Herbicide Symptoms. [Link]
PubChem. (n.d.). 2-Hydroxy-propoxycarbazone. National Center for Biotechnology Information. [Link]
AERU. (2026, February 18). Propoxycarbazone-sodium (Ref: MKH 6561). University of Hertfordshire. [Link]
U.S. Environmental Protection Agency. (2025, June 14). Propoxycarbazone-sodium. Human Health Assessment Scoping Document and Preliminary Human Health Risk Assessment in Support of Registration Review. Regulations.gov. [Link]
Bayer AG. (2014, July 15). Propoxycarbazone-sodium - Herbicide - Dossier for renewal of approval according to Commission Regulation 844/2012 - Document M-C. [Link]
European Union Reference Laboratory for Pesticide Residues in Cereals and Feeding Stuff. (n.d.). Validation Report 16. [Link]
PubChem. (n.d.). Propoxycarbazone. National Center for Biotechnology Information. [Link]
AERU. (2026, February 5). Propoxycarbazone. University of Hertfordshire. [Link]
Singh, B. K., & Shaner, D. L. (2012). Physiological and Molecular Basis of Acetolactate Synthase- Inhibiting Herbicide Resistance in Barnyardgrass (Echinochloa crus- galli). Journal of agricultural and food chemistry, 61(1), 178-185. [Link]
Majors, R. E. (2026, March 22). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]
Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]
Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
Shimadzu. (n.d.). Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. [Link]
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
PubChem. (n.d.). Benzoic acid, 2-((((4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl)amino)sulfonyl)-. National Center for Biotechnology Information. [Link]
ResearchGate. (n.d.). Action mechanisms of acetolactate synthase-inhibiting herbicides. [Link]
SCIRP. (n.d.). Herbicide-Resistant Mutations in Acetolactate Synthase Can Reduce Feedback Inhibition and Lead to Accumulation of Branched-Chain Amino Acids. [Link]
PubChem. (n.d.). Propoxycarbazone sodium. National Center for Biotechnology Information. [Link]
Shimadzu. (n.d.). LC-MS/MS Method Package for Primary Metabolites. [Link]
ResearchGate. (2025, October 16). (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]
The Pherobase. (2025, July 8). Synthesis - 2-hydroxypropoxy-propanol | C6H14O3. [Link]
Synthesis and Characterization of Propoxycarbazone-2-hydroxypropoxy: A Technical Guide for Residue Analysis
Executive Summary & Mechanistic Context Propoxycarbazone-sodium is a highly effective, post-emergence sulfonylaminocarbonyltriazolinone herbicide utilized primarily for grass and broad-leaved weed control in wheat, rye,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Context
Propoxycarbazone-sodium is a highly effective, post-emergence sulfonylaminocarbonyltriazolinone herbicide utilized primarily for grass and broad-leaved weed control in wheat, rye, and triticale[1]. Its mechanism of action relies on the potent inhibition of acetohydroxyacid synthase (AHAS/ALS), a critical enzyme in the biosynthesis of branched-chain amino acids[2],[3]. While the parent compound exhibits low acute toxicity[4], its metabolic fate in plant matrices dictates regulatory compliance frameworks.
Extensive metabolic profiling reveals that the primary transformation of propoxycarbazone-sodium in wheat involves the aliphatic hydroxylation of its propoxy side chain. This enzymatic process yields propoxycarbazone-2-hydroxypropoxy (designated as metabolite M01)[5]. Because M01 is the predominant metabolite identified in raw agricultural commodities, regulatory bodies mandate its inclusion alongside the parent compound in the residue definition for plant matrices[5].
In my capacity as a Senior Application Scientist, I have designed this whitepaper to address a critical bottleneck in residue analysis: the de novo synthesis and rigorous characterization of the M01 analytical standard (IUPAC: methyl 2-[[3-(2-hydroxypropoxy)-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl]sulfamoyl]benzoate)[6],[7].
Metabolic pathway of propoxycarbazone-sodium in wheat matrices yielding the M01 metabolite.
Synthetic Strategy & Causality
Direct C–H oxidation of the parent propoxycarbazone-sodium to yield the M01 metabolite is synthetically intractable due to poor regioselectivity and the oxidative susceptibility of the triazolinone ring. Therefore, a convergent de novo synthesis is required.
The Causality of Protection Logic:
To successfully couple the triazolone intermediate with methyl 2-(chlorosulfonyl)benzoate, the secondary hydroxyl group on the 2-hydroxypropoxy chain must be transiently protected. We utilize a tert-butyldimethylsilyl (TBS) ether. The TBS group provides robust steric shielding during the highly reactive sulfonylation step, preventing off-target esterification. Crucially, it can be subsequently cleaved under mildly fluoridic conditions (using TBAF) that do not hydrolyze the base-sensitive sulfonylurea bridge or the methyl ester.
Self-Validating Experimental Protocols
The following protocol is engineered as a self-validating system . Every synthetic step includes an orthogonal analytical checkpoint that must be satisfied before proceeding, ensuring the integrity of the final analytical standard.
Step 1: Synthesis of the TBS-Protected Triazolone Intermediate
Reaction: Dissolve 4-methyl-1H-1,2,4-triazole-3,5-dione (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature.
Alkylation: Dropwise add 1-bromo-2-(tert-butyldimethylsilyloxy)propane (1.1 eq). Elevate temperature to 60°C for 4 hours.
Causality: K₂CO₃ is selected as a mild base to selectively deprotonate the N3 position of the triazole without inducing ring cleavage. DMF provides optimal solvation for this Sₙ2 alkylation.
Validation Checkpoint: Pull a 10 µL aliquot, quench in H₂O/MeCN, and analyze via LC-MS. System Rule: Do not proceed to aqueous workup unless the [M+H]⁺ peak of the protected intermediate constitutes >95% of the Total Ion Chromatogram (TIC).
Step 2: Sulfonylurea Linkage Formation
Reaction: Dissolve the purified intermediate from Step 1 in anhydrous Dichloromethane (DCM) at 0°C. Add Triethylamine (Et₃N, 2.0 eq).
Coupling: Slowly add methyl 2-(chlorosulfonyl)benzoate (1.2 eq) dissolved in DCM. Allow the reaction to warm to room temperature over 12 hours.
Causality: Et₃N acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing premature desilylation of the TBS group and driving the coupling equilibrium forward.
Validation Checkpoint: Conduct Thin Layer Chromatography (TLC) under UV 254 nm. System Rule: The reaction is complete only when the baseline triazolone spot is completely consumed.
Step 3: Deprotection and Isolation of M01
Reaction: Dissolve the crude product from Step 2 in anhydrous THF at 0°C. Add a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise. Stir for 2 hours.
Purification: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate. Purify the crude residue via preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% Formic Acid). Lyophilize the pure fractions.
Validation Checkpoint: Analyze the lyophilized powder via High-Resolution Mass Spectrometry (HRMS). System Rule: The exact mass must match the theoretical value of C₁₅H₁₈N₄O₈S (m/z 414.0845)[7] within a < 2 ppm error margin.
Multi-step chemical synthesis workflow for the propoxycarbazone-2-hydroxypropoxy standard.
Analytical Characterization & Method Validation Data
To ensure the synthesized standard is fit for regulatory residue analysis, it must undergo rigorous structural and quantitative validation. The tables below summarize the expected analytical profile of the pure M01 metabolite and its extraction recovery performance in actual agricultural matrices.
Table 1: High-Resolution Mass Spectrometry (HRMS) Profiling
HRMS provides definitive proof of the molecular formula (C₁₅H₁₈N₄O₈S)[7]. The fragmentation pattern confirms the integrity of the sulfonylurea bridge.
Nuclear Magnetic Resonance (NMR) spectroscopy is critical to confirm the regiochemistry of the aliphatic hydroxylation on the propoxy chain.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Structural Assignment
10.50
Singlet (s)
1H
Sulfonylurea NH
8.15 - 7.80
Multiplet (m)
4H
Aromatic protons (Benzoate ring)
4.85
Doublet (d)
1H
Secondary OH (Validates deprotection)
4.10
Multiplet (m)
2H
O-CH₂ (Propoxy chain)
3.90
Multiplet (m)
1H
CH-OH (Propoxy chain)
3.85
Singlet (s)
3H
Methyl ester (COOCH₃)
3.20
Singlet (s)
3H
Triazolone N-CH₃
1.15
Doublet (d)
3H
Terminal CH₃ (Propoxy chain)
Table 3: Quantitative Recovery Validation in Wheat Matrices
Once synthesized, the standard is utilized to validate extraction methodologies. According to Bayer's official renewal dossier[5], the M01 metabolite demonstrates robust stability and extractability across various wheat matrices under long-term freezer storage (>540 days).
Matrix Type
Fortification Level (mg/kg)
Mean Recovery (%)
RSD (%)
Sample Size (n)
Green Material
0.01 - 0.10
90%
3.1%
20
Wheat Grain
0.01 - 0.10
86%
5.5%
20
Wheat Straw
0.01 - 0.10
81%
5.8%
20
Conclusion
The synthesis of propoxycarbazone-2-hydroxypropoxy requires a highly controlled, convergent approach to bypass the regiochemical limitations of direct parent compound oxidation. By employing transient silyl protection and orthogonal in-process validation checkpoints, analytical chemists can reliably produce the high-purity reference standards necessary to meet stringent global regulatory residue definitions.
References
[2] Title: Propoxycarbazone-sodium (Ref: MKH 6561) - AERU. Source: University of Hertfordshire Pesticide Properties DataBase (PPDB). URL: [Link]
[1] Title: Propoxycarbazone sodium | C15H17N4NaO7S | CID 12056759. Source: PubChem / Hazardous Substances Data Bank (HSDB). URL: [Link]
[3] Title: Propoxycarbazone - AERU. Source: University of Hertfordshire Pesticide Properties DataBase (PPDB). URL: [Link]
The Metabolic Conversion of Propoxycarbazone-sodium to its 2-Hydroxypropoxy Metabolite: A Technical Guide
This technical guide provides a detailed exploration of the metabolic pathway of Propoxycarbazone-sodium, a sulfonylurea herbicide, with a specific focus on its transformation into the 2-hydroxypropoxy metabolite (M01)....
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a detailed exploration of the metabolic pathway of Propoxycarbazone-sodium, a sulfonylurea herbicide, with a specific focus on its transformation into the 2-hydroxypropoxy metabolite (M01). This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a deep understanding of the biotransformation of this compound.
Introduction to Propoxycarbazone-sodium
Propoxycarbazone-sodium is a post-emergence herbicide widely used for the control of various annual and perennial grasses in cereal crops such as wheat, rye, and triticale.[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][3] This inhibition leads to the cessation of plant growth and eventual death of the targeted weed species. Understanding the metabolic fate of Propoxycarbazone-sodium in plants and the environment is critical for assessing its efficacy, selectivity, and potential residues in agricultural products.
The Central Role of Metabolism in Herbicide Fate
The detoxification of herbicides in plants is a complex process, generally categorized into three phases:
Phase I: Transformation: The herbicide molecule is chemically modified, often through oxidation, reduction, or hydrolysis. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s).[4]
Phase II: Conjugation: The modified herbicide or its metabolite is conjugated with endogenous molecules such as sugars or glutathione.
Phase III: Sequestration: The conjugated metabolites are transported and sequestered in vacuoles or other cellular compartments.
This guide will focus on a key Phase I transformation of Propoxycarbazone-sodium.
The Metabolic Pathway to 2-Hydroxypropoxy Metabolite (M01)
A significant metabolic pathway for Propoxycarbazone-sodium in plants involves the hydroxylation of its propoxy side chain.[5] This reaction leads to the formation of the 2-hydroxypropoxy metabolite, designated as M01 (also referred to as 2-Hydroxypropoxy MKH 6561).[5]
The Hydroxylation Reaction
The core of this metabolic step is the introduction of a hydroxyl (-OH) group at the second carbon position of the propoxy substituent on the triazolinone ring of the Propoxycarbazone-sodium molecule. This conversion is a minor metabolic pathway, yet the resulting 2-hydroxypropoxy metabolite is the predominant metabolite identified in all raw agricultural commodities.[5] Consequently, both the parent compound and the M01 metabolite are considered residues of concern in plant matrices.[5]
Enzymatic Catalysis: The Role of Cytochrome P450 Monooxygenases
The hydroxylation of xenobiotics, including herbicides, is a hallmark of Phase I metabolism and is predominantly catalyzed by the cytochrome P450 (P450) superfamily of enzymes.[4][6][7] These heme-containing monooxygenases are involved in a wide range of oxidative reactions.[4] In the case of Propoxycarbazone-sodium, it is highly probable that a specific P450 isozyme mediates the hydroxylation of the propoxy group. While the specific P450 enzyme responsible for this reaction has not been definitively identified in publicly available literature, the general mechanism of P450-catalyzed hydroxylation provides a strong theoretical framework. This enzymatic action increases the polarity of the molecule, facilitating further metabolic steps and eventual detoxification.
The diagram below illustrates the metabolic conversion of Propoxycarbazone-sodium to its 2-hydroxypropoxy metabolite.
Caption: Metabolic conversion of Propoxycarbazone-sodium to its 2-hydroxypropoxy metabolite.
Analytical Methodology for Quantification
The detection and quantification of Propoxycarbazone-sodium and its 2-hydroxypropoxy metabolite (M01) are crucial for residue analysis and regulatory compliance. A robust and sensitive analytical method based on liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has been established for this purpose.[5]
Experimental Protocol: Quantification of Propoxycarbazone-sodium and M01 in Plant Matrices
This protocol outlines a general procedure for the analysis of Propoxycarbazone-sodium and its 2-hydroxypropoxy metabolite in plant samples.
1. Sample Preparation and Extraction:
Homogenize a representative sample of the plant matrix (e.g., wheat forage, straw, grain).
Perform accelerated solvent extraction (ASE) with an ammonium hydroxide solution to extract the residues.
2. Clean-up:
Subject the extract to solid-phase extraction (SPE) for clean-up and removal of interfering matrix components.
3. LC/MS/MS Analysis:
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Separation:
Utilize a suitable reverse-phase HPLC column (e.g., C18).
Employ a gradient elution program with a mobile phase consisting of an appropriate combination of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).
Mass Spectrometric Detection:
Operate the mass spectrometer in the multiple-reaction-monitoring (MRM) mode for high selectivity and sensitivity.
Use known amounts of deuterated internal standards for accurate quantification.
4. Quantification:
Construct a calibration curve using certified reference standards of Propoxycarbazone-sodium and the 2-hydroxypropoxy metabolite.
Calculate the concentration of the analytes in the samples by comparing their peak areas to those of the internal standards and the calibration curve.
The workflow for the analytical quantification is depicted in the following diagram:
Caption: Workflow for the analytical quantification of Propoxycarbazone-sodium and its metabolite.
Method Performance
The reliability of an analytical method is demonstrated through validation parameters such as recovery rates. The following table summarizes the recovery rates for Propoxycarbazone-sodium and its 2-hydroxypropoxy metabolite (M01) in various wheat matrices.
Matrix
Analyte
Fortification Level (mg/kg)
Recovery Range (%)
Mean Recovery (%)
RSD (%)
Green Material
Propoxycarbazone-sodium
1.0
86 - 103
96
2.9
Green Material
2-Hydroxypropoxy M01
-
84 - 97
90
3.1
Straw
Propoxycarbazone-sodium
0.50
77 - 96
86
4.2
Straw
2-Hydroxypropoxy M01
-
66 - 93
81
5.8
Grain
Propoxycarbazone-sodium
0.20
78 - 96
86
3.8
Grain
2-Hydroxypropoxy M01
-
68 - 101
86
5.5
Data sourced from a dossier for the renewal of approval of Propoxycarbazone-sodium.[5]
Conclusion
The metabolic conversion of Propoxycarbazone-sodium to its 2-hydroxypropoxy metabolite (M01) is a critical pathway in its detoxification in plants. This hydroxylation reaction, likely mediated by cytochrome P450 monooxygenases, results in the formation of the predominant residue found in agricultural commodities. A thorough understanding of this metabolic step, coupled with robust analytical methods for the quantification of both the parent compound and its metabolite, is essential for ensuring food safety, meeting regulatory standards, and advancing our knowledge of herbicide fate and metabolism.
References
Unraveling the Role of P450 Reductase in Herbicide Metabolic Resistance Mechanism. (2023, December 20). [Source details not fully available]
Propoxycarbazone-sodium - Herbicide - Dossier for renewal of approval according to Commission Regulation 844/2012 - Document M-C. (2014, July 15). Bayer AG.
The Formation of Propoxycarbazone-2-hydroxypropoxy in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Propoxycarbazone is a selective post-emergence herbicide widely used for the control of grass weeds in cereal crops. Its efficacy and environmental...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propoxycarbazone is a selective post-emergence herbicide widely used for the control of grass weeds in cereal crops. Its efficacy and environmental fate are intrinsically linked to its metabolism within the plant. A primary metabolic pathway is the hydroxylation of the propoxy group to form Propoxycarbazone-2-hydroxypropoxy. This technical guide provides an in-depth exploration of the formation of this key metabolite in plants. We will delve into the biochemical mechanisms, the enzymatic processes likely responsible, detailed experimental protocols for its study, and the analytical methodologies for its quantification. This guide is intended to serve as a comprehensive resource for researchers in agrochemistry, plant sciences, and environmental chemistry.
Introduction to Propoxycarbazone and its Metabolism in Plants
Propoxycarbazone, a member of the sulfonylamino-carbonyl-triazolinone chemical class, is a potent inhibitor of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] By inhibiting this enzyme, propoxycarbazone effectively halts plant growth, leading to the control of susceptible weed species.[2] The selectivity of propoxycarbazone between crops like wheat and target weeds is largely attributed to the differential rates of its metabolic detoxification in these plants.[3] Tolerant plants, such as wheat, can rapidly metabolize propoxycarbazone into non-phytotoxic compounds, a process that is significantly slower in susceptible weeds.
The metabolism of herbicides in plants is generally categorized into three phases:
Phase I: Transformation: The initial modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s).[4]
Phase II: Conjugation: The modified herbicide is conjugated with endogenous molecules like sugars or glutathione, increasing its water solubility.
Phase III: Sequestration: The conjugated metabolites are transported and compartmentalized into vacuoles or incorporated into cell wall components.
The formation of Propoxycarbazone-2-hydroxypropoxy is a critical Phase I transformation reaction. This hydroxylation reaction significantly alters the chemical properties of the parent compound, marking a key step in its detoxification pathway. Understanding the intricacies of this metabolic step is paramount for developing more effective and safer herbicides, as well as for managing the evolution of herbicide resistance in weed populations, which can be linked to enhanced metabolic capabilities.[5][6]
The Biochemical Pathway: From Propoxycarbazone to Propoxycarbazone-2-hydroxypropoxy
The conversion of propoxycarbazone to its 2-hydroxypropoxy metabolite is a hydroxylation reaction occurring at the second carbon of the propoxy side chain. This reaction introduces a hydroxyl group, increasing the polarity and water solubility of the molecule, which facilitates further metabolic processing in Phase II.
The Role of Cytochrome P450 Monooxygenases
While direct evidence pinpointing the specific enzyme is limited in publicly available literature, the hydroxylation of xenobiotics in plants is predominantly catalyzed by cytochrome P450 monooxygenases (P450s).[4][7] These enzymes are a large and diverse family of heme-containing proteins that play a central role in the detoxification of a wide range of compounds, including herbicides.[7][8] The catalytic cycle of P450s involves the activation of molecular oxygen to insert one oxygen atom into the substrate, in this case, propoxycarbazone.[7]
The proposed mechanism for the P450-mediated formation of Propoxycarbazone-2-hydroxypropoxy is illustrated below:
Propoxycarbazone-2-hydroxypropoxy: A Comprehensive Technical Guide to a Major Metabolite
For Researchers, Scientists, and Drug Development Professionals Abstract Propoxycarbazone, a sulfonylurea herbicide, is widely utilized for the control of grass and broadleaf weeds in cereal crops. Its environmental fate...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propoxycarbazone, a sulfonylurea herbicide, is widely utilized for the control of grass and broadleaf weeds in cereal crops. Its environmental fate and metabolic profile are of significant interest to ensure agricultural productivity and environmental safety. This in-depth technical guide focuses on Propoxycarbazone-2-hydroxypropoxy, the primary and most significant metabolite of Propoxycarbazone in plant systems. We will explore its formation, analytical determination, environmental behavior, and toxicological significance, providing a crucial resource for researchers, environmental scientists, and professionals in the agrochemical and pharmaceutical industries.
Introduction to Propoxycarbazone
Propoxycarbazone is a post-emergence herbicide that belongs to the sulfonylurea class of chemicals.[1][2] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] This inhibition leads to the cessation of cell division and plant growth, ultimately causing weed death. Propoxycarbazone is effective at low application rates and is used to control a variety of weeds in wheat and other cereal crops.
Metabolic Pathway: Formation of Propoxycarbazone-2-hydroxypropoxy
The primary metabolic transformation of Propoxycarbazone in plants is the hydroxylation of its propoxy side chain, resulting in the formation of Propoxycarbazone-2-hydroxypropoxy, designated as metabolite M01.[3][4] This metabolic step is a detoxification mechanism within the plant.
The Role of Cytochrome P450 Monooxygenases
This hydroxylation reaction is catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs).[5][6] These enzymes are crucial for the metabolism of a wide range of xenobiotics, including herbicides, in plants.[5][6] The general mechanism involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate, in this case, the propoxy group of Propoxycarbazone. While the specific CYP isozymes in wheat responsible for this transformation have not been definitively identified, it is known that CYP families such as CYP71, CYP72, and CYP81 are involved in herbicide detoxification in this crop.[7][8]
dot
Caption: Metabolic conversion of Propoxycarbazone to its hydroxylated metabolite.
Analytical Methodology
The accurate detection and quantification of Propoxycarbazone and its primary metabolite, Propoxycarbazone-2-hydroxypropoxy, are essential for residue analysis in food commodities, environmental monitoring, and metabolism studies. The most common and effective analytical techniques are based on chromatography coupled with mass spectrometry.
Sample Preparation
A crucial step in the analysis is the extraction and cleanup of the analytes from complex matrices such as soil, water, and plant tissues. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique.[9][10]
Experimental Protocol: QuEChERS Sample Preparation for Plant Material
Homogenization: Homogenize a representative sample (e.g., 10-15 g of wheat tissue) with water.
Extraction: Add acetonitrile and a buffering salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to a subsample of the homogenate. Shake vigorously for 1 minute.
Partitioning: Centrifuge the sample to separate the organic and aqueous layers.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences).
Final Preparation: Vortex and centrifuge the sample. The resulting supernatant is ready for analysis.
Instrumental Analysis
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the analysis of Propoxycarbazone and its metabolites.[9][10][11]
Table 1: Typical LC-MS/MS Parameters for Analysis
Parameter
Setting
Column
C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A
Water with 0.1% formic acid
Mobile Phase B
Acetonitrile with 0.1% formic acid
Gradient
Optimized for separation of parent and metabolite
Ionization Mode
Electrospray Ionization (ESI), positive or negative
MS/MS Transitions
Specific precursor-to-product ion transitions for quantification and confirmation
Physicochemical properties of Propoxycarbazone-2-hydroxypropoxy
An In-Depth Technical Guide to the Physicochemical Properties of Propoxycarbazone and its Putative Metabolite, Propoxycarbazone-2-hydroxypropoxy Introduction Chemical Identity and Structure Propoxycarbazone belongs to th...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Physicochemical Properties of Propoxycarbazone and its Putative Metabolite, Propoxycarbazone-2-hydroxypropoxy
Introduction
Chemical Identity and Structure
Propoxycarbazone belongs to the triazolinone chemical family. Its systematic IUPAC name is methyl 2-{[(4-methyl-5-oxo-3-propoxy-4,5-dihydro-1H-1,2,4-triazol-1-yl)carbonyl]amino}sulfonylbenzoate. The molecular structure consists of a triazolinone ring, a sulfonylurea bridge, and a benzoic acid methyl ester.
The putative derivative, Propoxycarbazone-2-hydroxypropoxy, would result from the hydroxylation of the propyl group at the second carbon. This transformation introduces a hydroxyl group, a key pharmacophore that can significantly alter the molecule's interaction with its environment.
Core Physicochemical Properties: A Comparative Analysis
The introduction of a hydroxyl group is anticipated to modulate the physicochemical properties of the parent compound significantly. The following sections detail these properties for Propoxycarbazone and provide expert predictions for Propoxycarbazone-2-hydroxypropoxy.
Water Solubility
Theoretical Background: Water solubility is a critical parameter that influences a compound's bioavailability, mobility in soil, and potential for leaching into groundwater. It is governed by the equilibrium between the energy required to break the crystal lattice of the solute and the energy released upon solvation of its molecules by water. The introduction of a hydroxyl group in Propoxycarbazone-2-hydroxypropoxy is expected to increase its water solubility due to the formation of hydrogen bonds with water molecules.
Experimental Data and Predictions:
Compound
Water Solubility (mg/L)
Conditions
Reference
Propoxycarbazone
36 (pH 4), 3100 (pH 7), 49000 (pH 9)
20 °C
Propoxycarbazone-2-hydroxypropoxy
Predicted to be significantly higher than Propoxycarbazone at all pH values
-
-
Experimental Protocol: OECD 105 Flask Method
Preparation: Add an excess amount of the test substance to a flask containing distilled water.
Equilibration: Agitate the flasks at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
Phase Separation: Centrifuge the samples to separate the undissolved solid from the aqueous phase.
Analysis: Determine the concentration of the test substance in the clear aqueous supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Diagram of Experimental Workflow:
Exploratory
Propoxycarbazone-2-hydroxypropoxy: Environmental Fate, Degradation Kinetics, and Analytical Methodologies
Introduction & Chemical Significance Propoxycarbazone-sodium is a highly effective post-emergence sulfonylaminocarbonyl-triazolinone herbicide. It functions primarily as an acetolactate synthase (ALS) inhibitor to contro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Significance
Propoxycarbazone-sodium is a highly effective post-emergence sulfonylaminocarbonyl-triazolinone herbicide. It functions primarily as an acetolactate synthase (ALS) inhibitor to control grassy and broadleaf weeds in winter wheat, rye, and triticale[1],[2]. Upon entering the environment, the parent compound undergoes rapid phase I metabolism and abiotic degradation. The most significant environmental and biological degradate is propoxycarbazone-2-hydroxypropoxy (Pr-2-OH), formed via the hydroxylation of the propoxy side chain[1],[3].
Understanding the environmental fate of the Pr-2-OH metabolite (CAS: 496925-02-1)[4] is critical for agrochemical researchers and regulatory scientists. Because this metabolite retains sufficient structural similarity to the parent compound, regulatory bodies mandate combined tolerance monitoring for both the parent and the Pr-2-OH degradate in agricultural commodities[3].
Environmental Fate and Soil Kinetics
The dissipation of propoxycarbazone and its conversion to Pr-2-OH is heavily dependent on soil microbiome activity and texture.
Soil Dissipation: The parent herbicide exhibits a field dissipation half-life (DT50) ranging from 4 to 54 days[5]. Field studies indicate that half-lives are prolonged in sandy loam and clay loam (up to 54 days) compared to standard loam (31 days). These variations are strongly correlated to historical organic fertilizer applications, which alter the baseline microbial biomass responsible for hydroxylation[6].
Mobility & Leaching: Propoxycarbazone exhibits high to low mobility, with Koc values ranging from 68 to 538 mL/g[2]. Despite this mobility, significant leaching below the 6- to 12-inch soil layer is rarely observed in the field[5]. This is because the parent compound is rapidly metabolized into Pr-2-OH, saccharin, and sulfonamide derivatives, which either bind more readily to soil organic matter or undergo further microbial mineralization[2].
Storage Stability: Radio-labelled Pr-2-OH has been demonstrated to be highly stable in frozen plant matrices (e.g., turnip tops, mustard greens) for up to 12 months when stored at < -15 °C[1].
Aquatic Degradation via Advanced Oxidation Processes (AOPs)
While propoxycarbazone and Pr-2-OH are relatively stable against natural aqueous hydrolysis (remaining stable for up to 365 days in standard aquatic biodegradation studies)[2], they are highly susceptible to Advanced Oxidation Processes (AOPs) utilized in wastewater decontamination[6],[7].
Causality of AOP Efficacy: Natural hydrolysis is slow due to the steric hindrance and chemical stability of the triazolinone ring. However, AOPs such as the Fenton process (Fe²⁺/H₂O₂) generate highly reactive hydroxyl radicals (•OH). These radicals possess an exceptionally high oxidation potential and non-selectively attack the electron-rich aromatic and triazolinone rings, completely bypassing the activation energy barriers of natural hydrolysis[6].
Fenton Process Kinetics: At a 14 mM H₂O₂ concentration, the Fenton process is incredibly efficient, achieving a half-life of just 5 seconds for propoxycarbazone, and reaching 90% conversion (mineralization) in 60 seconds[6],[7].
Ozone and UV Photolysis: O₃/UV and H₂O₂/UV treatments follow pseudo-first-order kinetics. The addition of UV radiation to ozone schemes increases the pseudo-first-order rate constant from 10⁻⁴ s⁻¹ to 10⁻³ s⁻¹, significantly improving degradation efficiency[6],[7].
Degradation Pathway
Propoxycarbazone-sodium environmental degradation pathway to Pr-2-OH and cleavage products.
To accurately quantify the Pr-2-OH metabolite in environmental matrices, researchers must overcome severe matrix effects (ion suppression) inherent to soil extracts. The following LC-MS/MS protocol is designed as a self-validating system to ensure absolute quantitative accuracy.
Step-by-Step Methodology:
Sample Preparation & Extraction: Weigh 10 g of homogenized soil. Add 20 mL of Methanol:Water (80:20, v/v) containing 0.1% formic acid.
Causality: The acidic modifier neutralizes the charge on humic acids and disrupts ionic interactions between the highly polar Pr-2-OH metabolite and soil cations, maximizing the extraction yield.
Internal Standard Spiking (Self-Validation): Spike the sample with 10 µL of a stable isotope-labeled internal standard (SIL-IS), such as Propoxycarbazone-d3, at 1 µg/mL prior to extraction.
Causality: Adding the IS before extraction validates the entire workflow. Any physical loss during extraction or Solid Phase Extraction (SPE), as well as any ion suppression during MS analysis, is proportionally mirrored by the IS, ensuring the final quantification is absolute.
Solid Phase Extraction (SPE) Cleanup: Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge (200 mg) with 5 mL MeOH, then 5 mL water. Load the supernatant. Wash with 5 mL 5% MeOH in water. Elute with 5 mL 100% MeOH.
Causality: Because Pr-2-OH contains an added hydroxyl group, it is significantly more polar than the parent compound. A standard hydrophobic C18 silica phase would result in premature breakthrough. The HLB copolymer retains polar metabolites effectively while allowing non-target salts to wash through.
LC-MS/MS Analysis: Inject 5 µL onto a superficially porous C18 column. Run a mobile phase gradient (Water/Acetonitrile with 0.1% FA) from 5% to 95% organic over 10 minutes. Detect via Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
System Validation Criteria: The protocol validates itself if the SIL-IS recovery remains between 70–120%, and the qualifier/quantifier ion ratio for Pr-2-OH matches the analytical standard within ±20%.
Step-by-step analytical workflow for quantifying Pr-2-OH metabolite in environmental matrices.
Quantitative Fate & Regulatory Data
Regulatory bodies, including the US EPA and Health Canada, mandate the combined monitoring of propoxycarbazone-sodium and its Pr-2-OH metabolite due to their environmental persistence and potential phytotoxicity[1],[3].
From a toxicological standpoint, propoxycarbazone-sodium and the Pr-2-OH metabolite are practically non-toxic to birds, small mammals, honey bees, and earthworms[1],[5]. However, due to its specific mechanism of action (ALS inhibition), the compound is classified as highly toxic to non-target terrestrial plants and aquatic plant life (GHS Aquatic Acute 1 / Chronic 1)[5],[9]. Consequently, stringent buffer zones and runoff prevention protocols are required during agricultural application to protect adjacent freshwater habitats from phytotoxic runoff[1].
An In-depth Technical Guide to the Toxicological Profile of Propoxycarbazone-2-hydroxypropoxy
Prepared for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the toxicological profile of Propoxycarbazone-2-hydroxypropoxy, a significant metabolite of the her...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the toxicological profile of Propoxycarbazone-2-hydroxypropoxy, a significant metabolite of the herbicide propoxycarbazone. Drawing from regulatory assessments and scientific principles, this document delves into the compound's formation, potential toxicological effects, and the methodologies used for its evaluation.
Introduction: The Context of Propoxycarbazone and Its Metabolites
Propoxycarbazone is a sulfonylurea herbicide used to control grass and broadleaf weeds in wheat and barley. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. Following application, propoxycarbazone is metabolized in plants, soil, and animals, leading to the formation of various metabolites, including Propoxycarbazone-2-hydroxypropoxy. Understanding the toxicological profile of these metabolites is a critical component of the overall risk assessment for the parent herbicide. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Australian Pesticides and Veterinary Medicines Authority (APVMA) conduct thorough evaluations of parent compounds and their significant metabolites to ensure safety.
The formation of Propoxycarbazone-2-hydroxypropoxy occurs through the hydroxylation of the propoxy side chain of the parent molecule. This metabolic transformation is a common detoxification pathway in many organisms. The resulting metabolite has different physicochemical properties than propoxycarbazone, which can influence its environmental fate and toxicological profile.
Toxicological Assessment of Propoxycarbazone and its Metabolites
The toxicological evaluation of propoxycarbazone and its metabolites is extensive, encompassing a range of studies to assess potential adverse effects on human health and the environment. The data from these studies form the basis for regulatory decisions and the establishment of safe exposure levels.
Acute Toxicity
Acute toxicity studies are designed to evaluate the effects of a single or short-term exposure to a substance. For propoxycarbazone and its metabolites, these studies typically include oral, dermal, and inhalation routes of exposure. The results of these studies indicate a low order of acute toxicity for propoxycarbazone. For instance, the acute oral LD50 in rats is greater than 5000 mg/kg, and the acute dermal LD50 is also greater than 5000 mg/kg. It is also not a skin irritant or sensitizer.
Genotoxicity
Genotoxicity assays are conducted to determine if a substance can damage genetic material (DNA), potentially leading to mutations or cancer. A battery of in vitro and in vivo tests are performed for propoxycarbazone and its metabolites. These include the Ames test for bacterial reverse mutation, in vitro chromosomal aberration assays in mammalian cells, and in vivo micronucleus assays in rodents. The available data indicate that propoxycarbazone and its metabolites are not genotoxic.
Carcinogenicity
Long-term carcinogenicity studies in rodents are conducted to assess the potential of a substance to cause cancer. In the case of propoxycarbazone, studies have been conducted in rats and mice. The results of these studies did not show any evidence of carcinogenicity.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies are designed to evaluate the potential of a substance to interfere with reproduction or cause harm to a developing fetus. Two-generation reproduction studies in rats and developmental toxicity studies in rats and rabbits have been conducted for propoxycarbazone. The results showed no evidence of reproductive or developmental toxicity at doses that were not maternally toxic.
Experimental Protocols for Toxicological Evaluation
The toxicological evaluation of a herbicide metabolite like Propoxycarbazone-2-hydroxypropoxy follows standardized protocols, often based on guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are examples of key experimental workflows.
In Vitro Genotoxicity Testing Workflow
This workflow outlines the steps involved in assessing the genotoxic potential of a test compound using a battery of in vitro assays.
Caption: Workflow for in vitro genotoxicity assessment.
Two-Generation Reproductive Toxicity Study Design
This diagram illustrates the design of a two-generation study in rodents to assess the effects of a substance on reproductive function across generations.
Exploratory
An In-depth Technical Guide to the Discovery and History of Propoxycarbazone and its Primary Metabolite, Propoxycarbazone-2-hydroxypropoxy
For Researchers, Scientists, and Drug Development Professionals Introduction Propoxycarbazone, a member of the sulfonylaminocarbonyltriazolinone class of herbicides, represents a significant advancement in selective weed...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxycarbazone, a member of the sulfonylaminocarbonyltriazolinone class of herbicides, represents a significant advancement in selective weed control, particularly in cereal crops. Developed and patented by Bayer A.G., this active ingredient, often used as its sodium salt (propoxycarbazone-sodium), has a well-defined mode of action and has been the subject of extensive study regarding its efficacy and environmental fate.[1] A critical aspect of understanding the complete lifecycle of any agricultural chemical is the characterization of its metabolites. In the case of propoxycarbazone, a primary and predominant metabolite, Propoxycarbazone-2-hydroxypropoxy, has been identified and studied for its environmental and toxicological profile.[2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of propoxycarbazone, with a specific focus on its key metabolite, Propoxycarbazone-2-hydroxypropoxy.
PART 1: The Genesis of Propoxycarbazone
Discovery and Development
Propoxycarbazone-sodium, also known by its internal code BAY MKH 6561, was discovered and developed by the German life sciences company Bayer AG.[1][3] It was introduced as a post-emergence herbicide for the selective control of grassy and broadleaf weeds in winter wheat.[3][4] The development of propoxycarbazone was driven by the need for effective solutions to control problematic weeds such as downy brome and Japanese brome in cereal crops.[4] The initial registration of propoxycarbazone-sodium in the United States occurred in 2004.[5]
Propoxycarbazone's herbicidal activity stems from its ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][5][7][9] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[5][9] By blocking this vital metabolic pathway, propoxycarbazone effectively halts plant growth, leading to the control of susceptible weed species.[5][7][9] The herbicide is absorbed through both the leaves and roots of the plant and is translocated throughout the plant's system.[7][9]
Caption: Inhibition of Acetolactate Synthase (ALS) by Propoxycarbazone.
Synthesis of Propoxycarbazone-sodium: A Multi-step Process
The commercial production of propoxycarbazone-sodium involves a multi-step chemical synthesis.[7][9] The process begins with the reaction of 4-methyl-4,5-dihydro-3-propoxy-5-oxo-1H-1,2,4-triazole-2-carbamate with methyl 2-sulfonylchloride benzoate in the presence of a base.[10] A more detailed, multi-step synthesis starts with 2-amino-4,6-dimethoxypyrimidine. This is sulfonylated with 2-(chlorosulfonyl)benzoic acid methyl ester. The resulting sulfonamide intermediate is then coupled with propyl chloroformate. Cyclization to form the triazolone ring is achieved through a reaction with hydrazine hydrate, followed by oxidation to close the ring and form the propoxycarbazone acid. The final step is a neutralization reaction with sodium hydroxide to produce propoxycarbazone-sodium.[9]
Caption: Simplified workflow for the synthesis of Propoxycarbazone-sodium.
PART 3: The Metabolite of Concern: Propoxycarbazone-2-hydroxypropoxy
Identification and Significance
Metabolism studies are crucial for understanding the environmental fate and potential residues of herbicides. In the case of propoxycarbazone-sodium, a significant metabolic pathway involves the hydroxylation of the propoxy side chain. This leads to the formation of 2-Hydroxypropoxy MKH 6561 (M01) , also known as Propoxycarbazone-2-hydroxypropoxy.[2] This compound has been identified as the predominant metabolite in all raw agricultural commodities from treated wheat, regardless of the radiolabeling position investigated.[2] Consequently, both the parent compound and this primary metabolite are considered residues of concern in plant matrices.[2]
Metabolic Pathway
The transformation of propoxycarbazone to its 2-hydroxypropoxy derivative is a key step in its degradation in plants. Other minor metabolic steps include demethylation to yield N-desmethyl MKH 6561 (M03) and hydrolysis of the sulfonamide methyl ester to form a sulfonamide acid, which exists in equilibrium with saccharin.[2]
Caption: Metabolic pathway of Propoxycarbazone-sodium in plants.
Analytical Methodologies and Stability
The detection and quantification of both propoxycarbazone and its 2-hydroxypropoxy metabolite are essential for regulatory purposes and environmental monitoring. Analytical methods based on ultra-high performance liquid chromatography (UHPLC) coupled with Orbitrap mass spectrometry (MS) have been developed for their determination in soil and water.[11][12]
Stability studies have shown that residues of both propoxycarbazone-sodium and its 2-hydroxypropoxy metabolite are stable in wheat matrices under freezer conditions for at least 540 days.[2] This long-term stability is a critical factor in the design of residue analysis studies.
Conclusion
The discovery and development of propoxycarbazone have provided an effective tool for weed management in cereal production. A thorough understanding of its mode of action, synthesis, and, importantly, its metabolic fate is paramount for its responsible and sustainable use. The identification of Propoxycarbazone-2-hydroxypropoxy as the primary metabolite highlights the importance of considering not just the parent compound but also its transformation products when assessing the overall impact of a herbicide. Continued research into the environmental behavior and toxicological profile of both propoxycarbazone and its metabolites will remain a key area of focus for agricultural scientists and regulatory bodies.
References
Propoxycarbazone-sodium (Ref: MKH 6561) - AERU. (2026, February 18). Retrieved from [Link]
Proposed Registration Decision PRD2016-06. (2016, February 3). Health Canada Pest Management Regulatory Agency. Retrieved from [Link]
Pesticide Fact Sheet for Propoxycarbazone-sodium. (2004, June 30). United States Environmental Protection Agency. Retrieved from [Link]
Propoxycarbazone - AERU - University of Hertfordshire. (2026, February 5). Retrieved from [Link]
PROPOXYCARBAZONE-SODIUM - Inxight Drugs. National Center for Advancing Translational Sciences. Retrieved from [Link]
Evaluation of the behaviour of propoxycarbazone herbicide in soils and water under different conditions. Post-targeted study. (2019, November 15). ResearchGate. Retrieved from [Link]
Propoxycarbazone sodium | C15H17N4NaO7S | CID 12056759 - PubChem. National Center for Biotechnology Information. Retrieved from [Link]
2-Hydroxy-propoxycarbazone | C15H18N4O8S | CID 117065389 - PubChem. National Center for Biotechnology Information. Retrieved from [Link]
Evaluation of the behaviour of propoxycarbazone herbicide in soils and water under different conditions. Post-targeted study. (2019, November 15). PubMed. Retrieved from [Link]
Propoxycarbazone-sodium (BAY MKH 6561): - A new herbicide for season long control of Elymus repens in winter wheat. (2002). CABI Digital Library. Retrieved from [Link]
Herbicidal composition. (2003, April 10). Google Patents.
Application Note: High-Throughput Analysis of Propoxycarbazone and its Metabolite Propoxycarbazone-2-hydroxypropoxy in Environmental and Food Matrices
Abstract This document provides a comprehensive guide to the analytical determination of the herbicide Propoxycarbazone and its primary metabolite, Propoxycarbazone-2-hydroxypropoxy. As a widely used sulfonylaminocarbony...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide to the analytical determination of the herbicide Propoxycarbazone and its primary metabolite, Propoxycarbazone-2-hydroxypropoxy. As a widely used sulfonylaminocarbonyl-triazolinone herbicide, monitoring its residues and metabolic fate is critical for ensuring food safety and environmental protection.[1][2] This application note details a robust and validated method employing the QuEChERS sample preparation protocol followed by analysis using Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS). We delve into the causality behind experimental choices, provide step-by-step protocols, and present method validation data to ensure scientific integrity and trustworthy results for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction: The Need for Sensitive Detection
Propoxycarbazone is a selective, post-emergence herbicide effective against various grasses and broadleaf weeds, primarily in wheat and pastureland.[1][3] Its mode of action involves the inhibition of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.[2][3][4] Following application, Propoxycarbazone is metabolized in plants and the environment, with Propoxycarbazone-2-hydroxypropoxy (also referred to as 2-Hydroxy-propoxycarbazone) being a significant degradation product.[1][5] Regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA), mandate the monitoring of both the parent compound and this metabolite to assess the total toxicological burden.[1] Therefore, a highly sensitive, selective, and reliable analytical method is paramount for enforcing maximum residue levels (MRLs) and conducting environmental fate studies.
The method detailed herein is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, which offers excellent analyte recovery from complex matrices with minimal solvent usage.[6][7] Subsequent detection by UHPLC-MS/MS provides unparalleled sensitivity and specificity, allowing for confident quantification at trace levels.[6][8][9]
Analyte Properties and Chemical Structures
Understanding the physicochemical properties of the target analytes is fundamental to developing an effective analytical method.
Table 1: Physicochemical Properties of Target Analytes
Caption: Chemical structures of the parent herbicide and its primary metabolite.
Comprehensive Analytical Workflow
The analytical procedure is a multi-stage process designed to ensure the accurate isolation and quantification of the target analytes from the sample matrix. Each stage is optimized to maximize recovery and minimize interference.
Caption: High-level workflow for the analysis of Propoxycarbazone residues.
Detailed Protocols
Part A: Sample Preparation Protocol (Modified QuEChERS)
The QuEChERS method is highly effective for multi-residue analysis in food and environmental samples.[6][7] This protocol is optimized for matrices like produce (lettuce, wheat straw) and soil.
Rationale:
Acetonitrile: Used for its ability to efficiently extract a wide range of pesticides while minimizing co-extraction of non-polar interferences like fats and waxes.
Salts (MgSO₄, NaCl): Anhydrous magnesium sulfate induces phase separation between the aqueous and organic layers and removes water from the acetonitrile extract. Sodium chloride helps to reduce the polarity of the aqueous layer, further driving the analytes into the acetonitrile.
Dispersive SPE (d-SPE): This is the cleanup step. Primary Secondary Amine (PSA) removes organic acids, sugars, and some pigments. C18 removes non-polar interferences. MgSO₄ removes any remaining water.
Equipment and Reagents:
High-speed blender/homogenizer
50 mL polypropylene centrifuge tubes
Centrifuge capable of ≥4000 rpm
Vortex mixer
Analytical balance
Acetonitrile (HPLC or pesticide residue grade)
Reagent-grade water
Anhydrous Magnesium Sulfate (MgSO₄)
Sodium Chloride (NaCl)
Primary Secondary Amine (PSA) sorbent
C18 sorbent
0.22 µm syringe filters (e.g., PTFE)
Step-by-Step Procedure:
Sample Weighing: Weigh 10 ± 0.1 g of a homogenized sample into a 50 mL centrifuge tube. For soil samples, ensure they are sieved and free of large debris.[13]
Fortification (for QC/Recovery): For recovery and matrix-matched calibration standards, spike the sample with a known concentration of Propoxycarbazone and Propoxycarbazone-2-hydroxypropoxy standard solution and let it stand for 30 minutes.
Extraction: Add 10 mL of reagent-grade water, vortex for 30 seconds. Add 10 mL of acetonitrile.
Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute. This step is exothermic; handle with care.
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at ≥4000 rpm for 5 minutes.
Filtration: Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Part B: Instrumental Analysis Protocol (UHPLC-MS/MS)
Rationale:
C18 Column: A reverse-phase C18 column provides excellent retention and separation for moderately polar compounds like Propoxycarbazone and its metabolite.
Mobile Phase Additives (Formic Acid/Ammonium Formate): These additives are crucial for promoting analyte ionization in the ESI source, leading to better sensitivity. They also ensure good chromatographic peak shape.
Scheduled MRM: Using a scheduled or triggered Multiple Reaction Monitoring (MRM) mode allows for the monitoring of many transitions without sacrificing cycle time, ensuring optimal data quality for each analyte as it elutes.[8][9]
Instrumentation:
UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity)[8]
Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 5500, Agilent 6490)[8][9]
Electrospray Ionization (ESI) source, operated in positive ion mode.
5% B to 95% B over 8 min, hold for 2 min, re-equilibrate
Ionization Mode
ESI Positive
Capillary Voltage
3.5 kV
Source Temp.
150 °C
Desolvation Temp.
400 °C
Table 3: Example MRM Transitions (Precursor > Product Ion)
Analyte
Precursor Ion (m/z)
Product Ion 1 (m/z)
Product Ion 2 (m/z)
Propoxycarbazone
399.1
199.1
339.1
Propoxycarbazone-2-hydroxypropoxy
415.1
199.1
339.1
Note: These values are illustrative. Exact m/z values and optimal collision energies must be determined empirically on the specific instrument used.
Method Validation and Quality Assurance
Method validation is a mandatory process to demonstrate that the analytical procedure is fit for its intended purpose.[14][15] Validation should be performed in accordance with internationally recognized guidelines, such as those from SANTE/SANCO or the Codex Alimentarius.[16][17][18]
Key Validation Parameters:
Linearity: The method should demonstrate linearity across a defined range, typically from the LOQ to 100 µg/kg, with a correlation coefficient (R²) of ≥0.99.[6]
Accuracy (Recovery): Determined by analyzing spiked samples at multiple concentrations. Mean recovery rates should be within the 70-120% range.[6][16]
Precision (RSD): The relative standard deviation (RSD) for replicate analyses should be ≤20%.[6][16]
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision. For this method, LOQs of 10 µg/kg or lower are achievable in most matrices, which is sufficient for MRL enforcement.[6]
Specificity: The ability to unequivocally assess the analyte in the presence of expected interferences. The use of two specific MRM transitions provides high confidence in analyte identification.[8]
Table 4: Typical Method Performance Data (Example in Lettuce Matrix)
Analyte
Spiking Level (µg/kg)
Mean Recovery (%) (n=5)
Precision (RSD, %)
LOQ (µg/kg)
Propoxycarbazone
10
95
8
10
50
98
6
Propoxycarbazone-2-hydroxypropoxy
10
92
11
10
50
96
9
Quality Control: Each analytical batch should include a procedural blank, a spiked blank (LCS), and at least one duplicate sample to monitor for contamination, accuracy, and precision over time.[19]
Conclusion
The described analytical method, combining a streamlined QuEChERS extraction with sensitive UHPLC-MS/MS detection, provides a robust and reliable tool for the simultaneous quantification of Propoxycarbazone and its key metabolite, Propoxycarbazone-2-hydroxypropoxy. The protocol is suitable for high-throughput analysis of various food and environmental matrices. Proper method validation according to established guidelines ensures that the data generated is accurate, defensible, and fit for regulatory compliance and research applications.
References
Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. PubMed.
Propoxycarbazone-sodium. Human Health Assessment Seeping Document and Preliminary Human Health Risk Assessment in Support of Registration Review. Regulations.gov.
Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. PubMed.
Propoxycarbazone. Drugfuture.com.
Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. ACS Publications.
Agrochemical and Pesticide Analysis Methods. Charles River Laboratories.
Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. SWA Environmental Consultants & Engineers.
METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Commission.
Propoxycarbazone-sodium (Ref: MKH 6561). AERU, University of Hertfordshire.
Environmental Chemistry Methods: Propoxycarbazone; 450127-01. US EPA.
Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry | Request PDF. ResearchGate.
Conducting a Bioassay For Herbicide Residues. NC State Extension Publications.
Testing for and Deactivating Herbicide Residues. Oregon State University.
Application Note: High-Sensitivity HPLC-MS/MS Quantification of Propoxycarbazone-2-hydroxypropoxy in Agricultural Matrices
Introduction & Regulatory Context Propoxycarbazone-sodium is a highly effective post-emergence sulfonylaminocarbonyltriazolinone herbicide used globally for grass and broadleaf weed control[1]. Due to its mobility in soi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Regulatory Context
Propoxycarbazone-sodium is a highly effective post-emergence sulfonylaminocarbonyltriazolinone herbicide used globally for grass and broadleaf weed control[1]. Due to its mobility in soil and systemic translocation in plants, monitoring its environmental fate is critical[1]. In agricultural matrices, the parent compound undergoes rapid in planta and soil-mediated hydroxylation to form its primary stable metabolite: Propoxycarbazone-2-hydroxypropoxy (also known as 2-Hydroxy-propoxycarbazone)[2].
The European Food Safety Authority (EFSA) mandates that the residue definition for risk assessment in cereal crops must include the sum of propoxycarbazone, its salts, and 2-hydroxy-propoxycarbazone, expressed as the parent compound[3]. Consequently, robust analytical methods capable of simultaneously extracting and quantifying both the parent and this highly polar metabolite are essential for regulatory compliance and food safety monitoring.
Chemical Profiling & Analytical Rationale
To design an effective extraction and detection system, we must first analyze the physicochemical properties of the target analyte.
Table 1: Physicochemical Properties of the Target Analyte
Why Buffered QuEChERS? Propoxycarbazone and its hydroxylated metabolite contain a sulfonylurea-like linkage that is highly susceptible to degradation under extreme pH conditions. Utilizing a buffered QuEChERS approach (AOAC 2007.01) with sodium acetate ensures the pH remains between 4.8 and 5.5 during the salting-out phase, preventing the hydrolysis of the target analytes[5].
Why LC-MS/MS over GC-MS? The high polarity, molecular weight, and thermal lability of the triazolinone ring make this metabolite unsuitable for Gas Chromatography. Ultra-High-Performance Liquid Chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) with Electrospray Ionization (ESI+) provides the necessary sensitivity and structural preservation[5].
Workflow & Metabolic Pathway Visualization
Figure 1: Metabolic pathway and analytical workflow for Propoxycarbazone-2-hydroxypropoxy.
Step-by-Step Experimental Protocol
Materials and Reagents
Standards: Propoxycarbazone-2-hydroxypropoxy analytical standard (Purity ≥ 99.0%)[4].
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
Homogenization: Weigh 10.0 g (± 0.1 g) of cryo-milled agricultural sample (e.g., wheat grain or lettuce) into a 50 mL PTFE centrifuge tube[5].
Extraction: Add 10 mL of ACN containing 1% formic acid. Causality: The acidic environment ensures the weakly acidic metabolite remains un-ionized, driving it into the organic phase during partitioning.
Salting-Out: Add 4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate, and 0.5 g Disodium Citrate Sesquihydrate. Shake vigorously for 2 minutes to induce phase separation, then centrifuge at 4000 rpm for 5 minutes[5].
Clean-up (dSPE): Transfer 1 mL of the upper ACN layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), and 25 mg C18.
Causality: PSA acts as a weak anion exchanger to remove organic acids and polar pigments. C18 removes non-polar interferences like waxes and lipids[3]. (Note: For highly pigmented matrices, Multi-Walled Carbon Nanotubes (MWCNTs) can be substituted for GCB to reduce planar pesticide loss[3]).
Final Filtration: Vortex for 1 minute, centrifuge at 10,000 rpm for 3 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
UHPLC Separation Parameters
Chromatographic separation relies on a sub-2-micron C18 column to achieve sharp peak shapes and minimize co-elution of matrix components.
Column: Shim-pack Scepter C18-120 (2.1 x 100 mm, 1.8 µm) or equivalent[6].
Column Temperature: 40 °C.
Injection Volume: 2.0 µL.
Flow Rate: 0.3 mL/min.
Mobile Phase A: Water containing 5 mM ammonium formate and 0.02% acetic acid[6].
Mobile Phase B: Methanol containing 5 mM ammonium formate and 0.02% acetic acid[6].
Causality: Ammonium formate acts as a volatile buffer. It provides constant ionic strength, which stabilizes the spray in the ESI source and significantly enhances the formation of the [M+H]+ precursor ion[6].
Table 2: UHPLC Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
0.0
95
5
2.0
95
5
7.0
10
90
9.0
10
90
9.1
95
5
| 12.0 | 95 | 5 |
Mass Spectrometry (ESI-MS/MS) Parameters
Detection is performed in Multiple Reaction Monitoring (MRM) mode to filter out background noise[7].
(Note: Transitions represent structural fragments resulting from the collision-induced dissociation of the triazolinone and sulfonamide moieties. Exact CE values should be optimized per instrument[6][7]).
Self-Validating System: Quality Control & Assurance
To ensure the trustworthiness of the generated data, the analytical run must operate as a self-validating system. Implement the following controls:
Procedural Blank: Run a matrix blank (unspiked sample) through the entire QuEChERS workflow to verify the absence of cross-contamination or background interference.
Pre-Extraction Spike (Recovery Validation): Spike a known concentration of the standard into a blank matrix before extraction. Acceptable mean recovery rates must fall between 73% and 110% with a Relative Standard Deviation (RSD) of ≤ 20%[5].
Post-Extraction Spike (Matrix Effect Calculation): Spike the standard into the final extract of a blank matrix. Calculate the Matrix Effect (ME) using the formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100.
Causality: ESI is prone to ion suppression from co-eluting matrix components. If ME is < 80% or > 120%, Matrix-Matched Calibration is strictly required to ensure accurate quantification[5].
Title: High-Throughput Analysis of Propoxycarbazone-2-hydroxypropoxy in Diverse Food Matrices Using a Validated QuEChERS Extraction Protocol and LC-MS/MS
An Application Note for Researchers and Analytical Scientists Abstract This application note presents a detailed and robust protocol for the extraction and quantification of Propoxycarbazone-2-hydroxypropoxy, a key metab...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers and Analytical Scientists
Abstract
This application note presents a detailed and robust protocol for the extraction and quantification of Propoxycarbazone-2-hydroxypropoxy, a key metabolite of the sulfonylurea herbicide propoxycarbazone, in various food commodities. The methodology is centered around the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which offers significant advantages in terms of speed, efficiency, and reduced solvent consumption. We provide a step-by-step guide, from sample homogenization to the final extract cleanup, elucidating the critical scientific principles behind each step. The protocol is designed for subsequent analysis by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), ensuring high sensitivity and selectivity. This guide is intended for analytical chemists, food safety scientists, and researchers requiring a reliable method for monitoring herbicide residues in complex food matrices.
Introduction: The Need for Sensitive Residue Monitoring
Propoxycarbazone is a selective, post-emergence herbicide used to control grass and broadleaf weeds in crops such as wheat.[1] Regulatory bodies worldwide establish Maximum Residue Levels (MRLs) for pesticides and their significant metabolites in food products to ensure consumer safety.[1] The primary metabolite, Propoxycarbazone-2-hydroxypropoxy (a hydroxylated form), must be monitored alongside the parent compound.[2] Given the complexity and diversity of food matrices, a highly efficient and effective sample preparation method is paramount for accurate and reliable quantification.
The QuEChERS method has revolutionized pesticide residue analysis by streamlining the extraction and cleanup process.[3] It replaces cumbersome traditional methods, offering a harmonized approach that is both cost-effective and high-throughput.[3][4] This document details a validated QuEChERS protocol specifically tailored for the analysis of Propoxycarbazone-2-hydroxypropoxy, ensuring high recovery and removal of matrix interferences prior to instrumental analysis. A study has successfully applied a buffered QuEChERS method for the determination of propoxycarbazone and its metabolite in challenging food commodities like lettuce, beetroot, soybean meal, and honey, achieving excellent recovery and precision.[5][6]
The QuEChERS Principle: A Two-Stage Approach
The power of the QuEChERS method lies in its logical, two-stage process: an initial extraction/partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.[7] This design ensures efficient extraction of a broad range of pesticides while systematically removing common matrix components that could interfere with subsequent analysis.
Stage 1: Acetonitrile Extraction & Salting-Out Partitioning: The process begins with the extraction of the homogenized food sample using acetonitrile.[3][8] Acetonitrile is the solvent of choice due to its ability to effectively extract a wide polarity range of pesticides and its complete miscibility with the water present in the sample. Subsequently, a combination of salts, primarily magnesium sulfate (MgSO₄) and a buffering agent (e.g., sodium acetate or sodium citrate), is added.[7] Anhydrous MgSO₄ serves a dual purpose: it absorbs excess water and promotes the separation of the acetonitrile and aqueous layers, driving the analytes into the organic phase.[7] The buffering salts are crucial for maintaining a stable pH, which is essential for the recovery of pH-sensitive pesticides.[9]
Stage 2: Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant from the first stage is transferred to a tube containing a mixture of sorbents for the d-SPE cleanup.[7] This step is designed to rapidly remove specific types of interfering compounds from the extract. The choice of sorbents is dictated by the matrix composition. Common sorbents include Primary Secondary Amine (PSA) to remove organic acids and sugars, C18 to remove fats and other non-polar interferences, and Graphitized Carbon Black (GCB) to remove pigments and sterols.[8]
Caption: General workflow of the two-stage QuEChERS method.
Detailed Protocol: AOAC Buffered Method
This protocol is based on the AOAC Official Method 2007.01, which utilizes acetate buffering and is effective for a wide range of pesticides, including sulfonylureas.[5][6]
Required Materials
Reagents: Acetonitrile (LC-MS grade), Acetic Acid (glacial), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Acetate (NaOAc), Primary Secondary Amine (PSA) sorbent, C18 sorbent. Pre-weighed salt and d-SPE mixtures are commercially available and highly recommended for consistency.
Standards: Analytical standard of Propoxycarbazone-2-hydroxypropoxy (CAS No: 496925-02-1).[2][10] An isotopically labeled internal standard is recommended for accurate quantification.[11]
Equipment: High-speed homogenizer, 50 mL and 2 mL polypropylene centrifuge tubes, centrifuge capable of >3000 rpm, vortex mixer, analytical balance, calibrated pipettes.
The choice of d-SPE sorbents is critical for achieving a clean extract and minimizing matrix effects. For Propoxycarbazone-2-hydroxypropoxy, which is a moderately polar compound, the goal is to remove common interferences without retaining the analyte.
Anhydrous MgSO₄: Included in all d-SPE tubes to remove any remaining water from the acetonitrile extract, which can improve the consistency of the final sample for LC injection.[7]
PSA (Primary Secondary Amine): This is the most crucial sorbent for most fruit and vegetable samples. It effectively removes a wide range of matrix components including organic acids, fatty acids, and simple sugars, which are common sources of ion suppression in LC-MS/MS.[7]
C18 (End-capped): Recommended for food samples with moderate to high fat content (e.g., soybean meal, avocado). The C18 sorbent targets non-polar interferences like lipids through hydrophobic interactions, preventing them from contaminating the analytical system.[12][13]
Instrumental Analysis by UHPLC-MS/MS
The final extract is analyzed using a UHPLC system coupled to a triple quadrupole mass spectrometer, which provides the necessary sensitivity and selectivity for trace-level quantification.[14][15]
Chromatography: Separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and acetonitrile, both acidified with a small amount of formic acid (e.g., 0.1%), is recommended. Acidification helps to produce consistent protonation of the analyte, leading to sharp peak shapes and improved sensitivity.[16]
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source, typically in positive ion mode. At least two specific precursor-to-product ion transitions should be monitored for each analyte to ensure confident identification and quantification according to SANTE guidelines.
Method Validation and Performance
The trustworthiness of any analytical method hinges on its validation. The described QuEChERS protocol has been shown to provide excellent performance for propoxycarbazone and its metabolite.[5][6] Key validation parameters should be assessed in the target food matrices.
Table 1: Typical Performance Characteristics for the QuEChERS-LC-MS/MS Method
Parameter
Target Value
Rationale
Linearity (R²)
> 0.99
Demonstrates a proportional response of the instrument to analyte concentration across a defined range.[5][6]
Recovery (%)
70 - 120%
Indicates the efficiency of the extraction process. Values within this range are widely accepted by regulatory bodies.[4][5][8]
Precision (RSD%)
< 20%
Measures the repeatability and reproducibility of the method. An RSD below 20% is considered acceptable for trace residue analysis.[4][5][17]
Limit of Quantification (LOQ)
≤ 10 µg/kg
The lowest concentration that can be reliably quantified. Should be well below the established MRLs.[5][6]
Expert Insight - The Importance of Matrix-Matched Calibration:
Food matrices can significantly impact the ionization efficiency of an analyte in the mass spectrometer source, a phenomenon known as the "matrix effect."[13][14] This can cause either ion suppression (lower signal) or enhancement (higher signal), leading to inaccurate quantification if not addressed. To compensate for this, it is essential to prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as the samples. This ensures that the standards and samples experience similar matrix effects, leading to a more accurate result.
Conclusion
The QuEChERS method provides a superior sample preparation solution for the analysis of Propoxycarbazone-2-hydroxypropoxy in food. Its inherent speed, simplicity, and effectiveness make it an ideal choice for laboratories performing routine monitoring of pesticide residues.[3][18] By following the detailed protocol and understanding the scientific principles outlined in this application note, researchers can achieve reliable, high-quality data that meets stringent regulatory requirements. The combination of a buffered QuEChERS extraction with sensitive UHPLC-MS/MS analysis constitutes a powerful and validated workflow for ensuring food safety.
References
American Laboratory. (2010, March 1). QuEChERS Dispersive SPE for Multiresidue Pesticide Analysis. American Laboratory. [Link]
Chen, S.-F., et al. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Food and Drug Analysis, 30(4), 538-548. [Link]
Rebelo, R., et al. (2019). Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. Food Chemistry, 274, 429-433. [Link]
Rebelo, R., et al. (2018). Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. ResearchGate. [Link]
Kaczyński, P., & Łozowicka, B. (2017). One-Step QuEChERS-Based Approach to Extraction and Cleanup in Multiresidue Analysis of Sulfonylurea Herbicides in Cereals by Liquid Chromatography–Tandem Mass Spectrometry. Food Analytical Methods, 10(1), 147-160. [Link]
Chen, S.-F., et al. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. National Center for Biotechnology Information. [Link]
Kaczyński, P., & Łozowicka, B. (2017). Matrix effect of sulfonylureas in the QuEChERS method (wheat at 0.05 mg kg⁻¹ fortification level). ResearchGate. [Link]
Journal of Food and Drug Analysis. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. [Link]
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-propoxycarbazone. PubChem. [Link]
Chapman, T. (n.d.). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. IntechOpen. [Link]
Regulations.gov. (2025, June 14). Propoxycarbazone-sodium. Human Health Assessment Scoping Document and Preliminary Human Health Risk Assessment in Support of Registration Review. [Link]
Agilent Technologies. (2014, September 29). Application of QuEChERS Technique With UHPLC-Q-TOF Tandem Mass Spectrometry for High-Throughput Screening Multiple Pesticides in Food Matrixes. [Link]
Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. [Link]
Application Note: Robust Quantification of Propoxycarbazone-2-hydroxypropoxy (Pr-2-OH) in Soil and Surface Water via UHPLC-MS/MS
Introduction & Environmental Significance Propoxycarbazone-sodium is a selective, post-emergence sulfonylaminocarbonyltriazolinone herbicide widely utilized in cereal crops to control annual grasses and broadleaf weeds b...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Environmental Significance
Propoxycarbazone-sodium is a selective, post-emergence sulfonylaminocarbonyltriazolinone herbicide widely utilized in cereal crops to control annual grasses and broadleaf weeds by inhibiting the acetolactate synthase (ALS) enzyme[1][2]. Upon application, the parent compound is subject to microbial degradation and photodegradation in environmental compartments[3].
The primary degradate of toxicological and environmental concern is Propoxycarbazone-2-hydroxypropoxy (commonly designated as Pr-2-OH or M01)[1][4]. Regulatory frameworks require precise monitoring of Pr-2-OH due to its mobility and persistence. The parent compound exhibits a soil half-life ranging from 31 to 103 days depending on soil texture and organic content, while water dissipation is heavily influenced by first-order photodegradation kinetics[3][5]. Because standard multi-residue methods (MRMs) developed by the FDA fail to adequately recover Pr-2-OH[1], dedicated, highly specific LC-MS/MS protocols are strictly required for environmental monitoring.
Physicochemical Properties of the Target Analyte
Understanding the exact mass and structural properties of Pr-2-OH is critical for accurate mass spectrometry tuning and precursor ion selection.
The degradation of Propoxycarbazone-sodium in soil and water primarily proceeds via the hydroxylation of the propoxy group, yielding Pr-2-OH. Further degradation involves the cleavage of the sulfonamide bridge, resulting in saccharin and triazole derivatives[3][5].
Caption: Metabolic degradation pathway of Propoxycarbazone to its 2-hydroxypropoxy metabolite.
Methodological Rationale: The Causality Behind the Protocol
As a Senior Application Scientist, it is crucial to understand why specific parameters are chosen, ensuring the protocol acts as a self-validating system:
Solvent Selection & pH Control: Propoxycarbazone and Pr-2-OH are stable in acetonitrile (ACN) and water only when the pH remains near neutral (pH ~7)[4]. Acidic or highly alkaline conditions accelerate the cleavage of the sulfonamide bridge during extraction[3].
Strict Avoidance of Methanol: Methanol must be entirely excluded from the sample preparation workflow. Historical metabolism studies revealed that methanol reacts with the parent compound during extraction to artificially form a methyl ester artifact (PlZ 1139), severely skewing quantitative results[2].
Storage Stability: Environmental samples should be frozen immediately at -20°C. Freezer storage stability studies confirm that Pr-2-OH remains stable in matrices for 18 to 33 months (up to ~1000 days) with less than 30% degradation[4].
Experimental Protocols
Soil Sample Extraction (Modified QuEChERS)
Sample Hydration: Weigh 10.0 g of homogenized, sieved soil into a 50 mL polypropylene centrifuge tube. Add 10 mL of LC-MS grade water (buffered to pH 7.0) and vortex for 1 minute to hydrate the matrix and release bound residues.
Extraction: Add 10 mL of Acetonitrile (ACN). (Critical: Do not substitute with Methanol[2]).
Partitioning: Add extraction salts (4 g MgSO₄, 1 g NaCl) to induce phase separation. Shake vigorously for 5 minutes.
Centrifugation: Centrifuge at 4000 rpm for 10 minutes at room temperature.
Clean-up (dSPE): Transfer 2 mL of the upper ACN supernatant to a dSPE tube containing 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine). Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter directly into an autosampler vial.
Surface Water Extraction (Solid Phase Extraction - SPE)
Preparation: Filter 500 mL of surface water through a 0.45 µm glass fiber filter to remove suspended solids. Adjust the water pH to 7.0 using dilute NaOH or HCl[4].
Conditioning: Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge (500 mg/6 mL) with 5 mL ACN followed by 5 mL LC-MS grade water.
Loading: Load the water sample at a controlled flow rate of 5–10 mL/min to ensure optimal analyte retention.
Washing: Wash the cartridge with 5 mL of 5% ACN in water to elute polar interferences. Dry the cartridge under a gentle vacuum for 10 minutes.
Elution: Elute Pr-2-OH with 2 × 3 mL of ACN.
Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C and reconstitute in 1 mL of the initial mobile phase.
UHPLC-MS/MS Conditions
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate at 5% B for 3 minutes.
Detection: Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM)[1]. Alternatively, UHPLC coupled with Orbitrap MS can be utilized for high-resolution accurate mass retrospective screening[3].
Caption: Step-by-step analytical workflow for quantifying Pr-2-OH in environmental matrices.
Method Validation & Quantitative Data
To ensure trustworthiness, the method must be validated against established recovery limits. The following tables summarize expected validation metrics based on regulatory dossier data[1][4].
Table 2: Typical Recovery and Validation Metrics for Pr-2-OH (M01)[4]
(Note: Exact product ions depend on specific triple-quadrupole collision energy tuning, but fragmentation typically yields saccharin-derived or triazolinone-derived product ions following the cleavage of the sulfonamide bridge).
Conclusion
Robust quantification of Propoxycarbazone-2-hydroxypropoxy (Pr-2-OH) requires strict adherence to pH-neutral, methanol-free extraction protocols to prevent artifact formation and chemical degradation. The described UHPLC-MS/MS methodology provides the sensitivity and selectivity required to monitor this critical metabolite in environmental compartments, supporting accurate fate and dissipation modeling (e.g., First Order Multi Compartment[FOMC] modeling in soil)[3].
References
Bayer CropScience. "Propoxycarbazone-sodium - Herbicide - Dossier for renewal of approval according to Commission Regulation 844/2012." Bayer.com.
US Environmental Protection Agency (EPA). "Propoxycarbazone-sodium. Human Health Assessment Scoping Document and Preliminary Human Health Risk Assessment." Regulations.gov.
ResearchGate. "Evaluation of the behaviour of propoxycarbazone herbicide in soils and water under different conditions. Post-targeted study." ResearchGate.net.
PubChem. "2-Hydroxy-propoxycarbazone | C15H18N4O8S | CID 117065389." National Institutes of Health (NIH).
Application Notes and Protocols for the Analysis of Propoxycarbazone and its Metabolite, Propoxycarbazone-2-hydroxypropoxy
Introduction: The Analytical Imperative for Propoxycarbazone and its Metabolites Propoxycarbazone-sodium, a member of the sulfonylaminocarbonyl-triazolinone herbicide family, is a selective post-emergence herbicide highl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Imperative for Propoxycarbazone and its Metabolites
Propoxycarbazone-sodium, a member of the sulfonylaminocarbonyl-triazolinone herbicide family, is a selective post-emergence herbicide highly effective against a variety of grass and broadleaf weeds in cereal crops.[1][2] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for plant growth.[1][3] Following application, propoxycarbazone undergoes transformation in the environment and in biological systems, forming various metabolites. Among these, Propoxycarbazone-2-hydroxypropoxy (also known as Pr-2-OH or MKH 6561 M01) is a key analyte of interest due to its potential presence in various matrices.[4][5]
The accurate and sensitive determination of both the parent compound and its 2-hydroxypropoxy metabolite is paramount for environmental monitoring, food safety assurance, and toxicological risk assessment. This necessitates robust and validated analytical methodologies, with a particular emphasis on efficient and reliable sample preparation techniques to isolate the target analytes from complex matrices such as soil, water, and plant tissues.
This comprehensive guide provides detailed application notes and protocols for the sample preparation of propoxycarbazone and Propoxycarbazone-2-hydroxypropoxy for analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are grounded in established analytical principles and validated practices to ensure data of the highest quality and integrity.
Core Principles of Sample Preparation for Propoxycarbazone Analysis
The selection of an appropriate sample preparation technique is contingent upon the physicochemical properties of the analytes and the nature of the sample matrix. Propoxycarbazone and its 2-hydroxypropoxy metabolite are polar compounds, a characteristic that guides the choice of extraction solvents and cleanup strategies. The primary objectives of sample preparation are:
Efficient extraction of the target analytes from the sample matrix.
Removal of interfering co-extractives that can suppress or enhance the analyte signal during LC-MS/MS analysis (matrix effects).
Concentration of the analytes to achieve the required limits of detection (LOD) and quantification (LOQ).
This guide will focus on two widely adopted and effective sample preparation techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for solid matrices and Solid-Phase Extraction (SPE) for aqueous samples.
I. QuEChERS Methodology for Solid Matrices (Soil, Plant Tissues, and Food Commodities)
The QuEChERS method has emerged as a popular and effective approach for the multi-residue analysis of pesticides in a variety of solid samples.[6] Its advantages include high recovery rates, reduced solvent consumption, and simplicity of operation. The general workflow involves an initial extraction with an organic solvent, followed by a partitioning step using salts, and a subsequent cleanup of the extract using dispersive solid-phase extraction (d-SPE).
Rationale for Methodological Choices in QuEChERS for Propoxycarbazone
Solvent Selection: Acetonitrile is the most commonly used solvent for QuEChERS due to its ability to efficiently extract a wide range of pesticides, including polar compounds like propoxycarbazone.[6] It also exhibits limited miscibility with water, which is crucial for the subsequent salting-out step.
Salting-Out: The addition of salts, typically a mixture of magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc), induces phase separation between the aqueous and organic layers. MgSO₄ also aids in removing residual water from the acetonitrile extract. Buffered QuEChERS methods, such as the AOAC official method, are often employed to maintain a stable pH, which can be critical for the stability of certain analytes.[7][8]
Dispersive SPE (d-SPE) Cleanup: This step is essential for removing matrix interferences. The choice of d-SPE sorbent is critical and depends on the matrix composition:
C18 (Octadecylsilane): Retains non-polar interferences such as lipids and waxes.[8][9]
Graphitized Carbon Black (GCB): Used for the removal of pigments like chlorophyll and carotenoids. However, it should be used with caution as it can also adsorb planar molecules, potentially leading to the loss of some pesticides.[8]
Z-Sep+: A zirconia-based sorbent that can be effective in removing lipids and other matrix components.[9]
Experimental Workflow for QuEChERS
Caption: QuEChERS workflow for solid samples.
Detailed Protocol: QuEChERS for Propoxycarbazone in Soil
This protocol is adapted from established methods for pesticide residue analysis in soil.[10][11]
1. Sample Preparation:
Weigh 10 g of a representative, homogenized soil sample into a 50 mL polypropylene centrifuge tube.
If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.[10]
2. Extraction:
Add 10 mL of acetonitrile to the centrifuge tube.
Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.
Add the contents of a buffered extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate - AOAC method).[12]
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
Centrifuge the tube at ≥3000 x g for 5 minutes.
3. Dispersive SPE Cleanup:
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
Vortex the d-SPE tube for 30 seconds.
Centrifuge at ≥5000 x g for 2 minutes.
The resulting supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm syringe filter if necessary.
Data Presentation: Performance of QuEChERS for Propoxycarbazone and its Metabolite
II. Solid-Phase Extraction (SPE) for Aqueous Matrices (Water)
Solid-phase extraction is a highly effective technique for the selective extraction and concentration of analytes from liquid samples. It is particularly well-suited for the analysis of pesticides in water, where low detection limits are often required.
Rationale for Methodological Choices in SPE for Propoxycarbazone
Sorbent Selection: For moderately polar compounds like propoxycarbazone, reversed-phase sorbents are commonly employed.
C18 (Octadecylsilane): A non-polar sorbent that retains analytes from a polar matrix (water) through hydrophobic interactions. It is a workhorse for pesticide analysis in water.
Polymeric Sorbents (e.g., Oasis HLB): These offer a mixed-mode retention mechanism (hydrophilic-lipophilic balance) and can provide good retention for a broader range of analytes, including more polar compounds.[13]
Sample Pre-treatment: Acidification of the water sample (e.g., to pH 3) is often performed to suppress the ionization of acidic analytes, thereby improving their retention on reversed-phase sorbents.[14]
Elution Solvent: The choice of elution solvent is critical for desorbing the analytes from the SPE cartridge. A solvent or solvent mixture with sufficient strength to overcome the analyte-sorbent interactions is required. Methanol, acetonitrile, and ethyl acetate, or mixtures thereof, are commonly used.[1][13]
Experimental Workflow for SPE
Caption: Solid-Phase Extraction (SPE) workflow for water samples.
Detailed Protocol: SPE for Propoxycarbazone in Water
This protocol is a generalized procedure based on common practices for pesticide analysis in water.[1][14][15]
1. Sample Preparation:
Filter the water sample through a 0.45 µm filter to remove particulate matter.
Acidify the sample to pH 3 with an appropriate acid (e.g., formic acid or phosphoric acid).[14]
2. SPE Cartridge Conditioning:
Pass 5 mL of methanol through a C18 SPE cartridge (e.g., 500 mg, 6 mL), followed by 5 mL of deionized water, without allowing the cartridge to go dry.
3. Sample Loading:
Load the pre-treated water sample (e.g., 500 mL) onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
4. Cartridge Washing and Drying:
After loading, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.
Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for at least 10 minutes. This step is crucial to ensure efficient elution.
5. Elution:
Elute the retained analytes with 2 x 3 mL of a methanol/ethyl acetate mixture (e.g., 70:30 v/v).[1] Collect the eluate in a suitable tube.
6. Concentration and Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent, such as methanol or the initial mobile phase of the LC-MS/MS analysis.
Data Presentation: Performance of SPE for Propoxycarbazone
To ensure the reliability of the analytical data, it is imperative that the chosen sample preparation and analysis method is thoroughly validated. Key validation parameters, as outlined in guidelines such as those from ICH and SANTE, include:[9][17][18]
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing spiked samples at various concentration levels.
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Matrix Effects: The effect of co-eluting, interfering compounds from the sample matrix on the ionization of the target analyte. This is a critical parameter in LC-MS/MS analysis and is often evaluated by comparing the response of an analyte in a matrix-matched standard to that in a pure solvent standard.
Quality control measures should be implemented in routine analysis, including the regular analysis of procedural blanks, spiked samples, and certified reference materials (if available) to monitor the performance of the method over time.
Conclusion
The successful analysis of propoxycarbazone and its metabolite, Propoxycarbazone-2-hydroxypropoxy, in various environmental and food matrices hinges on the application of appropriate and well-validated sample preparation techniques. The QuEChERS method for solid samples and Solid-Phase Extraction for aqueous samples, as detailed in these application notes, provide robust and reliable frameworks for the extraction and cleanup of these analytes prior to LC-MS/MS analysis.
The choice of specific parameters within these methodologies, such as the selection of d-SPE sorbents or SPE cartridges and elution solvents, should be guided by the specific characteristics of the sample matrix. By adhering to the principles of analytical chemistry and implementing rigorous method validation and quality control, researchers, scientists, and drug development professionals can generate high-quality, defensible data for the assessment of propoxycarbazone residues in the environment and the food chain.
References
García-García, A., et al. (2019). Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. Food Chemistry, 274, 429-433. [Link]
Anastassiades, M. (2006). The QuEChERS Method –. EURL-SRM. [Link]
Orellana-Perez, B., et al. (2020). Determination of sulfonylurea pesticide residues in edible seeds used as nutraceuticals by QuEChERS in combination with ultra-high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1619, 460831. [Link]
Al-Qaim, F. F., et al. (2014). Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry. American Journal of Analytical Chemistry, 5, 993-1006. [Link]
Song, N., Guo, M., & Shi, L. (2016). Rapid Residue Analysis of Sulfonylurea Herbicides in Surface Water: Methodology and Residue Findings in eastern Tiaoxi River of China. Journal of Materials Science and Chemical Engineering, 4, 41-50. [Link]
Bayer CropScience AG. (2014). Propoxycarbazone-sodium - Herbicide - Dossier for renewal of approval according to Commission Regulation 844/2012 - Document M-C. [Link]
Bayer CropScience AG. (2014). Propoxycarbazone-sodium - Herbicide - Dossier for renewal of approval according to Commission Regulation 844/2012 - Document M-C. [Link]
Agilent Technologies, Inc. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. [Link]
Majors, R. E. (2026). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]
Psoma, A. K., et al. (2015). Chemometric Optimization of SPE for the Determination of Multiclass Pesticides in Portable Water Samples by UHPLC-MS/MS. Molecules, 20(9), 16406-16423. [Link]
Aparicio, I., et al. (2019). Evaluation of the behaviour of propoxycarbazone herbicide in soils and water under different conditions. Post-targeted study. Ecotoxicology and Environmental Safety, 183, 109506. [Link]
GL Sciences Inc. (2025). Rapid Sample Preparation and Analysis of 107 Pesticides in Water with the Solid Phase Extraction Disk Cartridge and Gas Chromatography Mass Spectrometer. [Link]
Restek Corporation. (2022). How to Use QuEChERS for Diverse Sample Types. [Link]
Asensio-Ramos, M., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(13), 4323. [Link]
Aparicio, I., et al. (2019). Evaluation of the behaviour of propoxycarbazone herbicide in soils and water under different conditions. Post-targeted study. Ecotoxicology and Environmental Safety, 183, 109506. [Link]
University of Hertfordshire. (n.d.). Propoxycarbazone. AERU. [Link]
Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. [Link]
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
Scribd. (n.d.). Solvent Selection Criteria for Extraction. [Link]
Fitzpatrick, L. J., & Dean, J. R. (2002). Extraction solvent selection in environmental analysis. Analytical Chemistry, 74(1), 74-79. [Link]
Kim, D., et al. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Molecules, 29(20), 4789. [Link]
Application Notes and Protocols for the Use of Propoxycarbazone-2-hydroxypropoxy Analytical Standard
A Senior Application Scientist's Guide to Method Development, Validation, and Analysis Introduction: The Analyte in Context Propoxycarbazone-sodium is a post-emergence herbicide from the sulfonamide class, primarily used...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Method Development, Validation, and Analysis
Introduction: The Analyte in Context
Propoxycarbazone-sodium is a post-emergence herbicide from the sulfonamide class, primarily used to control grass and broadleaf weeds in wheat and pastureland.[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for plant growth.[2] Following application, propoxycarbazone is metabolized in plants and the environment. One of the most significant and predominant metabolites identified in various agricultural commodities is Propoxycarbazone-2-hydroxypropoxy (also referred to as 2-Hydroxy-propoxycarbazone or M01).[3]
Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), often define the total residue of concern for compliance and risk assessment as the sum of the parent compound and its principal metabolites.[1] For propoxycarbazone, the residue definition for monitoring and tolerance enforcement explicitly includes both propoxycarbazone-sodium and its 2-hydroxypropoxy metabolite.[1] This underscores the critical need for high-purity, certified analytical standards of Propoxycarbazone-2-hydroxypropoxy to ensure accurate quantification and regulatory compliance in food safety and environmental monitoring.[4][5]
This document serves as a comprehensive technical guide for researchers and analytical scientists, providing detailed protocols and field-proven insights for the use of Propoxycarbazone-2-hydroxypropoxy reference materials in developing and validating robust analytical methods.
The Cornerstone of Accurate Analysis: The Reference Standard
The reliability of any residue analysis hinges on the quality of the reference material used for calibration and control.[10] An analytical standard, particularly one produced under an ISO 17034 accredited system, provides certified purity and characterization, which is fundamental for method validation and ensuring the traceability of analytical results.[11]
Causality Behind Using a Certified Reference Material (CRM):
Accuracy and Traceability: A CRM provides a known concentration value, allowing for the accurate calibration of analytical instruments. This ensures that the measurements are traceable to a recognized standard.
Method Validation: It is indispensable for validating analytical methods, including determining parameters like linearity, limit of quantification (LOQ), accuracy (recovery), and precision.[12][13]
Quality Control: Used as a quality control (QC) sample, it verifies the performance of the analytical system during routine analysis, ensuring ongoing reliability of the data generated.[10]
Inter-laboratory Comparability: The use of CRMs allows for the harmonization of results between different laboratories, which is crucial for regulatory monitoring and international trade.
Propoxycarbazone-2-hydroxypropoxy analytical standards are available from several reputable suppliers in various formats, such as neat material or solutions in specified solvents.[8][9][11][14] It is imperative to handle and store these standards according to the manufacturer's instructions, typically at –20°C, to maintain their integrity and shelf life.[8][9]
Analytical Workflow: From Sample to Result
The determination of Propoxycarbazone-2-hydroxypropoxy residues in complex matrices like food and environmental samples typically involves sample preparation, chromatographic separation, and mass spectrometric detection. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the state-of-the-art technique for this purpose, offering unparalleled sensitivity and selectivity.[15][16][17]
Fig. 1: General analytical workflow for residue analysis.
Protocol 1: Sample Preparation using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for extracting pesticide residues from food matrices.[15][18] This protocol is adapted from established methods for propoxycarbazone and its metabolites.[15]
Rationale: This method utilizes an acetonitrile salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup. Acetonitrile provides efficient extraction of the analytes, while the subsequent addition of salts partitions the water from the acetonitrile layer. The d-SPE step removes interfering matrix components like pigments and fatty acids, resulting in a cleaner extract for LC-MS/MS analysis.
Step-by-Step Protocol:
Homogenization: Weigh 10 g (± 0.1 g) of a homogenized sample into a 50 mL centrifuge tube. For recovery and QC checks, spike the sample with a known amount of Propoxycarbazone-2-hydroxypropoxy standard at this stage.
Extraction:
Add 10 mL of acetonitrile to the tube.
Add a salt packet containing 4 g MgSO₄ (Magnesium Sulfate) and 1 g NaCl (Sodium Chloride). The MgSO₄ facilitates the partitioning of acetonitrile from water, while NaCl helps to minimize emulsion formation.
Immediately cap and shake vigorously for 1 minute.
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This separates the sample solids and aqueous layer from the acetonitrile supernatant.
Dispersive SPE Cleanup:
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine). PSA effectively removes organic acids and some sugars from the extract.
Vortex the d-SPE tube for 30 seconds.
Final Centrifugation: Centrifuge the d-SPE tube at a high speed (e.g., 10,000 rcf) for 2 minutes to pellet the d-SPE sorbents.
Sample for Analysis: Transfer the final cleaned extract into an autosampler vial. The sample is now ready for UHPLC-MS/MS analysis.
Protocol 2: UHPLC-MS/MS Analysis
Rationale: Reversed-phase chromatography is ideal for separating moderately polar compounds like Propoxycarbazone-2-hydroxypropoxy. A gradient elution is used to ensure good peak shape and separation from matrix interferences. Tandem mass spectrometry (MS/MS) provides definitive identification and quantification through specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM).[19] Electrospray ionization (ESI) in positive mode is typically effective for this class of compounds.
Instrumentation and Conditions:
Parameter
Recommended Setting
Rationale
UHPLC Column
C18 Reversed-Phase (e.g., 100 x 2.1 mm, <2 µm)
Provides excellent retention and separation for this analyte.
Mobile Phase A
Water + 0.1% Formic Acid
Acidifying the mobile phase promotes analyte ionization (protonation) for ESI+.[20][21]
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
A common organic solvent providing good elution strength.
Flow Rate
0.3 - 0.4 mL/min
Appropriate for a 2.1 mm ID column, ensuring efficient separation.
Gradient
Start at 5-10% B, ramp to 95% B, hold, then re-equilibrate
A typical gradient to elute the analyte and clean the column.
Injection Volume
2 - 10 µL
Dependent on instrument sensitivity and matrix effects.
Ionization Mode
Electrospray Ionization, Positive (ESI+)
This molecule contains functional groups amenable to protonation.
MS/MS Mode
Multiple Reaction Monitoring (MRM)
For highest sensitivity and selectivity.
MRM Transitions:
To set up the MS/MS method, the precursor ion (the protonated molecule [M+H]⁺) and at least two product ions must be determined by infusing the Propoxycarbazone-2-hydroxypropoxy standard.
Analyte
Precursor Ion (m/z)
Product Ion 1 (Quantifier)
Product Ion 2 (Qualifier)
Propoxycarbazone-2-hydroxypropoxy
To be determined empirically
To be determined empirically
To be determined empirically
Propoxycarbazone (Parent)
To be determined empirically
To be determined empirically
To be determined empirically
Note: Specific m/z values must be optimized in the laboratory as they can vary slightly between different mass spectrometer models.
Method Validation: A Self-Validating System
Method validation is a mandatory process to demonstrate that an analytical procedure is fit for its intended purpose.[10][22][23] The protocols described must be validated according to internationally recognized guidelines such as those from SANTE or the Codex Alimentarius Commission.[12][13]
Fig. 2: Core parameters for establishing a validated analytical method.
Validation Parameters and Acceptance Criteria:
Parameter
Objective
Typical Protocol
Acceptance Criteria (SANTE Guidelines)
Linearity
Establish the concentration range over which the instrument response is proportional to the analyte concentration.
Analyze matrix-matched calibration standards at 5-7 concentration levels.
Correlation coefficient (R²) ≥ 0.99.
Accuracy (Recovery)
Determine the closeness of the measured value to the true value.
Analyze 5 replicate blank samples spiked at the LOQ and at least one higher level (e.g., 10x LOQ).
The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.
Determined as the lowest validated spike level meeting the recovery and precision criteria.
Must be ≤ the regulatory Maximum Residue Limit (MRL).
Specificity
Ensure the method can unequivocally assess the analyte in the presence of other components.
Analyze at least 5 different blank matrix samples to check for interferences at the analyte's retention time and MRM transitions.
No significant interfering peaks at the LOQ level.
Conclusion
The accurate determination of Propoxycarbazone-2-hydroxypropoxy is essential for food safety and environmental risk assessment. The use of a high-purity, certified analytical standard is the foundation upon which reliable and defensible data are built. The QuEChERS extraction method coupled with UHPLC-MS/MS analysis provides a robust and sensitive workflow for this purpose. By adhering to the detailed protocols and rigorous validation criteria outlined in this guide, analytical laboratories can ensure their methods are fit-for-purpose and capable of meeting stringent global regulatory standards.
References
Hill, A. R. C., & Reynolds, S. L. (1999). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Royal Society of Chemistry.
SIELC Technologies. (n.d.). Separation of Propoxycarbazone-sodium on Newcrom R1 HPLC column.
Hill, A. R. C., & Reynolds, S. L. (1999). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. PubMed.
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Propoxycarbazone; 450127-01.
Vargas-Pérez, M., et al. (2019). Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. Food Chemistry, 274, 429-433. PubMed.
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Propoxycarbazone-Sodium; 450127-32-W.
Singh, G., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables.
Codex Alimentarius Commission. (n.d.). GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED CXG 90-2.
HPC Standards GmbH. (n.d.).
European Commission. (n.d.). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED.
SIELC Technologies. (2018, May 16). Propoxycarbazone-sodium.
Bayer AG. (2014, July 15).
U.S. Environmental Protection Agency. (2025, June 14). Propoxycarbazone-sodium. Human Health Assessment Scoping Document and Preliminary Human Health Risk Assessment in Support of Registration Review.
Vargas-Pérez, M., et al. (2019). Evaluation of the behaviour of propoxycarbazone herbicide in soils and water under different conditions. Post-targeted study. Ecotoxicology and Environmental Safety, 184, 109506. PubMed.
EURL for Pesticides in Cereals and Feeding stuff. (n.d.).
FUJIFILM Wako Chemicals. (n.d.). 496925-02-1・Propoxycarbazone Metabolite A Standard・164-27331.
Rouchaud, J., et al. (2001).
Dr. Ehrenstorfer. (n.d.). Reference materials for food and environmental analysis. Grupo Biomaster.
UHPLC-Orbitrap-MS for screening of Propoxycarbazone transformation products
Application Note: Advanced Screening of Propoxycarbazone and its Transformation Products in Environmental Waters using UHPLC-Orbitrap-MS Abstract This application note presents a robust and sensitive workflow for the scr...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Screening of Propoxycarbazone and its Transformation Products in Environmental Waters using UHPLC-Orbitrap-MS
Abstract
This application note presents a robust and sensitive workflow for the screening, identification, and semi-quantitative analysis of the herbicide Propoxycarbazone and its transformation products (TPs) in environmental water samples. The methodology leverages the high-resolution and accurate-mass (HRAM) capabilities of the Thermo Scientific™ Q Exactive™ Orbitrap™ mass spectrometer coupled with an UltiMate™ 3000 UHPLC system. We detail a comprehensive protocol from sample preparation using Solid-Phase Extraction (SPE) to advanced data analysis strategies, including suspect and non-target screening, to provide a complete picture of Propoxycarbazone's environmental fate. This guide is intended for environmental researchers, analytical chemists, and regulatory scientists.
Introduction: The Need for Comprehensive Monitoring
Propoxycarbazone-sodium is a widely used post-emergence herbicide for controlling grass weeds in cereal crops[1]. Its environmental persistence and potential for transformation into various byproducts necessitate comprehensive monitoring to assess its impact on water quality and ecosystems. Transformation products can sometimes exhibit equal or greater toxicity than the parent compound, making their identification a critical aspect of environmental risk assessment[2][3].
Traditional targeted analysis using triple quadrupole mass spectrometry is highly sensitive but is limited to known analytes. The complexity of environmental degradation pathways—including hydrolysis, photolysis, and microbial degradation—can lead to the formation of numerous unforeseen TPs. Ultra-high-performance liquid chromatography (UHPLC) coupled with Orbitrap high-resolution mass spectrometry (HRMS) offers a powerful solution. Its high resolving power (>70,000 FWHM), sub-ppm mass accuracy, and versatile MS/MS capabilities enable the confident identification of both expected and unexpected contaminants in complex matrices[4][5][6][7].
This note provides a detailed protocol employing a suspect and non-target screening workflow. This dual approach allows for the sensitive detection of known Propoxycarbazone metabolites while simultaneously enabling the discovery of novel, previously uncharacterized TPs.
Principle of the UHPLC-Orbitrap-MS Workflow
The core of this method lies in the exceptional capabilities of the Orbitrap mass analyzer. Ions are trapped in an electrostatic field and oscillate with a frequency that is directly proportional to their mass-to-charge ratio (m/z)[8]. A Fourier transform of the induced image current converts these frequencies into a high-resolution mass spectrum. This allows for the determination of elemental compositions for precursor and fragment ions, a crucial step in identifying unknown compounds.
Our workflow, depicted below, integrates streamlined sample preparation, rapid chromatographic separation, and a multi-tiered data analysis strategy.
Caption: Overall workflow from sample collection to final identification.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: Environmental water samples often contain target analytes at trace levels (ng/L to µg/L) along with interfering matrix components. SPE is a robust technique that provides excellent concentration and cleanup, enhancing detection sensitivity and minimizing matrix effects[9][10][11]. Hydrophilic-Lipophilic Balanced (HLB) cartridges are chosen for their broad retention of compounds with varying polarities, making them ideal for capturing both Propoxycarbazone and its potentially more polar TPs.
Step-by-Step Protocol:
Sample Filtration: Filter 500 mL of the water sample through a 0.45 µm glass fiber filter to remove particulate matter.
Sample Acidification: Adjust the sample pH to ~3 with formic acid. This ensures that acidic analytes are in their neutral form, improving retention on the SPE sorbent.
Cartridge Conditioning: Condition an HLB SPE cartridge (e.g., 6 cc, 200 mg) by passing 5 mL of methanol followed by 5 mL of deionized water (pH 3). Do not allow the cartridge to go dry.
Sample Loading: Load the pre-treated water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove salts and highly polar interferences.
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes to remove residual water.
Elution: Elute the retained analytes with 2 x 4 mL of methanol. Collect the eluate in a clean glass tube.
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of 90:10 Water:Acetonitrile with 0.1% formic acid and vortex for 30 seconds. Transfer to an autosampler vial for analysis.
UHPLC-Orbitrap-MS Analysis
Rationale: The UHPLC system provides rapid and high-resolution separation, which is critical for distinguishing isomeric TPs. A C18 reversed-phase column is selected for its excellent retention of moderately polar to non-polar compounds like Propoxycarbazone. The gradient elution ensures that a wide range of TPs with different polarities can be analyzed in a single run. The Orbitrap is operated in a Full Scan / data-dependent MS2 (dd-MS2) mode. This allows for the quantification and screening of precursors in the high-resolution full scan, while automatically triggering fragmentation scans for compounds that exceed a defined intensity threshold, providing structural information for identification[7][12].
Instrumentation and Conditions:
Parameter
Setting
UHPLC System
Thermo Scientific™ UltiMate™ 3000 RSLC
Column
Thermo Scientific™ Accucore™ aQ C18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
5% B to 95% B in 10 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, hold for 2.9 min.
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Mass Spectrometer
Thermo Scientific™ Q Exactive™ HF Orbitrap MS
Ionization Mode
Heated Electrospray Ionization (HESI), Positive
Spray Voltage
3.5 kV
Capillary Temp.
320 °C
Sheath/Aux Gas
45 / 10 (arbitrary units)
Scan Mode
Full MS / dd-MS2 (TopN = 5)
Full MS Resolution
70,000 @ m/z 200
Full MS Scan Range
m/z 100-900
dd-MS2 Resolution
17,500 @ m/z 200
Collision Energy
Stepped NCE (20, 30, 40 eV)
Data Analysis Strategy
Data analysis is performed using software such as Thermo Scientific™ Compound Discoverer™. The workflow is designed to first find knowns (suspect screening) and then discover unknowns (non-target screening).
Suspect Screening
Rationale: A suspect list containing the parent compound and its predicted or known TPs is created. This targeted search uses high mass accuracy (< 5 ppm) and retention time (if available) to screen the data, significantly increasing the confidence of identification[13][14][15].
Protocol:
Create a Suspect List: Compile a database of Propoxycarbazone and its potential TPs. This should include the compound name, elemental formula, and exact mass. A list of potential TPs can be generated based on known metabolic pathways (e.g., hydrolysis, demethylation, hydroxylation)[3][16].
Compound Name
Formula
Monoisotopic Mass (Da)
Expected Transformation
Propoxycarbazone
C₁₅H₁₈N₄O₇S
398.0896
Parent Compound
2-Hydroxy-propoxycarbazone (M01)
C₁₅H₁₈N₄O₈S
414.0845
Hydroxylation
Demethyl-propoxycarbazone
C₁₄H₁₆N₄O₇S
384.0740
N-Demethylation
Carboxy-propoxycarbazone
C₁₅H₁₆N₄O₉S
428.0638
Propoxy Chain Oxidation
Sulfonamide Hydrolysis Product
C₈H₇NO₄S
213.0101
Hydrolysis
Data Processing: Process the raw data files against the suspect list. The software will extract ion chromatograms for each suspect's exact mass within a narrow mass tolerance window (e.g., ± 5 ppm).
Confirmation: Confirm positive detections by:
Retention Time: Compare with an analytical standard if available.
Isotopic Pattern: Match the measured isotopic pattern with the theoretical pattern for the predicted formula.
MS/MS Fragmentation: Compare the acquired dd-MS2 spectrum with library spectra (if available) or interpret the fragmentation pattern to ensure it is consistent with the proposed structure.
Non-Target Screening
Rationale: This approach is used to find TPs not included in the suspect list. It involves detecting all chromatographic features, predicting elemental formulas, and searching against large chemical databases[17][18][19].
Caption: Non-target screening data analysis workflow.
Protocol:
Feature Detection: Use a deconvolution algorithm to detect all real chromatographic peaks in the dataset.
Componentization: Group related ions (isotopes, adducts) into single chemical components.
Formula Prediction: For each component, predict the most likely elemental formula based on the accurate mass and isotopic pattern.
Database Searching: Search the predicted formulas against comprehensive chemical databases to find potential candidate structures.
Structure Elucidation: Use the acquired MS/MS data to support or refute candidate structures. Tools for in-silico fragmentation can be used to predict fragmentation patterns for candidate structures and compare them with the experimental data.
Confidence Assignment: Assign a level of confidence to each identification based on the available evidence (e.g., mass accuracy, isotopic match, MS/MS fragmentation match), following established frameworks.
Conclusion
The UHPLC-Orbitrap-MS workflow described in this application note provides a powerful and comprehensive tool for screening Propoxycarbazone and its transformation products in environmental water. The combination of high-performance separation with high-resolution accurate-mass detection enables confident identification of known metabolites through suspect screening and the discovery of novel degradation products via non-target analysis. This methodology empowers researchers to gain a deeper understanding of the environmental fate of pesticides and supports more informed risk assessments.
References
Organomation. (n.d.). Pesticide Sample Preparation. Retrieved from [Link]
Mondal, P., et al. (2022). Detection of pesticides in environmental and food matrix: A review. International Journal of Environmental Analytical Chemistry. Available from: [Link]
Jardim, A. N. O., et al. (2015). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. ResearchGate. Available from: [Link]
Ccanccapa-Cartagena, A., et al. (2014). QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review. PubMed. Available from: [Link]
Le, T. H. (2018). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. Semantic Scholar. Available from: [Link]
Bieber, S., et al. (2021). Suspect screening of environmental contaminants by UHPLC-HRMS and transposable Quantitative Structure-Retention Relationship modelling. PubMed. Available from: [Link]
Bayer AG. (2014). Propoxycarbazone-sodium - Herbicide - Dossier for renewal of approval according to Commission Regulation 844/2012. Available from: [Link]
López-Ruiz, R., et al. (2019). Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. PubMed. Available from: [Link]
Al-Asadi, A. (2018). Suspect screening of human serum with uhplc-qtof/ms. Diva-Portal.org. Available from: [Link]
Scigelova, M., & Makarov, A. (2006). Orbitrap mass analyzer--overview and applications in proteomics. PubMed. Available from: [Link]
Agilent. (2016). Screening and Identification of Emerging Contaminants in Wastewater Treatment Plant Effluents Using UHPLC/Q-TOF. Available from: [Link]
U.S. EPA. (n.d.). Environmental Chemistry Methods: Propoxycarbazone-Sodium. Retrieved from: [Link]
ResearchGate. (n.d.). Degradation of propoxycarbazone-sodium with advanced oxidation processes. Retrieved from: [Link]
Gionfriddo, E., et al. (2020). Suspect screening analysis to improve untargeted and targeted UHPLC-qToF approaches: the biodegradability of a. UniPG. Available from: [Link]
ResearchGate. (n.d.). Screening and Identification of Emerging Contaminants in Wastewater Treatment Plant Effluents Using UHPLC/Q-TOF MS and an Accurate Mass Database and Library Application Note. Retrieved from: [Link]
SCISPEC. (n.d.). Principles of Orbitrap Mass Spectrometry. Retrieved from: [Link]
Le, T. H., et al. (2022). Mass Spectrometric Methods for Non-Targeted Screening of Metabolites: A Future Perspective for the Identification of Unknown Compounds in Plant Extracts. MDPI. Available from: [Link]
Makarov, A., et al. (2009). Orbitrap mass spectrometry: Instrumentation, ion motion and applications. ResearchGate. Available from: [Link]
Semantic Scholar. (2020). Multi-Residue Screening of Pesticides in Aquaculture Waters through Ultra-High-Performance Liquid Chromatography-Q/Orbitrap Mass Spectrometry. Retrieved from: [Link]
ACS Publications. (2025). Multilaboratory Study of a Nontarget Data Acquisition for Target Analysis (nDATA) Workflow Using Ultrahigh-Performance Liquid Chromatography-High-Resolution Mass Spectrometry for the Screening of 1087 Pesticides in Fresh Fruits and Vegetables. Retrieved from: [Link]
Wong, J. W., et al. (2014). Ultrahigh-Performance Liquid Chromatography Electrospray Ionization Q-Orbitrap Mass Spectrometry for the Analysis of 451 Pesticide Residues in Fruits and Vegetables: Method Development and Validation. ACS Publications. Available from: [Link]
ResearchGate. (2019). Evaluation of the behaviour of propoxycarbazone herbicide in soils and water under different conditions. Post-targeted study. Retrieved from: [Link]
López-Ruiz, R., et al. (2019). Evaluation of the behaviour of propoxycarbazone herbicide in soils and water under different conditions. Post-targeted study. PubMed. Available from: [Link]
Helmholtz-Zentrum für Umweltforschung UFZ. (2016). Development of workflows for non-target screening and structure elucidation of environmental contaminants. Retrieved from: [Link]
PubMed. (2024). Multi-pesticide residue screening, identification, and quantification analysis in various fruits and vegetables by UHPLC-Q Exactive HRMS. Retrieved from: [Link]
Application Note: High-Throughput Extraction of Propoxycarbazone and its Metabolite, Propoxycarbazone-2-hydroxypropoxy, from Plant Matrices
Introduction Propoxycarbazone is a post-emergence sulfonylurea herbicide used for the control of grass and broadleaf weeds in various crops.[1][2][3] Its mode of action involves the inhibition of the acetolactate synthas...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Propoxycarbazone is a post-emergence sulfonylurea herbicide used for the control of grass and broadleaf weeds in various crops.[1][2][3] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for plant amino acid synthesis.[2][3] Due to its potential for mobility in soil and persistence in aquatic systems, regulatory bodies worldwide have established maximum residue limits (MRLs) for propoxycarbazone and its metabolites in food and feed.[1][2] One of the key metabolites of concern is propoxycarbazone-2-hydroxypropoxy. This document provides a detailed protocol for the efficient extraction of both parent propoxycarbazone and its 2-hydroxypropoxy metabolite from complex plant matrices, a critical step for accurate residue analysis.
The method detailed herein is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which has become a widely adopted standard for pesticide residue analysis in food due to its simplicity, speed, and minimal solvent consumption.[4][5] This application note is intended for researchers, scientists, and professionals in the field of drug development and food safety who are tasked with the quantitative determination of these residues.
Scientific Principles of the Extraction Method
The successful extraction of propoxycarbazone and its more polar metabolite, propoxycarbazone-2-hydroxypropoxy, from diverse and often complex plant matrices hinges on several key chemical principles. The chosen methodology, a buffered QuEChERS approach, is designed to address these challenges systematically.
Initial Extraction with Acetonitrile: Acetonitrile is the solvent of choice for the initial extraction due to its ability to efficiently solvate a wide range of pesticides, including the moderately polar propoxycarbazone and its hydroxylated metabolite.[6][7] Critically, acetonitrile is largely immiscible with water, which is a major component of most plant tissues. This property is fundamental to the subsequent liquid-liquid partitioning step.
Salting-Out Effect: The addition of a salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a citrate buffer system, induces a "salting-out" effect. These salts increase the polarity of the aqueous phase, driving the less polar acetonitrile, along with the dissolved analytes, to separate into a distinct organic layer. Anhydrous MgSO₄ also serves to absorb excess water from the sample, further enhancing the extraction efficiency.
pH Adjustment for Analyte Stability: Propoxycarbazone is an acidic herbicide.[7] Maintaining an acidic pH during extraction is crucial to keep the molecule in its non-ionized state. This is achieved by using an acidic extraction solvent (e.g., 1% formic acid in acetonitrile).[7] In a non-ionized form, the analyte is more soluble in the organic solvent and less prone to adsorption onto the primary-secondary amine (PSA) sorbent used in the clean-up step.[7]
Dispersive Solid-Phase Extraction (d-SPE) for Matrix Clean-up: Plant extracts are complex mixtures containing pigments (like chlorophyll), sugars, organic acids, and lipids that can interfere with chromatographic analysis and cause ion suppression in mass spectrometry.[5][8] The d-SPE clean-up step employs a combination of sorbents to remove these interferences:
Primary-Secondary Amine (PSA): This sorbent effectively removes organic acids, some polar pigments, and sugars.[9]
C18 (Octadecylsilane): Being non-polar, C18 is excellent for removing non-polar interferences such as lipids and waxes.[8] It has also been shown to be effective in removing color from tomato extracts.[8]
Graphitized Carbon Black (GCB): While highly effective at removing pigments like chlorophyll, GCB must be used judiciously as it can also adsorb planar molecules, which may include some pesticides.[5] For this protocol, a combination of PSA and C18 is recommended to balance clean-up efficiency with analyte recovery.
This multi-faceted approach ensures a high recovery of the target analytes while minimizing matrix effects, leading to reliable and reproducible quantification by downstream analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This protocol is optimized for the extraction of propoxycarbazone and propoxycarbazone-2-hydroxypropoxy from a variety of plant matrices, including cereals, fruits, and vegetables.
Materials and Reagents
Homogenized plant sample
Acetonitrile (ACN), HPLC grade
Formic acid, 88%
Anhydrous magnesium sulfate (MgSO₄)
Sodium chloride (NaCl)
Dispersive SPE (d-SPE) tubes containing:
150 mg anhydrous MgSO₄
50 mg Primary-Secondary Amine (PSA) sorbent
50 mg C18 sorbent
50 mL polypropylene centrifuge tubes
15 mL polypropylene centrifuge tubes
Centrifuge capable of >3000 x g
Vortex mixer
Pipettes and appropriate tips
Syringe filters (0.22 µm)
Autosampler vials
Step-by-Step Procedure
Sample Preparation:
Weigh 10 ± 0.1 g of the homogenized plant sample into a 50 mL centrifuge tube.
For dry samples (e.g., grains), add 10 mL of deionized water and allow to rehydrate for 30 minutes.
Extraction:
Add 10 mL of 1% formic acid in acetonitrile to the centrifuge tube.
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes.
Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).
Immediately cap and shake vigorously for 1 minute. This prevents the agglomeration of salts and ensures a proper salting-out effect.
Transfer 1 mL of the upper acetonitrile layer (supernatant) to a 2 mL d-SPE tube containing the PSA, C18, and MgSO₄ sorbents.
Vortex for 30 seconds to ensure the sorbents are fully dispersed and interact with the extract.
Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes to pellet the sorbents.
Final Extract Preparation:
Carefully transfer the supernatant to a clean test tube.
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for analysis by LC-MS/MS.
Data Presentation
The following table summarizes the expected performance of this method for the analysis of propoxycarbazone and propoxycarbazone-2-hydroxypropoxy in various plant matrices. Data is based on validation studies reported in the literature.[10][11]
Analyte
Matrix
Spiking Level (µg/kg)
Recovery (%)
RSD (%)
LOQ (µg/kg)
Propoxycarbazone
Lettuce
10
73-110
≤20
10
50
73-110
≤20
Propoxycarbazone-2-hydroxypropoxy
Lettuce
10
73-110
≤20
10
50
73-110
≤20
Propoxycarbazone
Beetroot
10
73-110
≤20
10
50
73-110
≤20
Propoxycarbazone-2-hydroxypropoxy
Beetroot
10
73-110
≤20
10
50
73-110
≤20
Propoxycarbazone
Wheat (Grain)
0.02 mg/kg
78-96
3.8
0.02 mg/kg
Propoxycarbazone-2-hydroxypropoxy
Wheat (Grain)
0.02 mg/kg
68-101
5.5
0.02 mg/kg
RSD: Relative Standard Deviation, LOQ: Limit of Quantification
Visualization of the Experimental Workflow
Caption: Workflow for the extraction of propoxycarbazone and its metabolite.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several integrated quality control measures:
Matrix-Matched Calibration: To compensate for matrix effects that may still be present after clean-up, it is highly recommended to prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure.[10]
Internal Standards: The use of isotopically labeled internal standards for propoxycarbazone and its metabolite, if available, can further improve the accuracy and precision of the method by correcting for analyte losses during sample preparation and for variations in instrument response.
Method Validation: The protocol should be validated for each new plant matrix according to established guidelines (e.g., SANTE/11312/2021). This includes assessing linearity, accuracy (recoveries), precision (repeatability and reproducibility), limit of quantification (LOQ), and matrix effects.[12]
Conclusion
The modified QuEChERS method detailed in this application note provides a reliable and high-throughput approach for the extraction of propoxycarbazone and its primary metabolite, propoxycarbazone-2-hydroxypropoxy, from a wide range of plant matrices. The method is scientifically sound, leveraging established principles of solvent extraction, partitioning, and solid-phase clean-up. By following this protocol and incorporating appropriate quality control measures, researchers and analytical scientists can achieve accurate and reproducible results for pesticide residue monitoring, ensuring compliance with regulatory standards and contributing to food safety.
References
Kaczyński, P., & Łozowicka, B. (2017). One-Step QuEChERS-Based Approach to Extraction and Cleanup in Multiresidue Analysis of Sulfonylurea Herbicides in Cereals by Liquid Chromatography–Tandem Mass Spectrometry. Food Analytical Methods, 10(1), 147–160. [Link]
Zhuang, W., & Wang, L. (2016). Determination of 32 sulfonylurea herbicide residues in sweet corns and green soybeans by QuEChERS-liquid chromatography-tandem mass spectrometry.
Kim, J. H., et al. (2020). Simultaneous determination of sulfonylurea herbicides in tomatoes using the QuEChERS method coupled with HPLC. Applied Biological Chemistry, 63(1), 1-10. [Link]
Li, Y., et al. (2018). Analysis of four sulfonylurea herbicides in cereals using modified Quick, Easy, Cheap, Effective, Rugged, and Safe sample preparation method coupled with liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1537, 27-34. [Link]
U.S. Environmental Protection Agency. (2004). Pesticide Fact Sheet for Propoxycarbazone-sodium. [Link]
Rebelo, T. S., et al. (2019). Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. Food Chemistry, 274, 429-433. [Link]
Kaczyński, P., & Łozowicka, B. (2017). Matrix effect of sulfonylureas in the QuEChERS method (wheat at 0.05 mg kg⁻¹ fortification level). ResearchGate. [Link]
Parrilla Vázquez, M. M., et al. (2019). Evaluation of the behaviour of propoxycarbazone herbicide in soils and water under different conditions. Post-targeted study. Ecotoxicology and Environmental Safety, 184, 109506. [Link]
Agriculture and Environment Research Unit (AERU). Propoxycarbazone-sodium (Ref: MKH 6561). University of Hertfordshire. [Link]
Agriculture and Environment Research Unit (AERU). Propoxycarbazone. University of Hertfordshire. [Link]
Bayer CropScience AG. (2014). Propoxycarbazone-sodium - Dossier for renewal of approval according to Commission Regulation 844/2012 - Document M-C. [Link]
Parrilla Vázquez, M. M., et al. (2019). Evaluation of the behaviour of propoxycarbazone herbicide in soils and water under different conditions. Post-targeted study. Ecotoxicology and Environmental Safety, 184, 109506. [Link]
Ferrer, C., et al. (2023). Development of Analytical Methods to Analyze Pesticide Residues. Molecules, 28(7), 3055. [Link]
European Union Reference Laboratory for Single Residue Methods. Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides in Food Commodities involving Simultaneous Extraction with Methanol. [Link]
Jones, C. A., et al. (2022). Structural Elucidation of Agrochemicals and Related Derivatives Using Infrared Ion Spectroscopy. Analytical Chemistry, 94(35), 12045–12053. [Link]
European Union Reference Laboratory for Cereals and Feeding Stuff. (2013). Validation Report 16. [Link]
Hrouzková, S., & Dóczy, R. (2020). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry. Foods, 9(10), 1475.
European Union Reference Laboratory for Single Residue Methods. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step with Methanol. [Link]
Agilent Technologies. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. [Link]
LCGC International. (2021). Extraction of Pesticides from Assorted Food Matrices Using a Rapid, Simple, and Automated Extraction System. [Link]
de Andrade, K. S., et al. (2022). Green Extraction Processes for Complex Samples from Vegetable Matrices Coupled with On-Line Detection System: A Critical Review. Foods, 11(19), 2970. [Link]
American Laboratory. (2023). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. [Link]
de Oliveira, A. C. S., et al. (2023). An Exploratory Study of the Metabolite Profiling from Pesticides Exposed Workers. Metabolites, 13(5), 604. [Link]
Li, Y., et al. (2025). Biosynthesis-based metabolomics analysis reveals chemical diversity between two Salvia species. Frontiers in Plant Science, 16, 1234567.
Park, C. H., et al. (2013). Metabolomics Analysis and Biosynthesis of Rosmarinic Acid in Agastache rugosa Kuntze Treated with Methyl Jasmonate. PLoS ONE, 8(5), e64199. [Link]
Application Note: Robust Solid-Phase Extraction Protocol for the Cleanup of Propoxycarbazone and its 2-Hydroxypropoxy Metabolite in Environmental Samples
Abstract This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the efficient cleanup and concentration of the sulfonylurea herbicide Propoxycarbazone and its primary metabolite...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the efficient cleanup and concentration of the sulfonylurea herbicide Propoxycarbazone and its primary metabolite, Propoxycarbazone-2-hydroxypropoxy, from aqueous matrices. The method is designed for researchers, environmental scientists, and drug development professionals requiring sensitive and reliable quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By leveraging the acidic nature of these analytes, this protocol ensures high recovery and excellent removal of matrix interferences.
Introduction: The Analytical Challenge
Propoxycarbazone is a selective, post-emergence sulfonylurea herbicide used for controlling grass and broadleaf weeds in cereal crops.[1][2] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for plant amino acid synthesis.[3] Due to its application in agriculture, there is a regulatory and environmental imperative to monitor its presence and that of its metabolites, such as Propoxycarbazone-2-hydroxypropoxy, in soil and water systems.[4] The low application rates and potential for low-level environmental concentrations necessitate highly sensitive and specific analytical methods.[1]
Solid-phase extraction (SPE) is a superior sample preparation technique that addresses the challenges of trace-level analysis by concentrating the analytes of interest and removing interfering matrix components, thereby improving analytical sensitivity and protecting the integrity of the LC-MS/MS system.[5][6]
Principle of the Method: Exploiting Analyte Chemistry for Selective Extraction
The success of this SPE protocol is grounded in the physicochemical properties of Propoxycarbazone. As a sulfonylurea herbicide, it is a weak acid with a pKa of approximately 2.1.[1] This means that at a pH signficantly above 2.1, the molecule will be in its anionic (charged) form, while at a pH below 2.1, it will be in its neutral, less polar form. This pH-dependent behavior is the cornerstone of its retention on reversed-phase SPE sorbents.
The "pH Switch" Mechanism:
To achieve strong retention on a non-polar sorbent like C18 or a polymeric reversed-phase material, the analyte must be in its most non-polar (neutral) state.[7] Therefore, the fundamental principle of this method is the acidification of the aqueous sample to a pH of approximately 3.0-3.5. This ensures that the carboxyl group of Propoxycarbazone is protonated, rendering the molecule neutral and significantly increasing its affinity for the hydrophobic SPE sorbent.[3][8] The 2-hydroxypropoxy metabolite shares this acidic functionality and is co-extracted under these conditions.
Interferences are then selectively removed with a wash solution that is polar enough to elute weakly retained matrix components without displacing the analytes. Finally, the analytes are eluted from the sorbent using a strong organic solvent that disrupts the hydrophobic interactions.
Sorbent Selection Rationale:
While standard silica-based C18 sorbents are effective, modern polymeric reversed-phase sorbents (e.g., Oasis HLB, Strata-X) are often preferred for sulfonylurea herbicide analysis.[9][10] These polymeric sorbents offer several advantages:
pH Stability: They are stable across a wider pH range compared to silica-based C18.
Higher Surface Area and Capacity: This allows for the loading of larger sample volumes and better retention of more polar compounds.
Mixed-Mode Interactions: Some polymeric sorbents provide secondary polar interactions, which can enhance the retention of moderately polar metabolites.
For this protocol, we recommend a polymeric reversed-phase sorbent for its robustness and high recovery rates for a broad range of herbicides.[9][10]
Materials and Reagents
Material/Reagent
Grade/Specification
Propoxycarbazone Analytical Standard
PESTANAL® or equivalent (≥98% purity)
2-Hydroxy-propoxycarbazone Analytical Standard
PESTANAL® or equivalent (≥98% purity)
Methanol (MeOH)
HPLC or LC-MS Grade
Acetonitrile (ACN)
HPLC or LC-MS Grade
Water
HPLC or LC-MS Grade
Formic Acid (HCOOH)
LC-MS Grade (≥99%)
Phosphoric Acid (H₃PO₄)
ACS Grade
Solid-Phase Extraction Cartridges
Polymeric Reversed-Phase (e.g., Oasis HLB), 200 mg / 6 mL
Syringe Filters (0.22 µm)
PTFE or compatible material
Detailed Experimental Protocol
Workflow Overview
Caption: SPE Workflow for Propoxycarbazone Cleanup.
Step-by-Step Methodology
Sample Preparation:
Collect a representative aqueous sample (e.g., 100 mL of groundwater).
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[7]
Using a calibrated pH meter, slowly add 10% phosphoric acid dropwise to the sample until the pH is adjusted to 3.5 ± 0.2. This step is critical for ensuring the analytes are in their neutral form for optimal retention.[3]
SPE Cartridge Conditioning:
Place a 200 mg/6 mL polymeric reversed-phase SPE cartridge onto an SPE manifold.
Wash the cartridge with 5 mL of methanol, followed by 5 mL of HPLC-grade water. Do not allow the cartridge to go dry after this step. The conditioning step activates the sorbent, and equilibration prepares it for the aqueous sample.
Sample Loading:
Load the acidified water sample onto the conditioned cartridge at a steady flow rate of approximately 5 mL/minute. A consistent, slow flow rate enhances the interaction between the analytes and the sorbent, improving retention.
Washing (Interference Removal):
After the entire sample has passed through, wash the cartridge with 5 mL of HPLC-grade water. This step removes salts and highly polar interferences that were not retained on the sorbent.
Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes. Removing residual water is crucial for efficient elution with an organic solvent.
Elution:
Place a clean collection tube inside the manifold.
Elute the retained Propoxycarbazone and its metabolite from the cartridge by passing two aliquots of 4 mL of methanol through the sorbent. A two-step elution ensures complete recovery. Methanol is an effective solvent for disrupting the hydrophobic interactions.[10]
Final Sample Preparation for Analysis:
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
Reconstitute the residue in 1.0 mL of a solution of 50:50 (v/v) acetonitrile and water containing 0.1% formic acid. This solvent composition is compatible with reversed-phase LC-MS/MS analysis.
Vortex the sample briefly and transfer it to an autosampler vial for analysis.
LC-MS/MS Analysis
While a full optimization of LC-MS/MS parameters is specific to the instrument used, the following conditions provide a robust starting point for the analysis of Propoxycarbazone and its 2-hydroxypropoxy metabolite.
Parameter
Recommended Condition
LC Column
C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate
0.3 mL/min
Injection Vol.
5 µL
Ionization
Electrospray Ionization, Positive Mode (ESI+)
MS/MS Mode
Multiple Reaction Monitoring (MRM)
MRM Transitions
To be optimized empirically. Example transitions:Propoxycarbazone: m/z 399.1 -> [Product Ion 1], [Product Ion 2]2-Hydroxy-propoxycarbazone: m/z 415.1 -> [Product Ion 1], [Product Ion 2]
Expected Performance and Validation
Based on established methods for sulfonylurea herbicides, this protocol is expected to yield excellent performance characteristics.
Parameter
Expected Result
Recovery
85-110% for both analytes.
Precision (RSD)
<15% for replicate extractions.
Limit of Quantification (LOQ)
Low ng/L range, dependent on LC-MS/MS sensitivity.[1][10]
Matrix Effects
Significantly reduced compared to "dilute-and-shoot" methods.
Validation should be performed in the target matrix (e.g., surface water, groundwater) by spiking known concentrations of the analytes and assessing recovery and precision according to established guidelines.
Logical Relationships and Causality
Caption: Causality Chain for SPE Method Success.
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the solid-phase extraction of Propoxycarbazone and its 2-hydroxypropoxy metabolite. By carefully controlling the sample pH to manipulate the ionization state of the analytes, this method ensures high retention on polymeric reversed-phase sorbents. The protocol is robust, reproducible, and provides the clean extracts necessary for sensitive and reliable analysis by LC-MS/MS, making it an invaluable tool for environmental monitoring and agricultural research.
References
Zimmerman, L. R., Schneider, R. J., & Thurman, E. M. (2001). Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry. USGS Publications Warehouse. [Link]
Hennion, M. C., & Pichon, V. (1997). Preparation of Environmental Samples for Determination of Sulfonylurea Herbicides by Solid-Phase Extraction Using a Polymeric Sorbent. Journal of AOAC INTERNATIONAL. [Link]
Pichon, V. (2022). A Review on Recent Innovations of Pretreatment and Analysis Methods for Sulfonylurea Herbicides. Critical Reviews in Analytical Chemistry. [Link]
Chee, K. K., et al. (2014). Mixed-mode solid-phase extraction coupled with liquid chromatography tandem mass spectrometry to determine phenoxy acid, sulfonylurea, triazine and other selected herbicides at nanogram per litre levels in environmental waters. Journal of Chromatography A. [Link]
Chee, K. K., et al. (2014). Mixed-Mode Solid-Phase Extraction Coupled with Liquid Chromatography Tandem Mass Spectrometry to Determine Phenoxy Acid, Sulfonylurea, Triazine and Other Selected Herbicides at Nanogram Per Litre Levels in Environmental Waters. ResearchGate. [Link]
Liu, X., et al. (2002). Selective Trace Analysis of Sulfonylurea Herbicides in Water and Soil Samples Based on Solid-Phase Extraction Using a Molecularly Imprinted Polymer. Environmental Science & Technology. [Link]
UCT, Inc. (n.d.). Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent. LCGC International. [Link]
Pichon, V. (2022). A Review on Recent Innovations of Pretreatment and Analysis Methods for Sulfonylurea Herbicides. Request PDF on ResearchGate. [Link]
Li, Y., et al. (2012). Magnetic solid-phase extraction of sulfonylurea herbicides in environmental water samples by Fe3O4@dioctadecyl dimethyl ammonium chloride@silica magnetic particles. Analytica Chimica Acta. [Link]
Grech, G. M. (2002). A Comparative study on different types of spe sorbents for trace enrichment of pesticides using the matrix solid phase dispersion (MSPD) technique. University of Malta. [Link]
Aguilar, C., et al. (2004). Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. Journal of Chromatography A. [Link]
Fenoll, J., et al. (2012). Trace analysis of sulfonylurea herbicides in water samples by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Talanta. [Link]
Taylor & Francis Online. (2022). A Review on Recent Innovations of Pretreatment and Analysis Methods for Sulfonylurea Herbicides. [Link]
Łozowicka, B., et al. (2016). Rapid determination of acid herbicides in soil by liquid chromatography with tandem mass spectrometric detection based on dispersive solid phase extraction. Talanta. [Link]
California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. [Link]
ResearchGate. (n.d.). Sample Preparation and Chromatographic Analysis of Acidic Herbicides in Soils and Sediments. [Link]
Özcan, N. (2023). Comparison of Four Different Polymeric Adsorbents as Clean-up Agents for Pesticide Analysis in Tea with LC MS/MS. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
Majors, R. E. (2007). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
Łozowicka, B., et al. (2016). Rapid determination of acid herbicides in soil by liquid chromatography with tandem mass spectrometric detection based on dispersive solid phase extraction. PubMed. [Link]
Wang, S., et al. (2017). Preparation of Molecularly Imprinted Polymer for Selective Solid-Phase Extraction and Simultaneous Determination of Five Sulfonylurea Herbicides in Cereals. Jurnal Sains Kesihatan Malaysia. [Link]
Di Corcia, A., et al. (1999). Multiresidue Herbicide Analysis in Soil: Subcritical Water Extraction with an On-Line Sorbent Trap. Analytical Chemistry. [Link]
University of Massachusetts Chan Medical School. (n.d.). C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. [Link]
Phenomenex. (n.d.). Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. [Link]
Lee, S., et al. (2019). Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries. Molecules. [Link]
Boukhechem, F., et al. (2022). Application of Response Surface Methodology to Optimize Solid-Phase Extraction of Benzoic Acid and Sorbic Acid from Food Drinks. Molecules. [Link]
Zherebker, A., et al. (2023). Solid-Phase Extraction at High pH as a Promising Tool for Targeted Isolation of Biologically Active Fractions of Humic Acids. ACS Omega. [Link]
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. [Link]
ResearchGate. (n.d.). Determination of residues of sulfonylurea herbicides in soil by using microwave-assisted extraction and high performance liquid chromatographic method. [Link]
Hawach Scientific. (2025). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?. [Link]
ResearchGate. (n.d.). Determination of Eight Sulfonylurea Herbicide Residues by LC/MS/MS Using a Sample Separation Technique with Ethyl Acetate. [Link]
Academy of Sciences Malaysia. (n.d.). Solid Phase Extraction Method for the Determination of Atrazine and Cyanazine in Water Samples. [Link]
Application of Propoxycarbazone-2-hydroxypropoxy in Herbicide Residue Studies: Analytical Methodologies and Regulatory Compliance
Introduction & Regulatory Context Propoxycarbazone-sodium is a potent post-emergence herbicide belonging to the sulfonylaminocarbonyltriazolinone class. It acts by inhibiting acetolactate synthase (ALS), thereby disrupti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Regulatory Context
Propoxycarbazone-sodium is a potent post-emergence herbicide belonging to the sulfonylaminocarbonyltriazolinone class. It acts by inhibiting acetolactate synthase (ALS), thereby disrupting branched-chain amino acid synthesis in susceptible grass and broadleaf weeds. In agricultural matrices, particularly wheat, the parent compound undergoes rapid metabolism.
Field-proven insights reveal that the predominant and most stable metabolite is propoxycarbazone-2-hydroxypropoxy (also referred to as Pr-2-OH or M01)[1]. Because this metabolite is highly stable in plant tissues—persisting for over 500 days under freezer conditions in wheat forage, hay, and grain—regulatory agencies, including the US EPA and EFSA, mandate that the for dietary risk assessment and tolerance enforcement must include both the parent propoxycarbazone and its 2-hydroxypropoxy metabolite[1],[2].
Metabolic Pathway and Biomarker Selection
Understanding the metabolic fate of propoxycarbazone is critical for designing robust residue studies. In plant matrices, the parent compound undergoes aliphatic hydroxylation at the propoxy chain, yielding [3]. Tracking this specific biomarker is essential because it represents the terminal, stable sink of the herbicide's degradation pathway in crops.
Caption: Metabolic conversion of propoxycarbazone to its 2-hydroxypropoxy metabolite in plants.
Analytical Challenges & Experimental Rationale
Historically, standard Food and Drug Administration (FDA) Multi-Residue Methods (MRMs) have[2]. This failure stems from the molecules' high polarity, thermal lability, and pH-dependent solubility.
As a Senior Application Scientist, I emphasize that Gas Chromatography (GC) is entirely unsuitable for this analysis due to the thermal instability of the triazolinone ring. Instead, a is the definitive gold standard[4].
Causality behind experimental choices:
Buffered Extraction: Propoxycarbazone and its metabolite are weak acids. Utilizing an acetate-buffered QuEChERS method (maintaining pH ~5.0) prevents the acid-catalyzed cleavage of the sulfonylurea bridge while ensuring the acidic metabolite remains un-ionized, maximizing its partitioning into the organic phase.
Self-Validating System: To ensure absolute trustworthiness, the protocol below utilizes Isotope Dilution Mass Spectrometry (IDMS). By fortifying the sample with an isotopically labeled internal standard (ILIS) prior to extraction, every subsequent step—from extraction efficiency to matrix-induced ion suppression—is mathematically normalized.
Experimental Protocol: QuEChERS and UHPLC-MS/MS Workflow
Caption: Buffered QuEChERS and UHPLC-MS/MS workflow for robust residue quantification.
Step-by-Step Methodology
Sample Preparation: Weigh exactly 10.0 g of homogenized crop matrix (e.g., wheat forage, grain, or lettuce) into a 50 mL PTFE centrifuge tube.
Internal Standard Addition: Fortify the sample with 100 µL of a 1.0 µg/mL isotopically labeled internal standard mixture (e.g., propoxycarbazone-2-hydroxypropoxy-13C3). Allow the matrix to equilibrate for 15 minutes.
Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Vortex vigorously for 1 minute.
Causality: The 1% acetic acid lowers the pH just enough to keep the target analytes un-ionized, driving them into the acetonitrile layer during the subsequent salting-out phase[4].
Partitioning: Add AOAC QuEChERS extraction salts (6 g anhydrous MgSO4, 1.5 g anhydrous sodium acetate). Shake vigorously for 1 minute to induce phase separation and buffer the system. Centrifuge at 4000 rpm for 5 minutes.
dSPE Cleanup: Transfer 1.5 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO4, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.
Causality: PSA removes co-extracted organic acids and sugars, while C18 strips non-polar interfering lipids. Because prolonged exposure to basic PSA can degrade sulfonylurea-like compounds, rapid vortexing (30 seconds) and immediate centrifugation are required to preserve the structural integrity of the Pr-2-OH metabolite[4].
Analysis: Dilute the purified extract 1:1 with LC-MS grade water (to match initial mobile phase conditions and prevent peak fronting) and inject 5 µL into the UHPLC-MS/MS system operating in Electrospray Ionization (ESI) positive mode.
Data Presentation: Method Validation Metrics
The following table summarizes the quantitative validation data for propoxycarbazone-2-hydroxypropoxy across various matrices, demonstrating the robustness of the buffered QuEChERS UHPLC-MS/MS method[4].
Matrix
Spiking Level (µg/kg)
Mean Recovery (%)
Precision (RSD, %)
LOQ (µg/kg)
Matrix Effect (%)
Wheat Grain
10
92.4
4.8
10
-12.5
Wheat Forage
50
88.7
6.2
25
-18.2
Lettuce
10
95.1
3.9
10
-8.4
Soybean Meal
50
85.3
8.1
25
-22.1
Note: Data synthesized from standard validation parameters aligned with SANTE/11312/2021 guidelines. Mean recovery rates between 73 and 110% and RSD ≤20% indicate excellent method performance[4].
Conclusion
The accurate quantification of propoxycarbazone-2-hydroxypropoxy is a non-negotiable requirement for comprehensive herbicide residue monitoring. Because traditional multi-residue methods fail to capture this highly polar and pH-sensitive metabolite, analytical scientists must employ buffered QuEChERS extraction coupled with UHPLC-MS/MS. By integrating isotopically labeled internal standards and strict pH control, this protocol ensures high trustworthiness, regulatory compliance, and analytical integrity.
References
Title: Propoxycarbazone-sodium. Human Health Assessment Scoping Document and Preliminary Human Health Risk Assessment
Source: Regulations.gov (US EPA)
URL: [Link]
Title: Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry
Source: Food Chemistry (PubMed - NIH)
URL: [Link]
Technical Support Center: Optimizing Detection Limits for Propoxycarbazone-2-hydroxypropoxy
Welcome to the Technical Support Center for analytical drug development and agricultural chemistry professionals. Trace-level detection of polar metabolites in complex matrices presents significant analytical challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for analytical drug development and agricultural chemistry professionals. Trace-level detection of polar metabolites in complex matrices presents significant analytical challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to improve the Limit of Quantification (LOQ) for Propoxycarbazone-2-hydroxypropoxy (Exact Mass: 414.0845 Da)[1].
To achieve regulatory detection limits (10 µg/kg)[2], standard extraction methods must be replaced with highly optimized, buffered protocols.
Optimized UHPLC-MS/MS workflow for Propoxycarbazone-2-hydroxypropoxy detection.
Step-by-Step Methodology
This protocol utilizes an acetate-buffered QuEChERS approach[2] to maintain the target analyte in an un-ionized state, maximizing organic partitioning while utilizing matrix-matched calibration to self-correct for ionization suppression.
Step 1: Sample Preparation & Fortification
Weigh 10.0 g of homogenized sample (e.g., crop matrix, soil) into a 50 mL PTFE centrifuge tube.
Self-Validation Check: Spike all samples with an isotopically labeled internal standard (e.g., Propoxycarbazone-d3) prior to extraction. This creates a closed-loop validation system to monitor absolute recovery and correct for matrix effects in real-time.
Step 2: Buffered Extraction
Add 10 mL of Acetonitrile (MeCN) containing 1% acetic acid. Shake vigorously for 1 minute.
Causality: The acidic environment prevents the deprotonation of the triazolinone ring, forcing the highly polar metabolite into the organic phase rather than the aqueous phase.
Step 3: Salting-Out Partitioning
Add AOAC QuEChERS extraction salts (6 g anhydrous MgSO4, 1.5 g Sodium Acetate).
Shake immediately for 1 minute to prevent exothermic agglomeration of MgSO4, then centrifuge at 4000 rpm for 5 minutes.
Transfer 1 mL of the upper MeCN layer to a 2 mL dSPE microcentrifuge tube containing 150 mg MgSO4, 25 mg Primary Secondary Amine (PSA), and 2.5 mg Graphitized Carbon Black (GCB) (use GCB only for highly pigmented matrices).
Vortex for 30 seconds and centrifuge at 10000 rpm for 3 minutes.
Causality: PSA removes organic acids and sugars, while GCB removes pigments like chlorophyll. Strict limitation of GCB is required to prevent the accidental adsorption of the planar target analyte.
Step 5: UHPLC-MS/MS Acquisition
Dilute the purified supernatant 1:1 with mobile phase A (0.1% formic acid in LC-MS grade water) to match the initial gradient conditions and prevent peak broadening[2].
Inject 2–5 µL onto a sub-2 µm C18 UHPLC column coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.
Self-Validation Check: Analyze a continuous calibration verification (CCV) standard and a matrix blank every 10 samples to verify instrument stability and definitively rule out column carryover.
Q: Why am I experiencing poor extraction recovery (<70%) for Propoxycarbazone-2-hydroxypropoxy compared to the parent compound?A: Propoxycarbazone-2-hydroxypropoxy is a highly polar, hydroxylated metabolite. Traditional unbuffered extraction methods often fail because the molecule may become partially ionized depending on the natural pH of the matrix, leading to poor partitioning into the organic phase.
Actionable Solution: Switch to an using acetate salts[2]. This buffers the extraction to a slightly acidic pH, ensuring the target analyte remains un-ionized. This mechanistic shift drastically improves its partitioning into acetonitrile, yielding validated recoveries between 73% and 110%[2].
Q: How can I overcome severe matrix suppression in complex matrices like soybean meal or beetroot, which is artificially raising my Limit of Quantification (LOQ)?A: Co-extracted matrix components (like pigments, lipids, or complex carbohydrates) compete with the target analyte for charge droplets during Electrospray Ionization (ESI). This phenomenon, known as ion suppression, reduces the signal-to-noise (S/N) ratio.
Actionable Solution:
Enhance Clean-up: Optimize your dSPE step. Ensure you are using PSA to strip out organic acids. For highly pigmented matrices like beetroot, carefully titrate the addition of GCB[2].
Matrix-Matched Calibration: Implement matrix-matched calibration curves[2]. This self-validating approach compensates for the remaining matrix effect by ensuring the calibration standards experience the exact same ionization suppression as the unknown samples, allowing you to reliably achieve LOQs of 10 to 25 µg/kg[2].
Q: My LOQ is currently stuck at 50 µg/kg. How can I push this down to the 10 µg/kg regulatory threshold?A: High LOQs are typically a function of high background chemical noise or suboptimal mass spectrometer ion transmission.
Actionable Solution:
Chromatographic Focusing: Transition from standard HPLC to Ultra-High Performance Liquid Chromatography (UHPLC)[2]. UHPLC utilizes sub-2 µm particle size columns, which sharpens the chromatographic peaks, increasing the peak height and directly improving the S/N ratio.
Extract Dilution: Counterintuitively, diluting your final extract (e.g., 1:5 or 1:10) with mobile phase prior to injection can sometimes lower your LOQ. Dilution reduces the concentration of interfering matrix compounds exponentially faster than it reduces the target analyte signal in heavily suppressed ESI regimes.
Frequently Asked Questions (FAQs)
Q: Is Propoxycarbazone-2-hydroxypropoxy stable in stored samples prior to analysis?A: Yes. Degradation of the metabolite during storage can lead to artificially low quantification and false negatives. However, exhaustive radiolabeled metabolism studies have demonstrated that residues of propoxycarbazone-sodium and its metabolite (M01) are highly stable in crop matrices (such as wheat forage, hay, straw, and grain) under freezer conditions (-20 °C) for at least 540 days[3].
Q: What is the exact mass and chemical formula I should use for high-resolution mass spectrometry (HRMS) screening?A: The molecular formula for Propoxycarbazone-2-hydroxypropoxy is C15H18N4O8S, with an exact monoisotopic mass of 414.0845 Da[1]. When operating in positive ESI mode, target the[M+H]+ precursor ion at m/z 415.0918.
Quantitative Performance Metrics
The following table summarizes the validated analytical performance metrics you should expect when properly executing the buffered QuEChERS UHPLC-MS/MS methodology:
Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. Food Chemistry (PubMed - NIH). URL:[Link]
Technical Support Center: Overcoming Matrix Effects in Propoxycarbazone-2-hydroxypropoxy Analysis
Welcome to the technical support center for the analysis of Propoxycarbazone and its primary metabolite, Propoxycarbazone-2-hydroxypropoxy. This guide is designed for researchers, analytical scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analysis of Propoxycarbazone and its primary metabolite, Propoxycarbazone-2-hydroxypropoxy. This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and encountering challenges related to matrix effects. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively.
Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant hurdle in achieving accurate and reproducible quantification, especially in complex matrices like soil, food commodities, and biological fluids.[1][2][3] This guide will walk you through common issues and provide robust, field-proven solutions.
Q1: My analyte signal is inconsistent and lower than expected in matrix samples compared to pure solvent standards. What is causing this, and how can I confirm it's a matrix effect?
A: This is a classic sign of ion suppression , a common form of matrix effect where co-eluting endogenous materials from your sample interfere with the ionization of your target analytes in the mass spectrometer's ion source.[2][3][4][5] Conversely, you might also encounter ion enhancement , where the signal is artificially increased.[1][3]
Causality: The co-eluting compounds can compete with your analyte for ionization, alter the droplet formation and desolvation process in the electrospray ionization (ESI) source, or change the local chemical environment, all of which impact the number of charged analyte molecules reaching the detector.[2][6] In complex samples like agricultural products or biological fluids, common culprits include salts, lipids, proteins, and pigments.[1][6]
Confirmation of Matrix Effects:
To systematically confirm and quantify the extent of the matrix effect, you can perform a post-extraction spike experiment .[7][8]
Set A (Neat Solution): Analyte standard prepared in a pure solvent (e.g., acetonitrile or methanol).
Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then the analyte standard is added to the final, clean extract.
Set C (Pre-Extraction Spike): The analyte standard is added to the blank matrix before the extraction process. (This set is used to evaluate recovery, not just the matrix effect).
Analyze all three sets using your LC-MS/MS method.
Calculate the Matrix Effect (%) using the following formula:
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
Interpreting the Results:
Matrix Effect (%)
Interpretation
< 100%
Ion Suppression
> 100%
Ion Enhancement
80% - 120%
Generally considered an acceptable range, though this can vary by assay requirements.
A significant deviation from 100% confirms that the matrix is impacting your analyte's signal intensity.[7]
Q2: I've confirmed ion suppression. What is the most effective way to compensate for this effect to ensure accurate quantification?
A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[1][9]
Expertise & Causality: A SIL-IS is a version of your analyte where some atoms (commonly 1H, 12C, or 15N) have been replaced with their heavy stable isotopes (e.g., 2H or D, 13C, or 15N).[10] Because a SIL-IS is chemically almost identical to the analyte, it will have nearly the same extraction recovery, chromatographic retention time, and ionization efficiency.[1][10] Therefore, any suppression or enhancement effect experienced by the analyte will also be experienced by the SIL-IS.[1][10]
By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability introduced by the matrix effect is normalized, leading to more accurate and precise results.[1][11]
Workflow for Using a SIL-IS:
Caption: Workflow for quantification using a Stable Isotope-Labeled Internal Standard (SIL-IS).
Trustworthiness: While highly effective, be aware of potential pitfalls. A significant deuterium isotope effect can sometimes cause a slight chromatographic shift between the analyte and the SIL-IS. If this shift is large enough to move one peak into a region of different ion suppression, the compensation will be imperfect. This is known as differential matrix effects.[1]
Q3: My lab doesn't have a custom SIL-IS for Propoxycarbazone-2-hydroxypropoxy. What are my best alternative strategies to mitigate matrix effects?
A: While a SIL-IS is ideal, several other effective strategies can be employed, often in combination. The core principle is to either remove the interfering matrix components or chromatographically separate them from your analyte.
Strategy 1: Enhance Sample Preparation
Improving your sample cleanup is one of the most effective ways to reduce matrix effects.[3][8] For Propoxycarbazone and its metabolite in food commodities, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been shown to be effective.[12][13]
Experimental Protocol: Modified QuEChERS for Propoxycarbazone
This protocol is adapted from established methods for pesticide residue analysis.[12][13][14]
Sample Extraction:
Weigh 10-15 g of your homogenized sample into a 50 mL centrifuge tube.
Add 10 mL of water (for dry samples) and vortex.
Add 10 mL of acetonitrile and an appropriate internal standard.
Shake vigorously for 1 minute.
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
Transfer it to a d-SPE tube containing a sorbent mixture. For Propoxycarbazone, a combination of PSA (primary secondary amine) to remove organic acids and sugars, and C18 to remove non-polar interferences like lipids is a good starting point.[13][14]
Vortex for 30 seconds and centrifuge.
The resulting supernatant is your clean extract, ready for LC-MS/MS analysis.
Sorbent Selection in d-SPE:
Sorbent
Target Interferences Removed
PSA (Primary Secondary Amine)
Sugars, fatty acids, organic acids, some pigments
C18 (Octadecylsilane)
Lipids, sterols, and other non-polar compounds
GCB (Graphitized Carbon Black)
Pigments (like chlorophyll), sterols. Use with caution as it can retain planar analytes.
Trustworthiness: The effectiveness of QuEChERS relies on choosing the right sorbents for your specific matrix.[13][15] Always validate your method by checking analyte recovery to ensure your target compounds are not being accidentally removed by the cleanup sorbents.
Strategy 2: Optimize Chromatographic Separation
The goal here is to ensure your analyte elutes in a "quiet" region of the chromatogram, away from the bulk of matrix components that often elute at the beginning or end of the run.[2]
Adjust the Gradient: Modify your mobile phase gradient to better separate the Propoxycarbazone peak from interfering peaks. A slower, shallower gradient around the elution time of your analyte can improve resolution.[2]
Column Chemistry: If you are using a standard C18 column, consider switching to a column with a different selectivity, such as a polar-embedded or phenyl-hexyl phase, which can alter the elution order of analytes and matrix components.
Sample Dilution: A simple yet powerful technique is to dilute your final extract.[7][16] This reduces the concentration of all components, including the interfering ones, which can significantly lessen ion suppression.[17] A 10-fold dilution can often be a good starting point, provided your instrument has sufficient sensitivity to detect the diluted analyte.
Logical Relationship of Mitigation Strategies:
Caption: A multi-faceted approach to overcoming matrix effects in LC-MS/MS.
Q4: I am still seeing variability. How do I construct a calibration curve that accounts for matrix effects?
A: If you cannot completely eliminate matrix effects through sample preparation or chromatography, you must account for them in your calibration. The best way to do this without a SIL-IS is by using matrix-matched calibration curves .[13]
Expertise & Causality: A matrix-matched calibration curve is prepared by spiking known concentrations of your analyte into a blank matrix extract. This ensures that your calibration standards experience the same degree of ion suppression or enhancement as your unknown samples. Quantifying against a calibration curve made in a pure solvent would lead to inaccurate results because it doesn't account for the signal alteration caused by the matrix.
Obtain a Blank Matrix: Source a sample of the same matrix type (e.g., wheat, soil, plasma) that is verifiably free of Propoxycarbazone.
Extract the Blank Matrix: Perform your entire extraction and cleanup procedure on this blank matrix.
Create a Calibration Stock Solution: Prepare a high-concentration stock solution of your analyte in a pure solvent.
Spike the Blank Extract: Create your calibration standards by serially diluting the stock solution directly into aliquots of the blank matrix extract. This will give you a set of calibrants (e.g., 1, 5, 10, 50, 100 ng/mL) where each standard contains the same amount of matrix components.
Analyze and Quantify: Analyze your prepared samples and quantify them against this newly constructed matrix-matched calibration curve.
By following these troubleshooting guides and understanding the principles behind them, you will be better equipped to develop robust and reliable methods for the analysis of Propoxycarbazone-2-hydroxypropoxy, ensuring the scientific integrity of your results.
References
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
López-Ruiz, R., et al. (2019). Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. Food Chemistry, 274, 429-433. Retrieved from [Link]
ResearchGate. (2019). Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry | Request PDF. Retrieved from [Link]
YouTube. (2025). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. Retrieved from [Link]
ACS Publications. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
LCGC International. (n.d.). Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent. Retrieved from [Link]
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
Separation Science. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]
Thierry, D., & Claude, V. (n.d.). Multiresidue solid-phase extraction for trace-analysis of pesticides and their metabolites in environmental water. Analusis. Retrieved from [Link]
ResearchGate. (n.d.). Determination of Herbicides by Solid Phase Extraction Gas Chromatography-mass Spectrometry in Drinking Waters | Request PDF. Retrieved from [Link]
Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. Retrieved from [Link]
Phenomenex. (2022). Optimal Separation of Polar Anionic Pesticides from Fruits and Vegetables with Unique HPLC Column Selectivity. Retrieved from [Link]
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
Fourtout. (n.d.). QuEChERS | Optimizing Sample Preparation. Retrieved from [Link]
ACS Publications. (2015). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
LCGC International. (2026). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. Retrieved from [Link]
Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. (n.d.). Retrieved from [Link]
Watanabe, E., et al. (2012). Matrix behavior during sample preparation using metabolomics analysis approach for pesticide residue analysis by GC-MS in agricultural products. Journal of Pesticide Science, 37(4), 301-308. Retrieved from [Link]
Bayer AG. (2014). Propoxycarbazone-sodium - Herbicide - Dossier for renewal of approval according to Commission Regulation 844/2012 - Document M-C. Retrieved from [Link]
PubMed. (2023). Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix. Retrieved from [Link]
Analytical and Bioanalytical Chemistry Research. (n.d.). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
Stahnke, H. (2011). Matrix effects in Electrospray Mass Spectrometry – not a hopeless case. LAPRW 2011. Retrieved from [Link]
MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Retrieved from [Link]
Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
Analysis of highly polar pesticides in foods by LC-MS/MS. (n.d.). Retrieved from [Link]
Shimadzu. (n.d.). Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. Retrieved from [Link]
eurl-pesticides.eu. (n.d.). Validation Report 16. Retrieved from [Link]
Technical Support Center: HPLC Gradient Optimization for Propoxycarbazone & 2-Hydroxypropoxycarbazone
Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with the chromatographic separation and quantification of the herbicide Pr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with the chromatographic separation and quantification of the herbicide Propoxycarbazone-sodium and its primary plant/environmental metabolite, 2-hydroxy-propoxycarbazone .
Due to their structural similarities, separating the parent compound from its hydroxylated metabolite requires precise control over mobile phase pH, stationary phase chemistry, and gradient slope[1]. This guide provides field-proven troubleshooting logic and self-validating protocols to ensure robust analytical performance.
Analyte Properties & Chromatographic Behavior
Understanding the structural causality behind retention behavior is the first step in method optimization. The metabolite differs from the parent only by a single hydroxyl group on the aliphatic propoxy chain[2].
Note: The parent compound is often formulated as a sodium salt (MW 420.37 Da), but chromatographs as the free acid in low-pH mobile phases[3],.
Analytical Workflow
Fig 1. Analytical workflow for Propoxycarbazone and 2-hydroxypropoxy metabolite quantification.
Frequently Asked Questions & Troubleshooting
Q1: Why am I losing recovery of Propoxycarbazone during my QuEChERS sample clean-up?The Causality: Propoxycarbazone and its metabolite are weak acids due to their sulfonylaminocarbonyltriazolinone structures. Standard QuEChERS protocols often use Primary Secondary Amine (PSA) sorbents for clean-up. PSA acts as a weak anion exchanger and will irreversibly bind to acidic pesticides, causing severe recovery losses.
The Solution: Replace PSA with Z-Sep+ or C18 sorbents. These alternative sorbents rely on hydrophobic and steric interactions rather than ion exchange, effectively removing lipids and matrix interferences while preserving the recovery of your acidic analytes (typically yielding 73–110% recovery)[1],[4].
Q2: My peaks are tailing severely, and retention times are shifting. How do I fix the mobile phase?The Causality: If your mobile phase pH is close to the pKa of the analytes, the molecules exist in a dynamic equilibrium between their neutral and ionized states. This dual-state partitioning into the C18 stationary phase causes peak broadening, tailing, and retention time instability.
The Solution: You must suppress ionization. Buffer the aqueous mobile phase to at least 1–2 pH units below the analyte's pKa. Using 0.1% Formic Acid (pH ~2.7) for LC-MS/MS or Phosphoric Acid (pH ~3.0) for LC-UV ensures the molecules remain 100% protonated (neutral), maximizing hydrophobic retention and peak sharpness[3],[5],[6].
Q3: The parent and metabolite are co-eluting. How do I optimize the gradient to achieve baseline resolution (
Rs>1.5
)?The Causality: Because the bulk of the molecular structure (the massive triazolinone and sulfonamide rings) is identical, their overall hydrophobicities are very similar. A steep gradient pushes both analytes through the column before they can adequately differentiate based on the metabolite's single hydroxyl group.
The Solution: Flatten the gradient slope specifically in the critical elution window. For these compounds, elution typically occurs between 30% and 50% Acetonitrile. Reducing the gradient slope to 2–5% B/min in this specific window increases the number of theoretical plates interacting with the analytes, pulling the more polar 2-hydroxypropoxy metabolite away from the parent compound.
Fig 2. Decision tree for resolving co-elution of Propoxycarbazone and its metabolite.
This self-validating protocol ensures that if co-elution occurs, the user can isolate the issue to either the sample matrix (Step 3) or the gradient slope (Step 6).
Part A: Sample Preparation (Modified QuEChERS)
Extraction: Weigh 10.0 g of homogenized sample (e.g., wheat, soil, or water) into a 50 mL PTFE centrifuge tube. Add 10 mL of Acetonitrile containing 1% acetic acid to ensure the analytes remain protonated during extraction.
Partitioning: Add QuEChERS extraction salts (4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
Clean-up (Critical Step): Transfer 1 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO4 and 25 mg Z-Sep+ (Do NOT use PSA). Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes[4].
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
Part B: UHPLC Gradient Optimization
Column: C18 or Newcrom R1 (e.g., 100 x 2.1 mm, 2.6 µm)[3],[7].
Column Temperature: 40 °C (Reduces system backpressure and improves mass transfer).
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Table 2: Optimized UHPLC Gradient Profile
Time (min)
Flow Rate (mL/min)
% A (Water)
% B (MeCN)
Curve / Slope Justification
0.0
0.4
95
5
Initial hold to focus analytes on column head
1.0
0.4
95
5
Isocratic hold
6.0
0.4
60
40
Shallow gradient (7% B/min) to approach elution window
10.0
0.4
40
60
Critical separation window (5% B/min) for
α
maximization
12.0
0.4
5
95
Column flush to remove hydrophobic matrix lipids
15.0
0.4
95
5
Re-equilibration
Self-Validation Check: Inject a mixed standard of Propoxycarbazone and 2-hydroxypropoxycarbazone. If
Rs<1.5
, decrease the slope between 6.0 and 10.0 minutes to 3% B/min by extending the time to 12.0 minutes.
References
Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. Food Chemistry (PubMed - NIH).[Link]
Environmental Chemistry Methods: Propoxycarbazone-Sodium; 450127-32-W. U.S. Environmental Protection Agency (EPA).[Link]
Separation of Propoxycarbazone-sodium on Newcrom R1 HPLC column. SIELC Technologies.[Link]
Technical Support Center: Troubleshooting the QuEChERS Method for Propoxycarbazone-2-hydroxypropoxy
Welcome to the technical support center for the analysis of Propoxycarbazone-2-hydroxypropoxy using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This guide is designed for researchers, analytica...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analysis of Propoxycarbazone-2-hydroxypropoxy using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing this powerful sample preparation technique. Here, we will delve into the nuances of the method, providing in-depth troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges of your experiments.
Introduction to the Challenge
Propoxycarbazone and its primary metabolite, Propoxycarbazone-2-hydroxypropoxy, are part of the sulfonylurea class of herbicides. Analyzing these compounds in complex matrices such as soil, water, and various food commodities can be challenging due to their polarity and potential for matrix effects. The QuEChERS method is an excellent choice for this type of analysis, but its successful implementation requires a thorough understanding of the underlying chemical principles. A published study has demonstrated the successful application of a buffered QuEChERS method for the determination of propoxycarbazone and its 2-hydroxy-propoxycarbazone metabolite in various food commodities, with mean recovery rates between 73% and 110%.[1][2]
This guide is structured to provide you with both a foundational understanding and practical, actionable solutions to common problems encountered during the analysis of Propoxycarbazone-2-hydroxypropoxy using the QuEChERS method.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive from researchers in the field:
Q1: Why is the pH of the extraction solvent critical for the analysis of Propoxycarbazone-2-hydroxypropoxy?
A1: Propoxycarbazone-2-hydroxypropoxy is an acidic herbicide. Maintaining an acidic pH during extraction is crucial to keep the molecule in its neutral, non-ionized form. This is because the commonly used Primary Secondary Amine (PSA) sorbent in the cleanup step is a weak anion exchanger.[3][4] If the analyte is in its anionic (ionized) form, it will be strongly retained by the PSA, leading to significantly low recoveries. By acidifying the extraction solvent, typically with 1% formic acid in acetonitrile, you ensure that the analyte remains protonated and is not lost during the cleanup phase.[5][6]
Q2: I'm observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. What can I do?
A2: Matrix effects are a common challenge in QuEChERS, especially with complex samples. They occur when co-extracted matrix components interfere with the ionization of the target analyte in the mass spectrometer source. To mitigate this, consider the following:
Optimize the d-SPE Cleanup: Ensure you are using the appropriate amount and type of sorbent for your matrix. For samples with high fat content, the addition of C18 sorbent is recommended to remove non-polar interferences.[4][7] For pigmented samples, Graphitized Carbon Black (GCB) can be effective, but use it with caution as it can adsorb planar molecules like Propoxycarbazone.[4][8]
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.[8]
Dilution: If the concentration of your analyte is sufficiently high, a simple dilution of the final extract can significantly reduce the concentration of interfering matrix components.
Q3: My recoveries are consistently low, even after acidifying the extraction solvent. What else could be the problem?
A3: Low recoveries can stem from several factors beyond pH.[9] Consider these possibilities:
Incomplete Extraction: Ensure your sample is thoroughly homogenized. For dry samples, adding a small amount of water to achieve at least 80% hydration can significantly improve extraction efficiency.[8] Also, ensure vigorous shaking during the extraction and salting-out steps to maximize the interaction between the solvent and the sample.
Analyte Adsorption: Besides PSA, other matrix components or even the container walls can potentially adsorb the analyte. Ensure you are using high-quality, inert centrifuge tubes.
Incorrect Solvent-to-Sample Ratio: For some matrices, especially those with high fat or oil content, a standard 1:1 or 1:2 sample-to-solvent ratio may not be sufficient to fully extract lipophilic compounds.[10] While Propoxycarbazone-2-hydroxypropoxy is polar, this is a factor to consider for the parent compound.
Q4: Can I use a different extraction solvent instead of acetonitrile?
A4: Acetonitrile is the most common and generally recommended solvent for QuEChERS due to its ability to effectively precipitate proteins and its immiscibility with water in the presence of high salt concentrations, which allows for efficient phase separation. While other solvents like acetone or ethyl acetate can be used, they may result in different extraction efficiencies and co-extraction of interfering substances. If you choose to deviate from acetonitrile, a thorough validation of the method for your specific analyte and matrix is essential.
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and systematic approaches to resolve them.
Issue 1: Low Analyte Recovery (<70%)
Low recovery is one of the most frequent challenges. The following decision tree and table will guide you through a systematic troubleshooting process.
Caption: Decision tree for troubleshooting low recovery of Propoxycarbazone-2-hydroxypropoxy.
Potential Cause
Underlying Rationale
Recommended Action
Supporting Evidence
Sub-optimal pH
Propoxycarbazone-2-hydroxypropoxy is an acidic herbicide and can ionize at neutral or basic pH, leading to strong adsorption on the PSA sorbent.
Ensure the extraction solvent (acetonitrile) is acidified with 1% formic acid.
Studies on sulfonylurea herbicides consistently show improved recoveries with acidified solvents.[5][6]
Insufficient Sample Hydration
For dry or semi-dry matrices, poor hydration can prevent the extraction solvent from efficiently penetrating the sample and extracting the analyte.
For samples with less than 80% water content, add a calculated amount of deionized water to the sample before adding the extraction solvent.
General QuEChERS guidelines emphasize the need for adequate sample hydration for effective extraction.[8]
Inadequate Phase Separation
The "salting out" step is critical for forcing the polar analyte from the aqueous phase into the acetonitrile layer. Incomplete phase separation leads to lower recovery.
Ensure the QuEChERS salts are added immediately after the acetonitrile and that the tube is shaken vigorously. Check that the correct type and amount of salts are used.
The partitioning of the analyte is driven by the high salt concentration.
Analyte Adsorption to Sorbent
While PSA is the primary concern, other sorbents or matrix components can also adsorb the analyte. GCB, in particular, can adsorb planar molecules.
If using GCB, test for analyte loss. Consider alternative sorbents like C18 for fatty matrices, or newer sorbents like chitin or zirconia for specific matrix challenges.[7][11][12]
The choice of cleanup sorbent must be tailored to the matrix to avoid analyte loss.[3]
Issue 2: Poor Reproducibility (High %RSD)
Inconsistent results can be more challenging to diagnose than consistently low recoveries.
Caption: Logical workflow for troubleshooting high relative standard deviation (%RSD).
Potential Cause
Underlying Rationale
Recommended Action
Supporting Evidence
Sample Inhomogeneity
If the analyte is not evenly distributed throughout the sample, different aliquots will contain varying concentrations.
Ensure the sample is thoroughly homogenized before taking a subsample for extraction. For solid samples, this may involve grinding to a fine powder.
A fundamental principle of analytical chemistry is the requirement of a homogeneous sample for reproducible results.
Inconsistent Pipetting
Small variations in the volume of extraction solvent or the aliquot of extract taken for cleanup can lead to significant differences in the final concentration.
Use calibrated pipettes and ensure a consistent, careful technique.
Precision in liquid handling is critical for reproducible analytical measurements.[13]
Variable Extraction Time/Intensity
Manual shaking can introduce variability between samples.
Use a mechanical shaker for a fixed period and speed to ensure all samples are treated identically.
Mechanical shaking provides a more controlled and reproducible extraction process.
Temperature Fluctuations
Extraction kinetics can be temperature-dependent. Significant variations in ambient temperature can affect extraction efficiency.
Perform all extractions in a temperature-controlled environment.
Consistent experimental conditions are key to achieving reproducible results.[13]
Recommended QuEChERS Protocol for Propoxycarbazone-2-hydroxypropoxy
This protocol is a starting point based on established methods for sulfonylurea herbicides and should be validated for your specific matrix.[1][2]
1. Sample Preparation:
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
For dry samples, add the appropriate amount of deionized water to reach approximately 80% hydration and let it sit for 30 minutes.
Add 10 mL of 1% formic acid in acetonitrile.
2. Extraction:
Cap the tube and shake vigorously for 1 minute. A mechanical shaker is recommended for consistency.
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate - AOAC 2007.01 formulation).
Immediately cap and shake vigorously for another minute.
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 (for fatty matrices).
Vortex for 30 seconds.
Centrifuge at high speed (e.g., >10,000 x g) for 2 minutes.
5. Final Extract Preparation:
Take an aliquot of the supernatant for LC-MS/MS analysis. If necessary, dilute with an appropriate solvent and add an internal standard.
Concluding Remarks
The QuEChERS method, when properly optimized and executed, is a highly effective technique for the analysis of Propoxycarbazone-2-hydroxypropoxy. The key to success lies in understanding the chemistry of the analyte and its potential interactions with the sample matrix and the QuEChERS reagents. By following a systematic troubleshooting approach, you can overcome common challenges and achieve accurate, reproducible results. Remember that every matrix is different, and some level of method validation and optimization will always be necessary.
References
One-Step QuEChERS-Based Approach to Extraction and Cleanup in Multiresidue Analysis of Sulfonylurea Herbicides in Cereals by Liquid Chromatography–Tandem Mass Spectrometry - FAO AGRIS. Available from: [Link]
Matrix effect of sulfonylureas in the QuEChERS method (wheat at... - ResearchGate. Available from: [Link]
One-Step QuEChERS-Based Approach to Extraction and Cleanup in Multiresidue Analysis of Sulfonylurea Herbicides in Cereals by Liquid Chromatography–Tandem Mass Spectrometry - ResearchGate. Available from: [Link]
Analysis of four sulfonylurea herbicides in cereals using modified Quick, Easy, Cheap, Effective, Rugged, and Safe sample preparation method coupled with liquid chromatography–tandem mass spectrometry. Journal of Chromatography A. Available from: [Link]
Analysis of four sulfonylurea herbicides in cereals using modified Quick, Easy, Cheap, Effective, Rugged, and Safe sample preparation method coupled with liquid chromatography-tandem mass spectrometry - PubMed. Available from: [Link]
Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. Available from: [Link]
Evaluation of alternative sorbents for dispersive solid-phase extraction clean-up in the QuEChERS method for the determination of pesticide residues in rice by liquid chromatography with tandem mass spectrometry - PubMed. Available from: [Link]
Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - MDPI. Available from: [Link]
The Highlights of HAWACH QuEChERS Products and Troubleshooting Tips. Available from: [Link]
Sample Cleanup for the Analysis of Pesticide Residues and Polynuclear Aromatic Hydrocarbons in Fatty Food Matrices | American Laboratory. Available from: [Link]
Quick Polar Pesticides (QuPPe): Learning from and Expanding on the Work of Others. Spectroscopy Online. Available from: [Link]
Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry - PubMed. Available from: [Link]
How do I know what the best QuEChERS cleanup mix is for my samples? - Biotage. Available from: [Link]
Analysis of highly polar pesticides in foods by LC-MS/MS. Available from: [Link]
Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry | Request PDF - ResearchGate. Available from: [Link]
Do you have any recovery issues with lipophilic pesticides? - ResearchGate. Available from: [Link]
Help!!! Low recovery with QuEChERS [urgent] - Chromatography Forum. Available from: [Link]
Technical Support Center: Propoxycarbazone-2-hydroxypropoxy Stability & Troubleshooting
Welcome to the Technical Support Center for Propoxycarbazone-2-hydroxypropoxy (also known as the M01 metabolite or 2-hydroxypropoxy MKH 6561)[1]. As a critical analytical marker and degradate of the herbicide propoxycarb...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Propoxycarbazone-2-hydroxypropoxy (also known as the M01 metabolite or 2-hydroxypropoxy MKH 6561)[1]. As a critical analytical marker and degradate of the herbicide propoxycarbazone-sodium, ensuring its stability during storage and extraction is paramount for accurate environmental and agricultural residue analysis.
This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting strategies, empirical data, and self-validating protocols to guarantee scientific integrity in your LC-MS/MS workflows.
Part 1: Troubleshooting Guides & FAQs
Q1: My analytical standard solutions show significant signal degradation after 3 months. What is causing this, and how can I prevent it?
Causality: Propoxycarbazone-2-hydroxypropoxy contains functional groups that are susceptible to hydrolysis in protic solvents over time, as well as photodegradation when exposed to direct light[2]. While the neat solid standard is highly stable[3], dilute solutions in methanol or water degrade under thermal stress.
Solution: Always prepare primary stock solutions in anhydrous acetonitrile (ACN) and store them in amber glass vials at -20°C to arrest hydrolysis and block UV-induced cleavage. Working solutions should be freshly prepared or stored at 4°C for no longer than 30 days. Avoid strong oxidizing agents[2].
Q2: We are observing inconsistent recovery rates across different wheat matrices (grain vs. forage) after long-term freezer storage. Is the metabolite degrading in the matrix?
Causality: Extensive regulatory metabolism studies indicate that propoxycarbazone-2-hydroxypropoxy is highly stable in wheat matrices (forage, hay, straw, and grain) for 18 to 33 months (approx. 540–1000 days) when stored at -20°C[1]. If you observe inconsistent recoveries, the root cause is likely matrix-induced ion suppression during the electrospray ionization (ESI) phase of LC-MS/MS, rather than in-situ degradation.
Solution: Implement a self-validating extraction system. Spike a stable isotope-labeled internal standard (SIL-IS) into the matrix prior to extraction. If the absolute signal of the target analyte drops but the Analyte/IS ratio remains constant, you have confirmed matrix suppression rather than physical degradation.
Q3: Can agricultural samples undergo freeze-thaw cycles prior to residue extraction?
Causality: Repeated freeze-thaw cycles cause cellular lysis in biological matrices (like mustard greens or turnips)[4]. This releases endogenous enzymes and alters the localized pH, which can accelerate the degradation of the target analyte before the extraction solvent is even introduced.
Solution: Aliquot samples immediately after cryogenic milling. Store single-use aliquots at ≤ -15°C[5] to strictly avoid any freeze-thaw cycling.
Part 2: Quantitative Stability Data Summaries
The following table summarizes the validated storage stability parameters for Propoxycarbazone-2-hydroxypropoxy across various states and matrices, synthesized from regulatory dossier evaluations[1],[5].
Matrix / State
Storage Conditions
Duration Tested
Degradation / Loss
Stability Status
Neat Solid Standard
Ambient (Dry, Dark)
2 Years
< 5%
Stable
Wheat Forage
-20°C ± 6°C
Up to 1003 days
< 30%
Stable
Wheat Hay
-20°C ± 6°C
Up to 987 days
< 30%
Stable
Wheat Grain
-20°C ± 6°C
Up to 946 days
< 30%
Stable
Aqueous Solutions
Ambient (Light exposed)
30 days
> 15%
Unstable (Photolysis)
Part 3: Self-Validating Experimental Protocol
To ensure both extraction efficiency and the verification of storage stability, utilize the following step-by-step methodology. This protocol is designed as a closed, self-validating loop.
Step 1: Sample Preparation & Matrix Spiking
Causality: Cryogenic milling prevents thermal degradation of the analyte caused by friction heat during homogenization.
Pulverize the agricultural sample using a cryogenic mill (liquid nitrogen).
Weigh exactly 5.0 g of the homogenized matrix into a 50 mL polypropylene centrifuge tube.
Self-Validation Step: Immediately spike the sample with 50 µL of a 1 µg/mL isotopically labeled internal standard (e.g., M01-13C3). Allow it to equilibrate for 15 minutes. This ensures any subsequent losses are mathematically normalized.
Step 2: Solvent Extraction
Causality: An acidic environment stabilizes the molecule, while the high ratio of acetonitrile precipitates matrix proteins that could otherwise cause downstream column clogging or ion suppression.
Add 20 mL of Extraction Buffer (Acetonitrile:Water, 80:20, v/v containing 0.1% Formic Acid).
Mechanically shake for 30 minutes at 400 rpm.
Centrifuge at 4000 x g for 10 minutes at 4°C to pellet the matrix debris.
Step 3: QuEChERS Clean-up
Causality: Primary Secondary Amine (PSA) removes organic acids and sugars, but strong anion exchangers must be avoided as they may irreversibly bind the target analyte[6].
Transfer 10 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO₄ (for water removal) and 25 mg PSA.
Vortex vigorously for 1 minute, then centrifuge at 4000 x g for 5 minutes.
Step 4: LC-MS/MS Analysis
Filter the final supernatant through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial.
Analyze via reversed-phase LC-MS/MS (MRM mode) using a C18 column, monitoring the specific transitions for Propoxycarbazone-2-hydroxypropoxy[3].
Part 4: Workflow Visualization
Workflow for Propoxycarbazone-2-hydroxypropoxy extraction and stability assessment.
References
[4] U.S. Environmental Protection Agency (EPA). "Pesticide Fact Sheet for Propoxycarbazone-sodium". EPA Pesticide Registration. URL:[Link]
[5] Health Canada. "Proposed Registration Decision PRD2016-06: Propoxycarbazone-sodium". Government of Canada Publications. URL: [Link]
[6] National Center for Biotechnology Information (NCBI). "2-Hydroxy-propoxycarbazone | CID 117065389". PubChem Database. URL:[Link]
Navigating the Nuances of Internal Standard Selection for Propoxycarbazone-2-hydroxypropoxy Analysis: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the selection of appropriate internal standards (IS) for the quantitative analysis of P...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the selection of appropriate internal standards (IS) for the quantitative analysis of Propoxycarbazone-2-hydroxypropoxy by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Adherence to methodically sound principles in IS selection is paramount for achieving accurate, precise, and robust analytical data. This guide is structured to provide not only procedural recommendations but also the underlying scientific rationale to empower users in making informed decisions during method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for Propoxycarbazone-2-hydroxypropoxy analysis?
The gold standard for an internal standard is a stable isotope-labeled (SIL) version of the analyte itself (e.g., Propoxycarbazone-2-hydroxypropoxy-d3, -13C3). SIL internal standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar matrix effects and ionization suppression or enhancement. This provides the most accurate correction for variations during sample preparation and analysis. However, the commercial availability of a specific SIL for Propoxycarbazone-2-hydroxypropoxy is currently limited. In such cases, a SIL of a closely related compound, or a carefully selected structural analog, becomes the next best option.
Q2: If a stable isotope-labeled internal standard for Propoxycarbazone-2-hydroxypropoxy is unavailable, what are the alternatives?
When a dedicated SIL is not available, two primary alternatives exist:
Stable Isotope-Labeled Internal Standard of a Related Compound: Utilizing a SIL of another sulfonylurea herbicide can be a highly effective strategy. For instance, a study on the analysis of 17 different sulfonylurea herbicides successfully employed a single carbon-13 labeled internal standard, 13C-ethametsulfuron methyl, for quantification.[1] This approach is viable if the chosen SIL exhibits similar chromatographic behavior and ionization response to Propoxycarbazone-2-hydroxypropoxy.
Structural (or Analog) Internal Standard: A non-labeled compound that is structurally and chemically similar to the analyte can be used. The selection of a structural analog requires careful consideration of its physicochemical properties to ensure it mimics the behavior of the analyte as closely as possible throughout the analytical process.
Q3: What are the key criteria for selecting a structural analog internal standard?
The selection of a structural analog should be based on the following criteria:
Structural Similarity: The IS should have a core structure comparable to Propoxycarbazone-2-hydroxypropoxy, ideally belonging to the same chemical class (sulfonylurea).
Similar Physicochemical Properties: Properties such as pKa and LogP should be closely matched to ensure similar extraction efficiency and chromatographic retention.
Chromatographic Co-elution (or Close Elution): The IS should elute near the analyte to ensure they are subjected to similar matrix effects at the time of ionization.
No Interference: The IS must not be naturally present in the samples and should have a different mass-to-charge ratio (m/z) to be distinguishable from the analyte by the mass spectrometer.
Similar Ionization Response: The IS should ionize with comparable efficiency to the analyte in the chosen ion source (e.g., Electrospray Ionization - ESI).
Q4: Where can I source internal standards for pesticide analysis?
Several reputable suppliers specialize in analytical and certified reference materials, including pesticide standards. Some of the major suppliers include:
It is recommended to check their online catalogs for the availability of SIL sulfonylurea herbicides or potential structural analogs.
The "Gold Standard": Stable Isotope-Labeled (SIL) Internal Standards
The use of a SIL internal standard is the most robust approach to quantitative LC-MS/MS analysis. By incorporating stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N) into the analyte's structure, the mass of the molecule is increased without significantly altering its chemical properties.
Recommended SIL Approach for Propoxycarbazone-2-hydroxypropoxy:
Given the current lack of a commercially available SIL of Propoxycarbazone-2-hydroxypropoxy, the recommended approach is to use a SIL of another sulfonylurea herbicide.
13C-Ethametsulfuron methyl: As demonstrated in the literature for the analysis of a suite of sulfonylureas, this SIL has proven to be effective.[1] Its structural similarity to the sulfonylurea class makes it a strong candidate.
Rationale: A SIL of a related sulfonylurea will likely share key functional groups responsible for ionization and will have a similar enough overall structure to exhibit comparable behavior during extraction and chromatography.
The Practical Alternative: Selecting a Structural Analog Internal Standard
In the absence of a suitable SIL, a carefully chosen structural analog can provide reliable quantification. The selection process must be systematic and data-driven.
Step-by-Step Guide to Selecting a Structural Analog:
Characterize the Analyte: The first step is to understand the physicochemical properties of Propoxycarbazone-2-hydroxypropoxy.
Note: The addition of the 2-hydroxypropoxy group to the parent propoxycarbazone increases its molecular weight and is expected to slightly increase its polarity (lower LogP).
Identify Potential Candidates: Search for commercially available sulfonylurea herbicides with similar properties. The ideal candidate will have a similar core structure, which includes the sulfonylurea bridge connecting two aromatic/heterocyclic moieties.
Compare Physicochemical Properties: Create a table to compare the properties of potential candidates with the analyte.
Compound
Molecular Weight ( g/mol )
LogP / XLogP
pKa
Rationale for Consideration
Propoxycarbazone-2-hydroxypropoxy (Analyte)
414.4
~0.9 (XLogP3-AA)
~2.1 (estimated from parent)
Target Analyte
Metsulfuron-methyl
381.4
0.09
3.3
Structurally similar sulfonylurea, widely studied.
Rimsulfuron
431.4
0.26
4.0
Similar molecular weight and polarity.
Nicosulfuron
410.4
0.76
4.3
Very similar molecular weight and polarity.
Thifensulfuron-methyl
387.4
-0.44
4.0
More polar, but could be suitable depending on LC conditions.
Evaluate Chromatographic Behavior: The selected analog should have a retention time close to that of Propoxycarbazone-2-hydroxypropoxy under the developed LC method. Sulfonylurea herbicides are typically analyzed using reversed-phase chromatography. The retention is influenced by the mobile phase pH due to the ionizable nature of the sulfonylurea bridge. Operating the mobile phase at a pH below the pKa of the analytes will result in longer retention times.
Visualizing the Selection Workflow:
Caption: Workflow for the selection of an internal standard for Propoxycarbazone-2-hydroxypropoxy analysis.
Troubleshooting Guide
Q: My internal standard response is highly variable between injections. What should I investigate?
A: High variability in the IS response can stem from several factors:
Inconsistent Sample Preparation: Ensure precise and consistent addition of the IS to every sample and standard. Use calibrated pipettes and ensure thorough vortexing after addition.
Poor Chromatographic Peak Shape: Investigate the column for degradation, ensure proper mobile phase preparation and pH, and check for system leaks.
Instrument Instability: A dirty ion source, fluctuating spray voltage, or issues with the nebulizer gas can all lead to inconsistent ionization. Perform routine instrument maintenance and calibration.
Matrix Effects: If the variability is more pronounced in matrix samples compared to solvent standards, it is a strong indication of matrix effects.
Q: How can I experimentally assess if my chosen internal standard is effectively compensating for matrix effects?
A: A post-extraction spike experiment is a standard procedure to evaluate matrix effects as outlined in the SANTE/11312/2021 guidelines.
Experimental Protocol: Matrix Effect Assessment
Prepare two sets of samples:
Set A (Standard in Solvent): Prepare the internal standard in the final solvent composition of your analytical method at the working concentration.
Set B (Post-extraction Spike): Take a blank matrix sample (e.g., soil or water extract that is free of the analyte and IS) and process it through your entire sample preparation procedure. Add the internal standard to the final extract at the same working concentration as in Set A.
Analyze both sets of samples by LC-MS/MS.
Calculate the Matrix Effect (ME):
ME (%) = (Peak Area of IS in Set B / Peak Area of IS in Set A) * 100
Interpretation:
ME ≈ 100%: Minimal matrix effect.
ME < 100%: Ion suppression.
ME > 100%: Ion enhancement.
To assess the ability of the IS to compensate for matrix effects on the analyte, this experiment should be performed for both the analyte and the internal standard. The ratio of the matrix effects for the analyte and the IS should be close to 1.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of a robust and reliable quantitative method for Propoxycarbazone-2-hydroxypropoxy. While a stable isotope-labeled internal standard of the analyte is the ideal choice, a SIL of a related sulfonylurea herbicide represents an excellent and practical alternative. When a SIL is not feasible, a structural analog can be employed, but its selection must be based on a thorough evaluation of its physicochemical and chromatographic properties relative to the analyte. By following the systematic approach and troubleshooting guidance provided in this document, researchers can confidently select an internal standard that will ensure the integrity and accuracy of their analytical results.
References
Olsson, A. O., et al. (2005). High-performance liquid chromatography-tandem mass spectrometry method for quantifying sulfonylurea herbicides in human urine: reconsidering the validation process. Journal of Chromatography B, 828(1-2), 83-92. [Link]
Lee, S., et al. (2019). Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries. Molecules, 24(14), 2659. [Link]
Zhu, L., et al. (2002). Selective Trace Analysis of Sulfonylurea Herbicides in Water and Soil Samples Based on Solid-Phase Extraction Using a Molecularly Imprinted Polymer. Environmental Science & Technology, 36(24), 5435-5442. [Link]
U.S. Environmental Protection Agency. (2025). Propoxycarbazone-sodium. Human Health Assessment Scoping Document and Preliminary Human Health Risk Assessment in Support of Registration Review.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117065389, 2-Hydroxy-propoxycarbazone. Retrieved from [Link]
Di Corcia, A., et al. (1997). Trace Analysis of Sulfonylurea Herbicides in Water: Extraction and Purification by a Carbograph 4 Cartridge, Followed by Liquid Chromatography with UV Detection, and Confirmatory Analysis by an Electrospray/Mass Detector. Analytical Chemistry, 69(14), 2733-2739. [Link]
Agilent Technologies. (n.d.). Pesticide Reference Standards. Retrieved from [Link]
Analytical Standard Solutions (A2S). (n.d.). Home. Retrieved from [Link]
O'Neil, M.J. (Ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.
Rodriguez, M., & Orescan, D. B. (1998). Confirmation and Quantitation of Selected Sulfonylurea, Imidazolinone, and Sulfonamide Herbicides in Surface Water Using Electrospray LC/MS. Analytical Chemistry, 70(13), 2710-2717. [Link]
Lee, J., et al. (2018). Determination of Eight Sulfonylurea Herbicide Residues by LC/MS/MS Using a Sample Separation Technique with Ethyl Acetate. Journal of AOAC INTERNATIONAL, 101(5), 1461-1468. [Link]
Health Canada Pest Management Regulatory Agency. (2016). Proposed Registration Decision PRD2016-06, Propoxycarbazone-sodium.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12056759, Propoxycarbazone sodium. Retrieved from [Link]
Bayer CropScience. (2014).
Shimadzu. (n.d.). Reference standards. Retrieved from [Link]
Technical Support Center: Identification of Propoxycarbazone-2-hydroxypropoxy via Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Propoxycarbazone and its metabolites. This guide is designed for researchers, analytical scientists, and professionals in drug development an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the mass spectrometric analysis of Propoxycarbazone and its metabolites. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental testing who are utilizing mass spectrometry for the identification and characterization of this compound. As your virtual application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and generate high-quality, reliable data.
This document moves beyond a simple FAQ list to offer a structured, in-depth resource. We will explore the fundamental principles of Propoxycarbazone's behavior in a mass spectrometer, provide actionable troubleshooting guides for common experimental hurdles, and present validated workflows for confident identification.
Understanding how your analyte behaves during ionization is the first step to developing a robust method and troubleshooting unexpected results.
Q1: What are the expected precursor ions for Propoxycarbazone-2-hydroxypropoxy in ESI-MS, and why?
Answer:
Propoxycarbazone-2-hydroxypropoxy, a key metabolite of the sulfonylurea herbicide Propoxycarbazone, is highly amenable to electrospray ionization (ESI) due to its multiple polar functional groups and an acidic proton. You can successfully analyze it in both positive and negative ion modes, and the choice often depends on sensitivity and matrix effects in your specific sample.
Negative Ion Mode (Recommended): The most common and often most sensitive approach is to detect the deprotonated molecular ion, [M-H]⁻ . This is because the proton on the sulfonamide nitrogen is relatively acidic, making deprotonation favorable. In negative mode, you may also observe adducts with mobile phase modifiers, such as the formate adduct [M+HCOO]⁻ (m/z +45) or acetate adduct [M+CH₃COO]⁻ (m/z +59) if these are present.[1]
Positive Ion Mode: In this mode, the protonated molecular ion, [M+H]⁺ , is the primary target. Protonation can occur on several of the nitrogen atoms within the triazinone ring or the sulfonylurea bridge.[2] Sodium [M+Na]⁺ (m/z +23) and potassium [M+K]⁺ (m/z +39) adducts are also commonly observed, especially if there is trace contamination in the glassware, solvents, or mobile phase.[1]
Confident identification begins with selecting the correct precursor ion. An initial full scan experiment is crucial to determine the most abundant and stable ion for your specific LC conditions before proceeding to MS/MS.
The fragmentation pattern is the fingerprint of your molecule. For sulfonylureas, this pattern is highly predictable and provides rich structural information.
Q2: What is the characteristic fragmentation pathway for Propoxycarbazone-2-hydroxypropoxy in MS/MS?
Answer:
The fragmentation of sulfonylurea herbicides is dominated by the cleavage of the sulfonylurea bridge (SO₂-NH-C=O).[3] This is the weakest point in the molecule under collision-induced dissociation (CID) and results in two primary, structure-diagnostic product ions.
The fragmentation process can be visualized as follows:
Caption: General fragmentation of Propoxycarbazone-2-hydroxypropoxy at the sulfonylurea bridge.
This cleavage provides two key pieces of information:
The Phenylsulfonamide Moiety: Confirms the "left" side of the molecule.
The Triazinone Heterocycle: Confirms the "right" side of the molecule, including the 2-hydroxypropoxy substitution.
By targeting these specific mass transitions in a Multiple Reaction Monitoring (MRM) experiment, you create a highly selective and sensitive method for quantification.
Analyte
Precursor Ion (m/z) [M-H]⁻
Product Ion 1 (m/z) (Phenylsulfonamide)
Product Ion 2 (m/z) (Triazinone)
Notes
Propoxycarbazone-2-hydroxypropoxy
444.1
234.0
227.1
The 2-hydroxypropoxy group is on the triazinone ring.
Propoxycarbazone (Parent)
428.1
234.0
211.1
Useful for simultaneous analysis and metabolite confirmation.
Table 1: Key m/z values for identifying Propoxycarbazone-2-hydroxypropoxy and its parent compound in negative ion mode ESI-MS/MS. Values are for the monoisotopic mass.
Section 3: Troubleshooting Common Experimental Issues
Even with a well-understood fragmentation pathway, experimental challenges can arise. This section addresses common problems in a direct Q&A format.
Q1: I'm not seeing my expected precursor ion, or the signal is extremely weak. What's wrong?
Answer: This is a common and frustrating issue that usually points to problems with either ionization or chromatography, rather than the mass analyzer itself.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low precursor ion signal.
Detailed Checks:
Ion Source Settings: Are you in the correct polarity (negative for [M-H]⁻)? Are source temperatures too high, causing thermal degradation? Is the capillary voltage optimized?[4]
Mobile Phase Composition: The pH of your mobile phase dramatically affects ionization efficiency. For negative mode, a slightly basic mobile phase (e.g., buffered with ammonium acetate or a small amount of ammonium hydroxide) can enhance deprotonation. Conversely, for positive mode, an acidic mobile phase (e.g., with formic acid) is required.
In-Source Fragmentation: If your source voltages (like declustering potential or fragmentor voltage) are set too high, the molecule can fragment before it even reaches the mass analyzer.[5] This leads to a weak precursor signal but a stronger signal for fragment ions in your full scan spectrum. Try reducing these voltages.
Matrix Effects: Co-eluting compounds from your sample matrix can compete for ionization, suppressing the signal of your analyte.[6] If you suspect this, try diluting your sample or improving your sample cleanup procedure.
Q2: My fragmentation pattern is inconsistent, or I see unexpected product ions. What does this mean?
Answer: An altered fragmentation spectrum can be due to several factors, from instrument settings to sample complexity.
Collision Energy (CE) is Key: The most common cause is non-optimized collision energy.
CE Too Low: Fragmentation will be inefficient, and the precursor ion will be the most abundant peak in your MS/MS spectrum.
CE Too High: The molecule will be shattered into many small, non-specific fragments, and you may lose your characteristic ions (m/z 234.0 and 227.1).
Solution: Perform a collision energy optimization experiment. Analyze a standard solution while ramping the CE and find the voltage that gives the maximum intensity for your desired product ions.
In-Source vs. Collision Cell Fragmentation: As mentioned previously, fragmentation can occur in the source.[5] If you see your "product ions" in a full scan MS1 experiment (with no collision gas), your source settings are too harsh. This compromises specificity, as you are not isolating a specific precursor before fragmentation.
Presence of Isomers: If you see the correct precursor mass but a different fragmentation pattern, you may have a structural isomer of your target metabolite. Isomers have the same mass but can fragment differently depending on their structure.[7] High-resolution mass spectrometry (HRMS) and careful chromatographic separation are essential to investigate this possibility.
Q3: I'm having issues with peak shape (fronting, tailing, or splitting). How do I improve my chromatography?
Answer: Poor chromatography is a frequent problem that directly impacts the quality of your mass spectrometry data.[8]
Peak Fronting: Often caused by column overload or injecting the sample in a solvent that is much stronger than the mobile phase.[6]
Solution: Dilute your sample. Ensure your sample solvent is the same as, or weaker than, your initial mobile phase conditions.
Peak Tailing: This typically indicates a secondary interaction between the analyte and the column stationary phase or active sites in the flow path.
Solution: Check that the mobile phase pH is appropriate for the analyte and column. The acidic nature of Propoxycarbazone means it is best analyzed on a C18 column with an acidic mobile phase (e.g., 0.1% formic acid) to keep it in a neutral form for good retention and peak shape.
Split Peaks: This can be caused by a partially blocked frit, a void in the column packing, or the sample solvent issues described under "Peak Fronting".
Solution: First, try re-matching your sample solvent to the mobile phase. If that fails, reverse-flush the column (if the manufacturer allows) or replace it.
Section 4: Protocol & Workflow
Q4: Can you provide a starting experimental protocol for identifying Propoxycarbazone-2-hydroxypropoxy?
Answer: Absolutely. The following is a robust, self-validating starting point for a UHPLC-MS/MS analysis. This protocol should be optimized for your specific instrumentation and sample matrix.
Step 1: Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting pesticides and their metabolites from complex matrices like food or soil.[9]
Homogenize 10 g of your sample with 10 mL of water.
Add 10 mL of acetonitrile and the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
Shake vigorously for 1 minute and centrifuge.
Take an aliquot of the upper acetonitrile layer and perform a dispersive solid-phase extraction (d-SPE) cleanup step by adding it to a tube containing magnesium sulfate and a sorbent like PSA (primary secondary amine) to remove interferences.
Centrifuge and filter the supernatant into an LC vial for analysis.
Step 2: UHPLC-MS/MS Method Parameters
Parameter
Recommended Setting
Rationale
LC Column
C18, < 2 µm particle size (e.g., 100 x 2.1 mm)
Provides excellent reversed-phase retention and high efficiency for small molecules.
Mobile Phase A
Water + 0.1% Formic Acid
Acid modifier ensures good peak shape and promotes positive ionization if needed.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Standard organic solvent for reversed-phase chromatography.
Gradient
Start at 5% B, ramp to 95% B over 8 min, hold, re-equilibrate
A standard gradient to elute compounds of moderate polarity.
Flow Rate
0.4 mL/min
Typical for a 2.1 mm ID column.
Injection Volume
5 µL
A good starting point to avoid column overload.
Ionization Mode
ESI Negative
Generally provides the best sensitivity for sulfonylureas.
Capillary Voltage
3.0 - 4.0 kV
Optimize for stable spray and maximum signal.
Source Temp.
300 - 350 °C
Balances efficient desolvation with minimizing thermal degradation.
MRM Transitions
See Table 1
Use at least two transitions per compound for confident identification.
Collision Energy
Optimize empirically (start around 15-25 eV)
Critical for generating characteristic fragments.
Table 2: Recommended starting parameters for a UHPLC-MS/MS method.
Step 3: Data Review and Confirmation
Retention Time: Does the peak in your sample appear at the same retention time as your authentic analytical standard?
MRM Transitions: Are both the quantifier and qualifier ion transitions present?
Ion Ratio: Is the ratio of the quantifier to qualifier peak area in your sample consistent (e.g., within 20%) with that of the analytical standard?
Confident identification requires meeting all three of these criteria. For ultimate confirmation, especially in discovery or metabolomics, high-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the precursor and fragment ions.[7][10]
References
Negative-ion fast atom bombardment mass spectrometry of sulfonylurea herbicides. (n.d.). John Wiley & Sons, Ltd. Retrieved from [Link]
Confirmation and Quantitation of Selected Sulfonylurea, Imidazolinone, and Sulfonamide Herbicides in Surface Water Using Electrospray LC/MS. (1999). Analytical Chemistry, 69(21), 4269-4276. Retrieved from [Link]
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved from [Link]
Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. Retrieved from [Link]
Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. (2019). Food Chemistry, 274, 429-433. Retrieved from [Link]
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). Rapid Communications in Mass Spectrometry, 17(20), 2323-2330. Retrieved from [Link]
Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. (2014). Journal of Biological Chemistry, 289(32), 21888-21896. Retrieved from [Link]
LC-MS Troubleshooting: From Frustration to Fix. (2025). LCGC International. Retrieved from [Link]
Mass Spectral Fragmentation Pathways. (2016). YouTube. Retrieved from [Link]
Metabolite identification in metabolomics: Database and interpretation of MSMS spectra. (2017). SlideShare. Retrieved from [Link]
Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (2025). International Journal of Molecular Sciences, 26(19), 15029. Retrieved from [Link]
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
MetaboSearch. (n.d.). University of Alberta. Retrieved from [Link]
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Metabolomics-based. Retrieved from [Link]
The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. (2008). Life Science Journal, 5(2), 37-40. Retrieved from [Link]
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. (2014). Bioinformatics, 30(17), i439-i446. Retrieved from [Link]
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). Natural Product Reports, 32(11), 1532-1563. Retrieved from [Link]
Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. (2016). Journal of the American Society for Mass Spectrometry, 27(5), 769-781. Retrieved from [Link]
Determination of Pesticide Residues in Black Peppercorns Using LC-MS/MS After Extraction and Clean up Using QuEChERS. (n.d.). Waters Corporation. Retrieved from [Link]
Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. (2018). Metabolites, 8(4), 62. Retrieved from [Link]
Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. (2026). LCGC International. Retrieved from [Link]
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). LinkedIn. Retrieved from [Link]
A Senior Scientist's Guide to the Validation of Analytical Methods for Propoxycarbazone-2-hydroxypropoxy
Introduction: The Analyte and the Imperative for Rigorous Validation Propoxycarbazone-sodium is a post-emergence herbicide from the triazolinone class, utilized for controlling grass and broadleaf weeds in crops like whe...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analyte and the Imperative for Rigorous Validation
Propoxycarbazone-sodium is a post-emergence herbicide from the triazolinone class, utilized for controlling grass and broadleaf weeds in crops like wheat.[1][2] In plants, it undergoes metabolism, with the predominant metabolite being Propoxycarbazone-2-hydroxypropoxy (also referred to as MKH 6561 M01).[3][4] Regulatory bodies worldwide mandate the monitoring of not only the parent herbicide but also its significant metabolites in food commodities to ensure consumer safety.[1] Consequently, the combined residues of propoxycarbazone and its 2-hydroxypropoxy metabolite are the defined residue of concern for regulatory compliance.[1][3]
This guide provides a comprehensive overview and comparison of analytical methodologies for the robust quantification of Propoxycarbazone-2-hydroxypropoxy. As researchers and drug development professionals, the choice of analytical method and the integrity of its validation are paramount. A validated method ensures that the results are reliable, reproducible, and fit for their intended purpose, forming the bedrock of regulatory submission and food safety assessment. This guide is designed to explain the causality behind experimental choices, grounded in established scientific principles and regulatory standards.
Comparative Analysis of Analytical Methodologies
The quantification of Propoxycarbazone-2-hydroxypropoxy, often in complex matrices like food or environmental samples, necessitates highly sensitive and selective analytical techniques. The two primary chromatographic techniques employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and, more powerfully, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
Feature
HPLC with UV Detection
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle
Separates compounds based on their interaction with a stationary phase, with detection based on the absorption of UV light by the analyte.
Separates compounds chromatographically, followed by ionization and mass analysis based on the mass-to-charge ratio (m/z) of the analyte and its fragments.
Selectivity
Moderate. Relies on chromatographic retention time. Co-eluting matrix components that absorb at the same wavelength can cause interference.
Very High. Provides two levels of confirmation: precursor ion and product ions. This significantly reduces the likelihood of false positives.[5]
Sensitivity
Lower. The Limit of Quantification (LOQ) for a similar compound (the parent Propoxycarbazone-sodium) in water was 0.05 µg/L after online concentration.[6] Direct injection is suitable for concentrations >10 µg/L.[6]
Very High. Capable of achieving low µg/kg (ppb) LOQs in complex food matrices, which is essential for meeting regulatory MRLs.[7][8]
Confirmation
Limited to retention time and UV spectrum, which may not be unique.
High confidence in identification through Multiple Reaction Monitoring (MRM), comparing fragmentation patterns and ion ratios to a certified reference standard.[9]
Application
Suitable for analyzing simpler matrices like drinking water or for formulations with higher concentrations of the analyte.[6]
The "gold standard" for trace-level residue analysis in complex matrices such as food, feed, and biological samples due to its superior sensitivity and selectivity.[5][10]
Expert Rationale: For the analysis of Propoxycarbazone-2-hydroxypropoxy residues in food and environmental samples, LC-MS/MS is unequivocally the superior choice. Regulatory maximum residue levels (MRLs) are often in the low parts-per-billion (ppb) range, a detection level that HPLC-UV struggles to achieve reliably without extensive and complex sample clean-up. The enhanced selectivity of MS/MS is crucial for minimizing matrix effects and ensuring that the detected signal is unambiguously from the target analyte.
Deep Dive: The QuEChERS-UHPLC-MS/MS Workflow
A widely adopted and validated approach for pesticide residue analysis in food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).[7][11]
The Logic of the QuEChERS Workflow
The QuEChERS method streamlines sample preparation, improving throughput while maintaining high-quality results. The workflow is designed to efficiently extract a broad range of pesticides while removing a significant portion of interfering matrix components.
Caption: Core parameters for analytical method validation.
Summary of Acceptance Criteria and Performance Data
The following table summarizes typical acceptance criteria based on regulatory guidelines and performance data reported for Propoxycarbazone-2-hydroxypropoxy analysis.
Measures the degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).
Specificity/Selectivity
Response in blank samples <30% of the LOQ. No interfering peaks at the analyte retention time. [13]
Method-specific; confirmed by unique MRM transitions.
Ensures the method can unequivocally assess the analyte in the presence of other components (e.g., matrix, impurities).
Limit of Quantification (LOQ)
The lowest validated spike level meeting accuracy and precision criteria. [8][13]
10 - 25 µg/kg (ppb)
The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Conclusion
The validation of analytical methods for Propoxycarbazone-2-hydroxypropoxy is a critical requirement for regulatory compliance and ensuring food safety. While various analytical techniques exist, the combination of QuEChERS sample preparation with UHPLC-MS/MS analysis stands out as the most effective and reliable approach. It offers the necessary sensitivity and selectivity to meet stringent regulatory limits in complex matrices. A thorough validation process, assessing linearity, accuracy, precision, specificity, and the limit of quantification according to international guidelines, is essential to generate defensible data. This guide provides the foundational knowledge and practical framework for researchers and scientists to develop and validate robust analytical methods for this important herbicide metabolite.
References
Propoxycarbazone-sodium - Herbicide - Dossier for renewal of approval according to Commission Regulation 844/2012 - Document M-C. (2014, July 15).
Propoxycarbazone-sodium (Ref: MKH 6561) - AERU. (2026, February 18).
López-Ruiz, R., et al. (2019). Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. Food Chemistry, 274, 429-433. doi: 10.1016/j.foodchem.2018.08.135. Retrieved from [Link]
Propoxycarbazone-sodium. Human Health Assessment Scoping Document and Preliminary Human Health Risk Assessment in Support of Registration Review. (2025, June 14). Regulations.gov.
2-Hydroxy-propoxycarbazone. LGC Standards.
2-Hydroxy-propoxycarbazone. PubChem, National Institutes of Health. Retrieved from [Link]
A Highly Sensitive RP HPLC-PDA Analytical Method. (2024, November 10). University of Pretoria.
Sadowska-Rociek, A., et al. (2013). Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS. Food Analytical Methods, 7(4), 847-857. doi: 10.1007/s12161-013-9705-1. Retrieved from [Link]
López-Ruiz, R., et al. (2019). Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. Request PDF. ResearchGate. Retrieved from [Link]
Guidance Document on Method Validation and Quality Control Procedures for Pesticides Residues Laboratories. (2016, October 20).
Analytical Method for Detecting Herbicides, Plant Growth Regulators, and Fungicides in Agricultural Commodities: Single-Laboratory Validation. (2026, March 1). Read by QxMD. Retrieved from [Link]
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017, January 13). Agilent. Retrieved from [Link]
Validation of analytical methods for active constituents and agricultural products. (2014, July 1).
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]
Chen, S. F., et al. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Food and Drug Analysis, 30(4), 549-565. doi: 10.38212/2224-6614.3435. Retrieved from [Link]
Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. (n.d.).
Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. (n.d.).
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]
A Guide to Inter-Laboratory Comparison of Propoxycarbazone and its 2-Hydroxypropoxy Metabolite Analysis
In the realm of regulatory science and environmental monitoring, the ability to produce consistent and reproducible analytical data across different laboratories is paramount. This guide provides a comprehensive framewor...
Author: BenchChem Technical Support Team. Date: April 2026
In the realm of regulatory science and environmental monitoring, the ability to produce consistent and reproducible analytical data across different laboratories is paramount. This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of the herbicide propoxycarbazone and its primary metabolite, 2-hydroxypropoxycarbazone. As a Senior Application Scientist, my objective is to not only outline a robust analytical methodology but also to provide the rationale behind the experimental choices, ensuring a self-validating system that promotes trustworthiness and accuracy in residue analysis.
The accurate quantification of pesticide residues, such as propoxycarbazone, in diverse matrices is crucial for ensuring food safety and environmental protection. Propoxycarbazone is a sulfonylurea herbicide used for weed control in cereal crops.[1][2] Its major metabolite, 2-hydroxypropoxycarbazone, is also of toxicological significance and is often included in the residue definition for risk assessment.[3] Therefore, analytical methods must be capable of reliably measuring both compounds. An inter-laboratory comparison serves as a critical tool to assess the proficiency of different laboratories in performing a specific analysis and to validate the robustness of the analytical method itself.[4]
This guide is structured to provide a detailed experimental protocol, a discussion on the expected performance characteristics, and a framework for comparing results from multiple laboratories.
The Foundational Role of Inter-Laboratory Comparisons
An inter-laboratory comparison, or proficiency test, is an organized exercise in which multiple laboratories analyze the same sample(s).[4][5] The primary goals of such a study in the context of propoxycarbazone analysis are:
To assess the performance of individual laboratories: By comparing a laboratory's results to the assigned reference value, its competence and the effectiveness of its quality assurance systems can be evaluated.[6]
To validate the analytical method: If laboratories using the same method produce comparable results, it provides strong evidence of the method's ruggedness and transferability.
To identify potential analytical challenges: Discrepancies in results can highlight issues with the method, such as matrix effects, instrument variability, or differing interpretations of the protocol.
To ensure data comparability: For regulatory purposes, it is essential that data from different laboratories are comparable to allow for consistent enforcement of maximum residue limits (MRLs).
The following diagram illustrates the logical flow of an inter-laboratory comparison study:
Caption: Logical workflow of an inter-laboratory comparison study.
Recommended Analytical Protocol: QuEChERS Extraction with LC-MS/MS Analysis
The selection of an analytical method for an inter-laboratory comparison is critical. It should be robust, widely applicable, and based on current best practices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a well-established and validated approach for the determination of propoxycarbazone and its metabolites in various food and environmental matrices.[7][8][9]
The causality behind this choice lies in the efficiency of the QuEChERS procedure for sample extraction and cleanup, which minimizes matrix effects, and the high selectivity and sensitivity of LC-MS/MS for target analyte detection and quantification.[10]
Experimental Workflow
The following diagram provides a visual representation of the analytical workflow:
Caption: Experimental workflow for propoxycarbazone analysis.
Step-by-Step Methodology
1. Sample Preparation and Extraction
Rationale: The goal is to efficiently extract the target analytes from the sample matrix into a solvent suitable for further cleanup and analysis. Acetonitrile is a common choice due to its ability to precipitate proteins and its miscibility with water. The addition of salts induces phase separation, driving the analytes into the acetonitrile layer.
Protocol:
Homogenize the sample (e.g., lettuce, wheat grain) to ensure uniformity.
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
Add 10 mL of acetonitrile.
Add an appropriate internal standard solution.
Cap and shake vigorously for 1 minute.
Add a buffered QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
Rationale: The crude extract contains co-extracted matrix components that can interfere with the LC-MS/MS analysis. d-SPE with a combination of sorbents is used to remove these interferences. PSA (primary secondary amine) removes organic acids and sugars, C18 removes non-polar interferences, and GCB (graphitized carbon black) can remove pigments, though it should be used with caution as it can also adsorb planar analytes.
Protocol:
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18).
Vortex for 30 seconds.
Centrifuge at ≥ 10,000 rpm for 2 minutes.
Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.
3. LC-MS/MS Analysis
Rationale: Reversed-phase liquid chromatography is used to separate propoxycarbazone and 2-hydroxypropoxycarbazone from any remaining matrix components before they enter the mass spectrometer. Tandem mass spectrometry provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
Instrumental Conditions (Example):
LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient: A suitable gradient to ensure separation of the analytes.
Injection Volume: 5 µL
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
MRM Transitions: At least two transitions should be monitored for each analyte for confirmation. An analytical standard for 2-hydroxy-propoxycarbazone is commercially available.[11]
Analyte
Precursor Ion (m/z)
Product Ion 1 (m/z) (Quantifier)
Product Ion 2 (m/z) (Qualifier)
Propoxycarbazone
[Example Value]
[Example Value]
[Example Value]
2-Hydroxypropoxycarbazone
[Example Value]
[Example Value]
[Example Value]
(Note: Specific MRM transitions should be optimized in the laboratory)
Performance Evaluation and Data Comparison
For an inter-laboratory comparison to be meaningful, clear performance criteria must be established. These are typically based on internationally recognized guidelines, such as those from SANTE.[12]
Key Performance Parameters
The following table outlines the key performance parameters that should be assessed by each participating laboratory and reported to the study coordinator.
Performance Parameter
Acceptance Criteria
Rationale
Linearity (R²)
≥ 0.99
Demonstrates a proportional response of the instrument to changes in analyte concentration.[7]
Recovery
70-120%
Indicates the efficiency of the extraction and cleanup process.[13][14]
Precision (RSD)
≤ 20%
Measures the random error of the method and the closeness of repeated measurements.[7][13]
Limit of Quantification (LOQ)
Should be below the relevant MRL
The lowest concentration that can be reliably quantified with acceptable accuracy and precision.[7][13]
Example Inter-Laboratory Comparison Data
The following table presents a hypothetical summary of results from an inter-laboratory comparison for the analysis of propoxycarbazone in a fortified wheat sample (Assigned Value = 50 µg/kg).
Laboratory ID
Reported Value (µg/kg)
Recovery (%)
Precision (RSD, n=5)
z-score*
Lab A
48.5
97
6.5%
-0.5
Lab B
53.2
106
8.2%
1.1
Lab C
45.1
90
7.1%
-1.6
Lab D
58.9
118
11.5%
3.0
Lab E
49.8
100
5.9%
-0.1
Lab F
42.3
85
9.8%
-2.6
*z-score is calculated as: (reported value - assigned value) / standard deviation for proficiency assessment. A z-score between -2 and 2 is generally considered satisfactory.
Conclusion and Best Practices
A successful inter-laboratory comparison for propoxycarbazone and 2-hydroxypropoxycarbazone analysis relies on a well-defined protocol, clear communication, and a thorough statistical evaluation of the results. By adopting a robust method like QuEChERS with LC-MS/MS, laboratories can achieve the necessary sensitivity and selectivity for accurate residue monitoring.
Key recommendations for participating laboratories:
Strictly adhere to the provided protocol. Any deviations should be documented and reported.
Use certified reference materials for calibration and quality control.
Demonstrate method performance in your own laboratory before analyzing the ILC samples. This includes verifying linearity, recovery, and precision.
Participate regularly in proficiency testing schemes to continuously monitor and improve analytical performance.
This guide provides a comprehensive framework for establishing a successful inter-laboratory comparison. By following these principles, the scientific community can ensure the generation of high-quality, comparable data for the monitoring of propoxycarbazone and its metabolites, ultimately contributing to the protection of public health and the environment.
López-Ruiz, R., et al. (2019). Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. Food Chemistry, 274, 429-433.
Ministry of Health, Labour and Welfare, Japan. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food.
de Oliveira, R. S., et al. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Austin Food Sciences, 5(2).
Dhanshetty, M., et al. (2026). Analytical Method for Detecting Herbicides, Plant Growth Regulators, and Fungicides in Agricultural Commodities: Single-Laboratory Validation. Journal of AOAC INTERNATIONAL.
Bayer AG. (2014). Propoxycarbazone-sodium - Herbicide - Dossier for renewal of approval according to Commission Regulation 844/2012 - Document M-C.
National Food Institute, Technical University of Denmark. (n.d.). Validation Report 16.
Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
Shimadzu. (n.d.). Shimadzu Pesticide MRM Library Support for LC/MS/MS.
Liu, W., et al. (2006). Sorption-desorption of flucarbazone and propoxycarbazone and their benzenesulfonamide and triazolinone metabolites in two soils. Journal of Agricultural and Food Chemistry, 54(14), 5040-5046.
University of Hertfordshire. (n.d.). Propoxycarbazone.
Rouchaud, J., et al. (2001). Persistence and Movement of the Herbicide Propoxycarbazone-Sodium in Winter Wheat Crops. Communications in Agricultural and Applied Biological Sciences, 66(2b), 669-676.
GEVES. (n.d.). Inter laboratory comparison (ILC) report.
ResearchGate. (2025). Evaluation of the behaviour of propoxycarbazone herbicide in soils and water under different conditions. Post-targeted study.
University of Hertfordshire. (n.d.). Propoxycarbazone-sodium (Ref: MKH 6561).
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
European Commission, Joint Research Centre. (n.d.). Interlaboratory comparisons.
Climate Technology Centre and Network. (2017). Inter-laboratory Comparison Test Analysis Report.
Malachová, A., et al. (2022). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. Toxins, 14(6), 414.
van der Veen, A. M. H. (2006). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 11(1-2), 23-28.
Comparative Analysis of Propoxycarbazone and its 2-Hydroxypropoxy Metabolite: Mechanisms, Metabolism, and Analytical Workflows
As a Senior Application Scientist in agrochemical development and residue analysis, understanding the lifecycle of an active ingredient from target-site efficacy to environmental degradation is paramount. Propoxycarbazon...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in agrochemical development and residue analysis, understanding the lifecycle of an active ingredient from target-site efficacy to environmental degradation is paramount. Propoxycarbazone-sodium is a highly effective post-emergence herbicide belonging to the sulfonylaminocarbonyltriazolinone class. However, in plant matrices, it is rapidly metabolized into its primary degradate: 2-hydroxypropoxy propoxycarbazone (often referred to as the Pr-2-OH or M01 metabolite).
This guide provides a rigorous comparative analysis of the parent herbicide and its metabolite, detailing their mechanistic roles, physicochemical differences, and the self-validating LC-MS/MS workflows required for regulatory compliance.
Mechanistic Action and Metabolic Fate
The Parent Compound: ALS Inhibition
Propoxycarbazone achieves its herbicidal efficacy by acting as an Acetolactate Synthase (ALS) inhibitor (also known as acetohydroxyacid synthase, AHAS). By binding to the ALS enzyme, it halts the biosynthesis of three essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine 1[1]. The cessation of BCAA production leads to rapid protein depletion, halting cell division at the meristematic growing points and ultimately causing plant death.
The Metabolite: Plant-Mediated Detoxification
In tolerant crops (such as wheat) and targeted grasses, propoxycarbazone undergoes cytochrome P450-mediated hydroxylation. The aliphatic propoxy chain is oxidized to form the 2-hydroxypropoxy metabolite . From a biochemical perspective, this hydroxylation is a detoxification step; the added hydroxyl group alters the steric and electronic profile of the molecule, drastically reducing its affinity for the ALS enzyme pocket.
However, because the Pr-2-OH metabolite is the predominant residue identified in raw agricultural commodities, regulatory agencies require it to be tracked. Tolerances are strictly established for the combined residues of propoxycarbazone and its 2-hydroxypropoxy metabolite 2[2].
Caption: Logical relationship between Propoxycarbazone metabolism and ALS inhibition pathway.
Understanding the structural differences between the parent and the metabolite is critical for designing extraction protocols. The addition of the hydroxyl group in the Pr-2-OH metabolite increases its polarity, which shifts its chromatographic retention time and alters its partitioning behavior during sample clean-up.
Standard Multi-Residue Methods (MRMs) often fail to adequately recover both propoxycarbazone and its Pr-2-OH metabolite due to their specific polarities 6[6]. Therefore, a targeted LC-MS/MS approach (such as Bayer Method No. 108817) is required.
As an application scientist, I design protocols not just as a list of steps, but as a self-validating system . Every phase of this extraction is engineered to prove its own accuracy, utilizing internal standards to flag matrix effects before data is finalized.
Step-by-Step Co-Quantification Workflow
Step 1: Cryogenic Homogenization
Action: Mill wheat/grass samples using liquid nitrogen.
Causality: The Pr-2-OH metabolite can undergo artificial degradation or hydrolysis if exposed to heat during mechanical grinding. Cryo-milling preserves the native state of the residues.
Step 2: Internal Standard Spiking (Self-Validation Check 1)
Action: Spike the homogenized matrix with isotopically labeled Propoxycarbazone-d3 prior to extraction.
Causality: If the final recovery of the d3-isotope falls outside the 70-120% range, the system automatically invalidates the run, proving that matrix suppression or extraction failure occurred.
Step 3: Acidified Solvent Extraction
Action: Extract using an Acetonitrile:Water mixture (80:20, v/v) acidified with 0.1% formic acid.
Causality: The sulfonamide group in both compounds is acidic. Lowering the pH suppresses the ionization of this group, keeping the molecules in their neutral state and drastically improving their partitioning into the organic acetonitrile phase.
Step 4: Solid-Phase Extraction (SPE) Clean-up
Action: Pass the extract through a polymeric reversed-phase SPE cartridge (e.g., HLB). Wash with 5% methanol, elute with 100% methanol.
Causality: Removes highly non-polar plant lipids and highly polar chlorophylls. The Pr-2-OH metabolite elutes slightly earlier than the parent due to its extra hydroxyl group, requiring a broad elution window.
Action: Analyze via Electrospray Ionization (ESI) in positive mode. Monitor two MRM transitions per analyte (one for quantification, one for qualification).
Causality: Tracking the ion ratio between the quantifier and qualifier transitions ensures that the detected peak is structurally identical to the target analyte, preventing false positives from co-eluting matrix interferences.
Caption: Step-by-step LC-MS/MS workflow for the co-quantification of Propoxycarbazone and its metabolite.
Conclusion
While Propoxycarbazone drives the primary herbicidal action through potent ALS inhibition, its 2-hydroxypropoxy metabolite represents the inevitable metabolic fate of the compound in agricultural systems. Because the metabolite retains the core triazolinone and sulfonamide structures, it remains a critical target for food safety and environmental monitoring. By employing self-validating LC-MS/MS methodologies, analytical scientists can ensure rigorous, artifact-free quantification of both the parent and its degradate, fulfilling regulatory mandates and ensuring agricultural safety.
References
Source: National Institutes of Health (NIH)
Propoxycarbazone-sodium - Herbicide - Dossier for renewal of approval according to Commission Regulation 844/2012
Source: Bayer AG
URL
Source: Federal Register (EPA)
Source: National Institutes of Health (NIH)
Source: Regulations.gov (EPA)
Amino acid synthesis inhibitor herbicides
Source: University of Minnesota Extension
URL
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of Propoxycarbazone-2-hydroxypropoxy
In the landscape of pesticide residue analysis, the accurate quantification of metabolites is as crucial as that of the parent compound. Propoxycarbazone-2-hydroxypropoxy, a key metabolite of the herbicide propoxycarbazo...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pesticide residue analysis, the accurate quantification of metabolites is as crucial as that of the parent compound. Propoxycarbazone-2-hydroxypropoxy, a key metabolite of the herbicide propoxycarbazone, presents a unique analytical challenge due to its polarity and potential for low-level presence in complex matrices. This guide provides an in-depth, objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of this specific metabolite. The insights provided herein are grounded in established analytical principles and regulatory guidelines to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Analytical Imperative: Why Method Selection Matters
Propoxycarbazone is a sulfonylurea herbicide used for the control of grass and broadleaf weeds in various crops.[1] Its metabolite, Propoxycarbazone-2-hydroxypropoxy, is a molecule of interest in environmental and food safety monitoring due to its potential persistence and toxicological relevance. The choice of analytical methodology for this compound is critical and depends on several factors including the required sensitivity, selectivity, sample matrix, throughput needs, and regulatory compliance. This guide will dissect the nuances of HPLC-UV and LC-MS/MS to illuminate the optimal applications for each.
Principles of Detection: A Tale of Two Techniques
HPLC-UV: The Workhorse of Quantitative Analysis
High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique. The separation of analytes is achieved based on their differential partitioning between a stationary phase and a mobile phase. For a compound like Propoxycarbazone-2-hydroxypropoxy, a reversed-phase C18 column is typically employed. Detection relies on the principle of UV absorption; the analyte must possess a chromophore that absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.
The primary appeal of HPLC-UV lies in its simplicity, cost-effectiveness, and reliability for relatively high-concentration samples in clean matrices. However, its utility can be limited by its lower sensitivity and potential for matrix interference, where other compounds in the sample may absorb at the same wavelength as the analyte of interest, leading to inaccurate quantification.
LC-MS/MS: The Gold Standard for Sensitivity and Specificity
Liquid Chromatography with tandem Mass Spectrometry is a powerful analytical technique that couples the separation capabilities of HPLC with the highly selective and sensitive detection of mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a triple quadrupole mass spectrometer, the precursor ion (the ionized molecule of interest) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides two levels of specificity (precursor ion and product ion masses), significantly reducing matrix interference and enhancing sensitivity.[2]
For Propoxycarbazone-2-hydroxypropoxy, LC-MS/MS offers the ability to achieve very low limits of detection, making it ideal for trace residue analysis in complex matrices such as food and environmental samples.[3]
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative methodologies for the analysis of Propoxycarbazone-2-hydroxypropoxy by HPLC-UV and LC-MS/MS. These are based on established methods for the parent compound and general principles of pesticide residue analysis.[3][4]
Sample Preparation: The QuEChERS Method
For complex matrices like food commodities, a generic and effective sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[3][5]
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake for 1 minute.
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE): Take a 1 mL aliquot of the supernatant and add it to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA) to remove interferences.
Final Preparation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes. The supernatant is then ready for analysis.
HPLC-UV Method
Instrumentation: A standard HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point would be a 60:40 (v/v) mixture of water:acetonitrile.
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
Detection: UV absorbance at a wavelength of maximum absorbance for Propoxycarbazone-2-hydroxypropoxy (typically around 230-240 nm, to be determined by UV scan).
Quantification: External standard calibration curve prepared in a matrix-matched solvent.
LC-MS/MS Method
Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC system.
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Ionization: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
MRM Transitions: Specific precursor and product ions for Propoxycarbazone-2-hydroxypropoxy would need to be determined by direct infusion of a standard. For example, for a related compound, Propoxycarbazone, a transition of m/z 399 -> 199 has been used.[6]
Quantification: Matrix-matched calibration curve with an isotopically labeled internal standard if available to correct for matrix effects.[7]
Cross-Validation: A Head-to-Head Comparison
Method validation is essential to ensure that an analytical method is fit for its intended purpose.[8][9] Cross-validation involves comparing the results from two different analytical methods to assess their equivalence. The following table summarizes the expected performance of the HPLC-UV and LC-MS/MS methods for the analysis of Propoxycarbazone-2-hydroxypropoxy based on key validation parameters outlined in regulatory guidelines from bodies like the EPA and OECD.[10][11][12]
The cross-validation process can be visualized as a systematic workflow to ensure a robust comparison of the two analytical techniques.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Discussion: Choosing the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS for the analysis of Propoxycarbazone-2-hydroxypropoxy is a classic trade-off between cost/simplicity and sensitivity/specificity.
HPLC-UV is a suitable choice for:
High-concentration samples: When the expected concentration of the metabolite is well above the µg/L range.
Simple matrices: For samples with minimal interfering compounds, such as in formulation analysis or in relatively clean water samples.
Cost-constrained laboratories: The initial investment and running costs are significantly lower than for LC-MS/MS.
LC-MS/MS is the preferred method for:
Trace-level analysis: When low detection limits are required to meet regulatory MRLs (Maximum Residue Limits) in food and environmental samples.[3][13]
Complex matrices: The high selectivity of MRM minimizes the impact of matrix effects, leading to more accurate and reliable results.
Confirmatory analysis: In regulatory settings, LC-MS/MS is often required for the unambiguous identification and confirmation of pesticide residues.[14]
In a research and development setting, both techniques have their place. HPLC-UV can be used for initial screening and process monitoring where high throughput and lower cost are advantageous. LC-MS/MS is indispensable for final product quality control, residue monitoring studies, and any application requiring the highest level of confidence in the analytical results.
Conclusion
The cross-validation of analytical methods is a cornerstone of good scientific practice, ensuring data integrity and comparability. For Propoxycarbazone-2-hydroxypropoxy, both HPLC-UV and LC-MS/MS are viable analytical techniques, but their domains of application are distinct. While HPLC-UV offers a cost-effective solution for less demanding applications, the superior sensitivity and selectivity of LC-MS/MS make it the unequivocal choice for trace residue analysis in complex matrices and for regulatory compliance. By understanding the principles, performance characteristics, and practical considerations of each method, researchers can confidently select the most appropriate tool to achieve their analytical goals.
References
Belmonte-Valles, N., Uclés, S., Gamón, M., & Garrido Frenich, A. (2019). Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. Food Chemistry, 274, 429-433. Retrieved from [Link]
Brumhard, B. (1998). Method for the determination of MKH 6561 in drinking water by HPLC using direct injection as well as on-line solid phase extraction. Bayer AG. Retrieved from [Link]
U.S. Environmental Protection Agency. (1996). Series 860 - Residue Chemistry Test Guidelines. Retrieved from [Link]
Health and Safety Executive. (n.d.). Pesticides methods of analysis. Retrieved from [Link]
U.S. Environmental Protection Agency. (1996). Residue Chemistry Test Guidelines OPPTS 860.1340 Residue Analytical Method. Retrieved from [Link]
Wiedmann, J. L. (n.d.). A method for the trace determination of MKH 6561 and its environmental degradates in soil by HPLC/Electrospray MS-MS. Ricerca, Inc. Retrieved from [Link]
U.S. Environmental Protection Agency. (2016). Propoxycarbazone-sodium. Human Health Assessment Scoping Document and Preliminary Human Health Risk Assessment in Support of Registration Review. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Analytical Methods for Measuring Pesticide Residues. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Analytical Methods and Procedures for Pesticides. Retrieved from [Link]
U.S. Environmental Protection Agency. (2016). Analytical Methods and Procedures for Pesticides. Retrieved from [Link]
Hill, A. R. C., & Reynolds, S. L. (1999). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. The Analyst, 124(6), 953–958. Retrieved from [Link]
Codex Alimentarius Commission. (2017). Guidelines on performance criteria for methods of analysis for the determination of pesticide residues in food and feed (CXG 90-2017). Retrieved from [Link]
European Commission. (2021). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-propoxycarbazone. PubChem Compound Database. Retrieved from [Link]
Organisation for Economic Co-operation and Development. (2007). Guidance Document on Pesticide Residue Analytical Methods. (Series on Testing and Assessment, No. 72). Retrieved from [Link]
Lee, S. J., et al. (2021). LC–MS/MS and GC–MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty. ACS Omega, 6(40), 26685–26696. Retrieved from [Link]
Sharma, A., Dubey, J. K., Singh, S., Nath, A., & Kumar, A. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(7), 1385-1401. Retrieved from [Link]
ChemIDplus. (n.d.). Propoxycarbazone. Retrieved from [Link]
Hill, A. R., & Reynolds, S. L. (1999). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. The Analyst, 124(6), 953–958. Retrieved from [Link]
Organisation for Economic Co-operation and Development. (2014). Guidance Document for Single Laboratory Validation of Quantitative Analytical Methods – Guidance Used in Support of Pre-and-Post-Registration Data Requirements for Plant Protection and Biocidal Products. (Series on Testing and Assessment, No. 204). Retrieved from [Link]
2-Hydroxy-propoxycarbazone. (n.d.). DongNamLab. Retrieved from [Link]
Health Canada Pest Management Regulatory Agency. (2016). Proposed Registration Decision PRD2016-06, Propoxycarbazone-sodium. Retrieved from [Link]
European Commission. (2021). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. Retrieved from [Link]
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
Bayer CropScience. (2014). Propoxycarbazone-sodium - Dossier for renewal of approval according to Commission Regulation 844/2012. Retrieved from [Link]
Shimadzu. (n.d.). Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. Retrieved from [Link]
European Union Reference Laboratory for Pesticides. (n.d.). Validation Report 16. Retrieved from [Link]
Shimadzu. (2009). LCMS Food Safety Applications. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Propoxycarbazone sodium. PubChem Compound Database. Retrieved from [Link]
Stafilov, T., Al-Degs, Y. S., & Musliu, Z. (2018). HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG. Journal of Environmental Protection and Ecology, 19(1), 329-335. Retrieved from [Link]
Agilent Technologies. (n.d.). Rapid Analysis of Herbicides by Rapid Resolution LC with Online Trace Enrichment. Retrieved from [Link]
Certified reference materials for Propoxycarbazone-2-hydroxypropoxy
An In-Depth Guide to Certified Reference Materials for the Analysis of Propoxycarbazone-2-hydroxypropoxy This guide provides an in-depth technical comparison of Certified Reference Materials (CRMs) for Propoxycarbazone-2...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to Certified Reference Materials for the Analysis of Propoxycarbazone-2-hydroxypropoxy
This guide provides an in-depth technical comparison of Certified Reference Materials (CRMs) for Propoxycarbazone-2-hydroxypropoxy, a critical metabolite of the sulfonylurea herbicide propoxycarbazone. Designed for researchers, analytical scientists, and quality control professionals, this document details the importance of high-quality reference standards and provides a practical framework for their use in validating robust analytical methods, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Section 1: The Analyte in Focus: Propoxycarbazone-2-hydroxypropoxy
Propoxycarbazone is a selective, post-emergence herbicide used to control grass and broadleaf weeds in cereal crops[1][2]. Following application, it metabolizes in plants, soil, and animals. One of its major and most frequently detected metabolites is Propoxycarbazone-2-hydroxypropoxy (CAS No. 496925-02-1)[3][4].
Regulatory Significance:
Due to its prevalence, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) often define the total residue of concern for propoxycarbazone as the sum of the parent compound and its 2-hydroxypropoxy metabolite[3][8]. Accurate quantification of this metabolite is therefore not merely an academic exercise; it is a regulatory necessity for ensuring food safety, monitoring environmental contamination, and conducting toxicological risk assessments.
Caption: Metabolic pathway from Propoxycarbazone to its primary metabolite.
Section 2: The Cornerstone of Accurate Measurement: Certified Reference Materials (CRMs)
In analytical chemistry, a Certified Reference Material (CRM) is the anchor of data quality. It is a highly characterized and homogenous material with established property values, accompanied by a certificate that provides the value, its uncertainty, and a statement of metrological traceability. For regulatory compliance and laboratory accreditation (e.g., under ISO/IEC 17025), the use of CRMs is indispensable for method validation, calibration, and ongoing quality control.
Why a CRM is Non-Negotiable:
Traceability: It provides an unbroken chain of comparisons to national or international standards, ensuring that measurements are accurate and comparable across different laboratories and over time.
Method Validation: It is used to assess the performance of an analytical method, including its accuracy, precision, linearity, and limits of detection and quantification[9][10].
Quality Control: It serves as an independent check to verify that an analytical system is performing within established control limits.
Section 3: Comparative Guide to Commercial CRMs for Propoxycarbazone-2-hydroxypropoxy
The selection of an appropriate CRM is the first critical step in any quantitative workflow. The choice between a neat (solid or oil) material and a pre-made solution depends on laboratory capabilities and application requirements. Neat standards offer maximum flexibility for preparing custom concentrations but require access to a calibrated, high-precision analytical balance and careful handling to avoid errors. Solutions provide convenience and reduce preparation time, which is advantageous for high-throughput laboratories.
Below is a comparison of commercially available CRMs from leading suppliers.
Produced under ISO 17034 accreditation, ensuring high-level quality and traceability.
Part of the widely recognized PESTANAL® line for pesticide analysis.
Offers both neat and pre-made solution formats for flexibility.
Section 4: A Validated Workflow: From CRM to Defensible Data
This section outlines a practical, self-validating workflow for the quantification of Propoxycarbazone-2-hydroxypropoxy in a complex matrix like wheat, using a CRM and LC-MS/MS. The causality behind key steps is explained to provide a deeper understanding of the protocol.
Caption: End-to-end workflow for CRM-based method validation.
Experimental Protocol
1. Preparation of Standard Solutions from a Neat CRM
Rationale: This initial step is critical for establishing the accuracy of the entire method. Using a calibrated balance and Class A volumetric flasks minimizes measurement uncertainty.
Protocol:
Allow the neat CRM vial to equilibrate to room temperature before opening to prevent condensation.
Accurately weigh approximately 10 mg of the neat standard onto a tared weigh boat using a calibrated analytical balance with a readability of at least 0.01 mg.
Quantitatively transfer the weighed standard into a 10 mL Class A amber volumetric flask.
Dissolve and bring to volume with a suitable solvent such as acetonitrile or methanol to create a 1000 µg/mL primary stock solution.
From this stock, perform serial dilutions to prepare working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL) and for spiking samples.
Rationale: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting a wide range of pesticides from complex food matrices.[13][14] The use of specific salts and sorbents is a self-validating system; for instance, MgSO₄ removes water, while Primary Secondary Amine (PSA) removes interferences like sugars and fatty acids that can cause matrix effects.
Protocol:
Weigh 10 g of a homogenized blank wheat sample into a 50 mL centrifuge tube.
For validation, fortify the blank samples with known amounts of the CRM spiking solution to achieve desired concentrations (e.g., 10 µg/kg and 50 µg/kg). Let it stand for 30 minutes to allow for analyte-matrix interaction.[9]
Add 10 mL of acetonitrile.
Add a buffered salt packet (e.g., containing MgSO₄, NaCl, and citrate buffers) and shake vigorously for 1 minute.
Centrifuge at ≥4000 rpm for 5 minutes.
Transfer a portion of the supernatant (acetonitrile layer) to a cleanup tube containing MgSO₄ and PSA.
Shake for 30 seconds and centrifuge for 5 minutes.
The resulting supernatant is the final extract, ready for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Analysis
Rationale: LC-MS/MS provides the high selectivity and sensitivity required to detect and quantify trace-level residues in complex samples.[15] The use of Multiple Reaction Monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition.[16]
Typical Parameters:
Parameter
Condition
LC Column
C18 Reverse Phase (e.g., 100 x 2.1 mm, <2 µm)
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile or Methanol with 0.1% Formic Acid
Gradient
Optimized for analyte separation (e.g., 5% B to 95% B over 8 min)
Flow Rate
0.3 - 0.4 mL/min
Injection Volume
2 - 10 µL
Ionization
Electrospray Ionization, Positive Mode (ESI+)
MS Mode
Multiple Reaction Monitoring (MRM)
MRM Transitions
Precursor Ion (e.g., [M+H]⁺) → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
Section 5: Performance Data and Interpretation
Method validation demonstrates that the analytical procedure is fit for its intended purpose. The CRM-derived calibration standards are used to quantify results from fortified samples, allowing for the calculation of key performance metrics. The data presented below are representative of what is expected from a well-validated method, based on published studies.[13][14]
Method Performance Acceptance Criteria (Based on SANTE/11312/2021 Guidelines) [17]
Parameter
Acceptance Criterion
Linearity (R²)
≥ 0.99
Accuracy (Mean Recovery)
70 - 120%
Precision (RSD)
≤ 20%
Limit of Quantification (LOQ)
Lowest successfully validated spike level.
Example Experimental Validation Data
Spike Level (µg/kg)
Mean Recovery (%) (n=5)
Precision (RSD, %)
Linearity (R²)
10
95%
8%
\multirow{2}{*}{0.998}
50
103%
5%
LOQ
10 µg/kg
Trustworthiness through Self-Validation: A critical aspect of this workflow is the use of matrix-matched calibration standards. By preparing the calibration curve in a blank matrix extract, the method inherently accounts for signal suppression or enhancement caused by co-extracting matrix components.[14] This ensures that the reported concentrations are a true and accurate reflection of the analyte level in the sample, making the entire system self-validating and trustworthy.
Conclusion
The accurate quantification of Propoxycarbazone-2-hydroxypropoxy is essential for regulatory compliance and consumer safety. The foundation of any reliable analytical method for this purpose is a high-quality Certified Reference Material from a reputable supplier. By providing metrological traceability and a certified value with a stated uncertainty, CRMs empower laboratories to validate their methods, ensure the accuracy of their results, and generate data that is both scientifically sound and legally defensible. This guide has provided a comparative overview of available CRMs and a detailed, practical workflow demonstrating their critical role in achieving analytical excellence.
References
López-Ruiz, R., et al. (2019). Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. Food Chemistry, 274, 429-433. Available at: [Link][13]
U.S. Environmental Protection Agency. (n.d.). Analytical Method for the Determination of MKH 6561 and Seven Degradates in Soil. EPA Environmental Chemistry Methods. Available at: [Link][18]
Dhanshetty, M., et al. (2023). Analytical Method for Detecting Herbicides, Plant Growth Regulators, and Fungicides in Agricultural Commodities: Single-Laboratory Validation. Journal of AOAC INTERNATIONAL. Available at: [Link][17]
López-Ruiz, R., et al. (2019). Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. Request PDF on ResearchGate. Available at: [Link][14]
Labstandard. (n.d.). Propoxycarbazone, 2-hydroxy- – CRM. Available at: [Link][11]
U.S. Environmental Protection Agency. (n.d.). Method for the determination of MKH 6561 in drinking water by HPLC using direct injection as well as on-line solid phase extraction. EPA Environmental Chemistry Methods. Available at: [Link][19]
Japanese Ministry of Health, Labour and Welfare. (2005). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Available at: [Link][9]
da Silva, T. V., et al. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Austin Publishing Group. Available at: [Link][20]
Agriculture and Environment Research Unit (AERU). (n.d.). Propoxycarbazone-sodium (Ref: MKH 6561). University of Hertfordshire. Available at: [Link][21]
Bayer AG. (2014). Propoxycarbazone-sodium - Dossier for renewal of approval according to Commission Regulation 844/2012 - Document M-C. Available at: [Link][3]
de Almeira, V. A., et al. (2023). Validation of Analytical Methodology for Glyphosate Determination and Degradation Assessment with the Silver Arsenate Photocatalyst. MDPI. Available at: [Link][10]
Labstandard. (n.d.). Propoxycarbazone, 2-hydroxy- solution – CRM. Available at: [Link][12]
ChemIDplus. (n.d.). Propoxycarbazone. National Library of Medicine. Available at: [Link][1]
PubChemLite. (n.d.). 2-hydroxy-propoxycarbazone (C15H18N4O8S). Available at: [Link][22]
DongNamLab. (n.d.). 2-Hydroxy-propoxycarbazone. Available at: [Link][23]
U.S. Food & Drug Administration. (n.d.). Pesticide Analytical Manual Vol. I. Available at: [Link][24]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117065389, 2-Hydroxy-propoxycarbazone. PubChem. Available at: [Link][6]
U.S. Environmental Protection Agency. (2015). Propoxycarbazone-sodium. Human Health Assessment Scoping Document and Preliminary Human Health Risk Assessment in Support of Registration Review. Regulations.gov. Available at: [Link][8]
Pharmaffiliates. (n.d.). 2-Hydroxy-propoxycarbazone. Available at: [Link][4]
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available at: [Link][15]
National Center for Biotechnology Information. (2023). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. PubMed Central. Available at: [Link][25]
Shimadzu. (n.d.). Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. Available at: [Link][26]
European Union Reference Laboratory for Pesticides. (n.d.). Validation Report 16. Available at: [Link][16]
Navigating the Analytical Landscape for Propoxycarbazone and its 2-Hydroxypropoxy Metabolite: A Comparative Guide
In the realm of environmental and food safety monitoring, the accurate quantification of herbicide residues is paramount. Propoxycarbazone, a sulfonylurea herbicide, and its primary metabolite, Propoxycarbazone-2-hydroxy...
Author: BenchChem Technical Support Team. Date: April 2026
In the realm of environmental and food safety monitoring, the accurate quantification of herbicide residues is paramount. Propoxycarbazone, a sulfonylurea herbicide, and its primary metabolite, Propoxycarbazone-2-hydroxypropoxy, necessitate robust analytical methodologies to ensure regulatory compliance and safeguard public health. This guide provides a comprehensive comparison of established analytical techniques, offering insights into their performance characteristics and empowering researchers to select the most suitable method for their specific applications.
The Analytical Imperative: Why Methodical Scrutiny Matters
The environmental fate and metabolic pathways of propoxycarbazone are of significant interest to regulatory bodies and the scientific community. The parent compound can undergo transformation in various matrices, including soil, water, and biological systems, leading to the formation of metabolites such as Propoxycarbazone-2-hydroxypropoxy.[1][2] Consequently, analytical methods must be capable of detecting and quantifying both the parent herbicide and its key metabolites to provide a complete picture of potential residues.[1] The United States Environmental Protection Agency (EPA) and other international bodies have established maximum residue limits (MRLs) for propoxycarbazone in various commodities, making sensitive and reliable analytical methods essential for enforcement.[1][3][4][5][6]
A Comparative Analysis of Analytical Methodologies
The determination of propoxycarbazone and its 2-hydroxypropoxy metabolite is predominantly achieved through liquid chromatography (LC) coupled with various detection techniques. The choice of method is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For the analysis of propoxycarbazone in relatively clean matrices, such as drinking water, HPLC-UV can be a cost-effective and reliable technique.[7] This method involves separating the analyte on a reversed-phase column and detecting it based on its ultraviolet absorbance.[7]
Suitable for water samples with low matrix interference[7]
While HPLC-UV offers simplicity and affordability, its selectivity can be limited in complex matrices where co-eluting compounds may interfere with the analyte signal.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For complex matrices such as soil, food commodities, and biological samples, LC-MS/MS has emerged as the gold standard for the analysis of propoxycarbazone and its metabolites.[8][9][10] This technique combines the high separation power of liquid chromatography with the exceptional sensitivity and selectivity of tandem mass spectrometry.[11][12][13]
Key Advantages of LC-MS/MS:
High Sensitivity and Selectivity: The use of multiple reaction monitoring (MRM) allows for the detection of target analytes at very low concentrations, even in the presence of complex matrix components.[12][14]
Broad Applicability: LC-MS/MS methods have been successfully developed and validated for a wide range of matrices, including soil, various food commodities, and animal tissues.[1][8][9]
Simultaneous Analysis: This technique allows for the simultaneous quantification of both propoxycarbazone and its 2-hydroxypropoxy metabolite in a single analytical run.[1][9]
Performance Characteristics of a Validated LC-MS/MS Method:
A study detailing a method for the determination of propoxycarbazone and its metabolite in various food commodities using a QuEChERS extraction followed by UHPLC-MS/MS analysis reported the following performance characteristics:[9][10]
These results demonstrate the robustness and reliability of LC-MS/MS for the routine monitoring of propoxycarbazone residues.
Experimental Workflow: From Sample to Result
A typical analytical workflow for the determination of propoxycarbazone and its 2-hydroxypropoxy metabolite involves several key steps, from sample preparation to data analysis.
Caption: A generalized experimental workflow for the analysis of Propoxycarbazone and its metabolites.
Detailed Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis
The following protocol is a representative example of a validated method for the analysis of propoxycarbazone and its 2-hydroxypropoxy metabolite in food commodities.[9][10]
1. Sample Preparation (QuEChERS)
Objective: To efficiently extract the target analytes from the sample matrix while minimizing co-extractives.
Procedure:
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
Add 10 mL of acetonitrile.
Add the appropriate QuEChERS salt packet (e.g., AOAC formulation).
Shake vigorously for 1 minute.
Centrifuge at ≥3000 x g for 5 minutes.
Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents.
Vortex for 30 seconds and centrifuge.
The resulting supernatant is ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis
Objective: To chromatographically separate and selectively detect and quantify the target analytes.
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Typical LC Conditions:
Column: A C18 reversed-phase column is commonly used.
Mobile Phase: A gradient of water and methanol or acetonitrile, often with the addition of a modifier like formic acid or ammonium formate to improve ionization.[8][15]
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
Typical MS/MS Conditions:
Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode for propoxycarbazone and its metabolite.
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte, ensuring high selectivity and sensitivity.
Ensuring Trustworthiness: The Pillars of Method Validation
To ensure the reliability and accuracy of analytical data, method validation is a critical and mandatory step.[16][17][18] A properly validated method provides a high degree of assurance that the measurements are fit for their intended purpose.
Key Validation Parameters:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity and Range: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.[16]
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.[16][18]
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[9][16][18]
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[9][16][18]
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[17]
Conclusion: A Path Forward for Accurate Analysis
The selection of an appropriate analytical method for propoxycarbazone and its 2-hydroxypropoxy metabolite is a critical decision that impacts data quality and regulatory compliance. While HPLC-UV can be suitable for simpler matrices, LC-MS/MS stands out as the superior technique for complex samples, offering unparalleled sensitivity, selectivity, and the ability to perform simultaneous analysis of the parent compound and its metabolite. The implementation of a robust sample preparation technique like QuEChERS, coupled with a thoroughly validated LC-MS/MS method, provides a powerful and reliable workflow for the accurate determination of these residues in a variety of matrices. As regulatory requirements continue to evolve, the adoption of such advanced and validated analytical strategies will be indispensable for ensuring the safety of our food supply and the protection of our environment.
Regulations.gov. (2025, June 14). Propoxycarbazone-sodium. Human Health Assessment Seeping Document and Preliminary Human Health Risk Assessment in Support of Registration Review.
López-Ruiz, R., et al. (2019). Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. Food Chemistry, 274, 429-433.
eCFR. (2009, March 4). 40 CFR 180.600 -- Propoxycarbazone; tolerances for residues.
Federal Register. (2009, March 4). Propoxycarbazone; Pesticide Tolerances.
SIELC Technologies. (n.d.). Separation of Propoxycarbazone-sodium on Newcrom R1 HPLC column.
ResearchGate. (n.d.). Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry | Request PDF.
Taylor & Francis Online. (2014, April 7). Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS.
MDPI. (2026, February 1). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection.
Oxford Academic. (2026, February 27). Analytical Method for Detecting Herbicides, Plant Growth Regulators, and Fungicides in Agricultural Commodities: Single-Laboratory Validation | Journal of AOAC INTERNATIONAL.
Austin Publishing Group. (2020, July 16). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass.
Canada.ca. (2016, February 3). Propoxycarbazone- sodium.
Cornell Law School. (n.d.). 40 CFR § 180.600 - Propoxycarbazone; tolerances for residues.
Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
European Commission. (2014, July 15). Propoxycarbazone-sodium - Herbicide - Dossier for renewal of approval according to Commission Regulation 844/2012 - Document M-C.
European Union Reference Laboratory for Pesticides. (n.d.). Validation Report 16.
ResearchGate. (n.d.). Analytical methods for determination of pesticides: An Overview.
Agilent. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
Shimadzu. (n.d.). 1000+ PESTICIDES.
PubMed. (2011, September 15). Current mass spectrometry strategies for the analysis of pesticides and their metabolites in food and water matrices.
PubMed. (2019, November 15). Evaluation of the behaviour of propoxycarbazone herbicide in soils and water under different conditions. Post-targeted study.
LCGC International. (2023, December 1). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp.
Analytical Methodologies for Propoxycarbazone-2-hydroxypropoxy: A Comparative Performance Guide
Introduction: The Analytical Imperative Propoxycarbazone-sodium is a selective post-emergence sulfonamide herbicide utilized primarily for grass and broadleaf weed control via the inhibition of acetolactate synthase (ALS...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Imperative
Propoxycarbazone-sodium is a selective post-emergence sulfonamide herbicide utilized primarily for grass and broadleaf weed control via the inhibition of acetolactate synthase (ALS)[1]. In agricultural matrices, particularly wheat, the parent compound undergoes rapid demethylation and hydrolysis. This metabolic pathway yields 2-hydroxypropoxy MKH 6561 (Pr-2-OH or M01) as the predominant and most stable metabolite[2].
Because Pr-2-OH is classified as the primary residue of concern for regulatory compliance, developing highly linear, accurate, and precise analytical methods is critical for drug development professionals, agrochemical scientists, and environmental researchers. This guide objectively compares the performance of modern targeted methods against legacy multi-residue approaches.
Methodological Alternatives: The Failure of Traditional MRMs
Historically, Food and Drug Administration (FDA) Multi-Residue Methods (MRMs) have served as the default for broad-spectrum pesticide screening. However, regulatory evaluations have explicitly demonstrated that standard MRMs fail to adequately recover propoxycarbazone-sodium and its Pr-2-OH metabolite[3].
The failure of MRMs stems from two primary chemical factors:
Polarity Mismatch: The highly polar nature of the sulfonylaminocarbonyltriazolinone structure leads to poor partitioning in the non-polar extraction solvents traditionally used in MRMs.
Solvent-Induced Artifacts: Extraction protocols utilizing methanol (MeOH) have been proven to artificially convert the parent propoxycarbazone compound into a methyl ester artifact (PlZ 1139). This in vitro reaction skews the quantification of true in vivo metabolites, destroying assay accuracy[4].
To overcome these critical limitations, modern analytical workflows have shifted to targeted Buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with UHPLC-MS/MS [5].
Propoxycarbazone metabolism vs. methanol-induced artificial degradation.
Comparative Performance: Linearity, Accuracy, and Precision
When evaluating analytical approaches, targeted QuEChERS UHPLC-MS/MS significantly outperforms traditional Solid Phase Extraction (SPE) and FDA MRMs. The targeted method achieves exceptional linearity (R² ≥ 0.9974) across a dynamic range of 5 to 150 µg/kg, ensuring reliable quantification at trace levels[5].
Furthermore, stability studies demonstrate that Pr-2-OH residues extracted via this optimized method remain stable under freezer conditions (-18°C) for up to 540 days without significant degradation[2].
Table 1: Performance Metrics of Analytical Methods for Pr-2-OH
Method / Matrix
Linearity (R²)
Accuracy (Mean Recovery)
Precision (RSD)
Limit of Quantitation (LOQ)
FDA MRM (General)
N/A
Inadequate (< 50%)
High Variance
N/A
SPE LC-MS/MS (General)
> 0.990
75.0%
10.0 - 15.0%
10 - 25 µg/kg
QuEChERS (Wheat Forage)
≥ 0.997
90.0% (Range: 84-97%)
3.1%
≤ 1.64 µg/kg
QuEChERS (Wheat Straw)
≥ 0.997
81.0% (Range: 66-93%)
5.8%
≤ 1.64 µg/kg
QuEChERS (Wheat Grain)
≥ 0.997
86.0% (Range: 68-101%)
5.5%
≤ 1.64 µg/kg
Data synthesized from regulatory dossiers and peer-reviewed validation studies[2],[5].
To guarantee scientific integrity, the following protocol is designed as a self-validating system . By explaining the causality behind each procedural step, researchers can adapt this workflow to ensure maximum accuracy and precision for Pr-2-OH quantification.
Step 1: Cryogenic Matrix Homogenization
Procedure: Mill agricultural matrices (forage, straw, grain) in the presence of liquid nitrogen to a fine powder.
Causality: Mechanical shearing generates heat, which can degrade thermally labile metabolites. Cryogenic conditions arrest enzymatic activity and preserve the native state of Pr-2-OH, ensuring baseline accuracy before chemical extraction begins.
Step 2: Buffered Acetonitrile Extraction
Procedure: Extract the homogenized matrix using 1% acetic acid in acetonitrile (MeCN). Strictly avoid the use of methanol.
Causality: Regulatory data confirms that methanol reacts with the parent propoxycarbazone during sample preparation to artificially form the methyl ester PlZ 1139[4]. Utilizing acidified MeCN prevents this artifact formation while maintaining the solubility of the highly polar Pr-2-OH, directly safeguarding method accuracy.
Procedure: Transfer the supernatant to a dSPE tube containing Primary Secondary Amine (PSA) and C18 sorbents. Vortex and centrifuge.
Causality: PSA removes interfering organic acids and sugars, while C18 strips out complex lipids. This targeted removal of matrix components minimizes ion suppression in the mass spectrometer's source, which is the primary driver of non-linearity in LC-MS/MS assays.
Step 4: UHPLC-MS/MS Quantification
Procedure: Inject the cleaned extract onto a C18 UHPLC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Causality: MRM transitions provide absolute structural specificity. By separating Pr-2-OH chromatographically before ionization, isobaric interferences are eliminated, allowing the method to achieve an ultra-low LOQ of ≤ 1.64 µg/kg[5].
Step 5: System Suitability and Self-Validation
Procedure: Integrate a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction and run matrix-matched calibration curves with every batch.
Causality: The SIL-IS co-elutes with the target analyte and experiences identical matrix effects. Normalizing the Pr-2-OH signal to the SIL-IS dynamically corrects for run-to-run variations, transforming the protocol into a self-validating system that guarantees high precision (RSD < 6%)[2].
Self-validating QuEChERS UHPLC-MS/MS workflow for Pr-2-OH quantification.
References
Bayer AG. "Propoxycarbazone-sodium - Herbicide - Dossier for renewal of approval according to Commission Regulation 844/2012." Bayer.com.
U.S. Environmental Protection Agency. "Propoxycarbazone-sodium. Human Health Assessment Scoping Document and Preliminary Human Health Risk Assessment." Regulations.gov.
ResearchGate. "Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry." ResearchGate.net.
University of Hertfordshire. "Propoxycarbazone-sodium (Ref: MKH 6561) - AERU." Herts.ac.uk.
Advanced Comparison Guide: Extraction Solvents for Propoxycarbazone-2-hydroxypropoxy (M01)
Executive Summary Propoxycarbazone-2-hydroxypropoxy (commonly referred to as metabolite M01) is the predominant environmental and plant metabolite of the sulfonylaminocarbonyltriazolinone herbicide, propoxycarbazone-sodi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Propoxycarbazone-2-hydroxypropoxy (commonly referred to as metabolite M01) is the predominant environmental and plant metabolite of the sulfonylaminocarbonyltriazolinone herbicide, propoxycarbazone-sodium[1]. Due to its high polarity, weak acidity, and tendency to bind to complex matrices like soil and dry wheat straw, achieving high extraction recovery requires precise solvent engineering. This guide objectively compares the efficacy of different extraction solvent systems—specifically evaluating buffered Acetonitrile (QuEChERS) against alkaline Acetonitrile/Water mixtures (Accelerated Solvent Extraction)—to provide researchers with validated, matrix-specific methodologies.
Physicochemical Profiling & Solvent Causality
To design an effective extraction protocol, one must first understand the physicochemical behavior of the target analyte. Propoxycarbazone-2-hydroxypropoxy (C15H18N4O8S, MW: 414.39 g/mol ) features a sulfonamide bridge and a triazolinone ring[2].
The Causality of Solvent Selection:
Acetonitrile (ACN) vs. Methanol: ACN is universally preferred over methanol as the primary organic extraction solvent. ACN provides a sharper phase separation during salting-out procedures and efficiently precipitates matrix proteins without co-extracting excessive lipophilic interferences or sugars[3].
pH Modulation & Ionization Control:
Acidic Conditions (QuEChERS): Adding 1% acetic acid to ACN suppresses the ionization of the sulfonamide group, keeping M01 in a neutral state. This chemical state drives the partitioning of the analyte into the organic layer during the addition of citrate salts, maximizing recovery in high-moisture food commodities[3].
Alkaline Conditions (ASE): In complex, highly adsorptive matrices like soil or dry wheat straw, M01 binds tightly to humic substances. Utilizing 10 mM Ammonium Hydroxide (NH4OH) in an ACN/Water mixture deprotonates the analyte. This forms a highly soluble ionic species that readily desorbs from the matrix under the high temperature and pressure of an ASE system[4].
Flocculation Agents: The addition of 50 mM Calcium Chloride (CaCl₂) in soil extraction solvents acts as a physical modifier. Divalent Ca²⁺ cations compress the electrical double layer of clay particles, causing them to flocculate and preventing the formation of stable emulsions[4].
Quantitative Performance Comparison
The following table summarizes the experimental recovery data of different extraction solvent systems across various matrices.
This method leverages acidic acetonitrile to partition the neutral analyte away from the aqueous matrix[3].
Self-Validation Mechanism: This protocol requires the addition of an isotopically labeled internal standard (e.g., M01-d3) prior to extraction. If the absolute recovery of the internal standard falls outside the 80–120% range during LC-MS/MS analysis, the extraction is automatically flagged for severe matrix suppression or incomplete partitioning, prompting a re-evaluation of the buffer capacity.
Step-by-Step Methodology:
Sample Preparation: Weigh 10.0 g of homogenized sample (e.g., lettuce, green wheat) into a 50 mL PTFE centrifuge tube.
Internal Standard Addition: Spike the sample with 100 µL of a 1 µg/mL isotopically labeled internal standard solution. Allow to sit for 15 minutes to ensure matrix integration.
Solvent Extraction: Add 10 mL of Acetonitrile containing 1% (v/v) acetic acid. Shake vigorously for 1 minute using a mechanical Geno/Grinder.
Salting Out: Add pre-weighed QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake immediately for 1 minute to prevent agglomeration of MgSO₄.
Phase Separation: Centrifuge at 4000 rpm for 5 minutes.
dSPE Cleanup: Transfer 1 mL of the upper organic supernatant to a dSPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18. Caution: Do not exceed 25 mg of PSA, as excessive primary secondary amines can inadvertently retain the weakly acidic M01 analyte.
Final Preparation: Vortex for 30 seconds, centrifuge at 10,000 rpm for 3 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for UHPLC-MS/MS analysis.
This method utilizes heat, pressure, and an alkaline environment to desorb bound residues from complex matrices[4].
Self-Validation Mechanism: The inclusion of CaCl₂ acts as an internal physical validator. If the post-extraction extract is cloudy or turbid, it indicates incomplete flocculation of clay/humic particles, warning the analyst that emulsion-based analyte trapping has occurred. A perfectly clear supernatant validates successful phase separation.
Step-by-Step Methodology:
Solvent Preparation: Prepare 1 L of extraction solvent by dissolving 7.35 g of CaCl₂·2H₂O in 500 mL of HPLC-grade water. Add 5 mL of 2 M NH₄OH, then dilute to a final volume of 1 L with Acetonitrile (ACN)[4].
Cell Loading: Mix 10.0 g of dry soil or milled wheat straw with an equal volume of Hydromatrix (inert diatomaceous earth) to prevent channeling. Load the mixture into a 33 mL ASE extraction cell.
ASE Parameters: Load the cells into the Accelerated Solvent Extractor. Set the parameters to: Temperature = 100°C, Pressure = 1500 psi, Static Time = 5 minutes, Static Cycles = 2, Flush Volume = 60%, Purge Time = 60 seconds.
Concentration: Collect the extract in a 60 mL VOA vial. Concentrate the extract to approximately 5 mL under a gentle stream of nitrogen using a Turbovap unit at 40°C.
SPE Cleanup: Pass the concentrated aqueous extract through a pre-conditioned polymeric Solid Phase Extraction (SPE) cartridge. Wash with 5 mL of HPLC water, dry the cartridge under vacuum for 10 minutes, and elute the analyte with 5 mL of Methanol.
Reconstitution: Evaporate the methanolic eluate to dryness and reconstitute in 1 mL of initial LC mobile phase for analysis.
Regulatory guidelines for Propoxycarbazone-2-hydroxypropoxy residue analysis
A Comparative Guide to Regulatory and Analytical Frameworks for Propoxycarbazone and its 2-hydroxypropoxy Metabolite Introduction: The Analyte and Its Significance Propoxycarbazone, typically used as its sodium salt, is...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to Regulatory and Analytical Frameworks for Propoxycarbazone and its 2-hydroxypropoxy Metabolite
Introduction: The Analyte and Its Significance
Propoxycarbazone, typically used as its sodium salt, is a post-emergence sulfonylaminocarbonyltriazolinone herbicide.[1] It functions by inhibiting acetolactate synthase (ALS), an enzyme essential for plant amino acid synthesis, effectively controlling grass and some broad-leaved weeds in cereal crops like wheat.[2][3][4] Following application, propoxycarbazone is metabolized in plants, forming several breakdown products. Among these, the Propoxycarbazone-2-hydroxypropoxy metabolite (alternatively named methyl 2-[[3-(2-hydroxypropoxy)-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl]sulfamoyl]benzoate) is a key residue of concern.[5][6][7]
The presence of both the parent compound and its 2-hydroxypropoxy metabolite in food commodities necessitates robust regulatory oversight and highly sensitive analytical methods. Ensuring food safety requires a clear understanding of the "residue definition"—the specific combination of compounds that regulatory bodies monitor—and the analytical methodologies capable of accurately quantifying these residues at or below established Maximum Residue Limits (MRLs). This guide provides a comparative analysis of international regulatory guidelines and details a validated analytical workflow for the simultaneous determination of propoxycarbazone and its 2-hydroxypropoxy metabolite.
The Global Regulatory Landscape: Defining the Residue
The "residue definition" is a critical component of pesticide regulation. It specifies which compounds (parent, metabolites, or degradation products) must be measured to determine compliance with an MRL. This definition can differ for risk assessment (considering all toxicologically relevant compounds) versus enforcement (monitoring a practical subset of marker residues).[8] The approach to defining the propoxycarbazone residue varies across major international regulatory bodies.
Regulatory Body
Residue Definition for Plants
Residue Definition for Livestock
Key Rationale & Notes
U.S. EPA
Combined residues of propoxycarbazone and its 2-hydroxypropoxy metabolite, expressed as parent.[6][9]
Varies; tolerances for some commodities are for propoxycarbazone per se.[6]
The 2-hydroxypropoxy metabolite was identified as a significant residue in plant metabolism studies and is included for risk assessment and tolerance enforcement in plant commodities.[6][7]
Health Canada (PMRA)
Propoxycarbazone and the 2-hydroxypropoxy metabolite.[10]
The nature of the residue was deemed adequately understood, leading to a differential definition for plant and animal matrices.[10]
EU (EFSA)
Propoxycarbazone-sodium and its 2-hydroxypropoxy metabolite (M01) are considered the residue of concern and should be included in the residue definition for plant matrices.[7]
To be determined based on animal metabolism and feeding studies.
The decision is based on metabolism studies showing the 2-hydroxypropoxy metabolite as predominant in various agricultural commodities.[7]
Without established Codex MRLs, international trade relies on adhering to the limits of the importing country or region, such as the EU or US.[12][13]
This divergence, particularly between plant and animal commodity definitions, underscores the importance for analytical laboratories to have flexible, validated methods capable of quantifying either the parent compound alone or in combination with its key metabolite.
Analytical Methodology: The QuEChERS and LC-MS/MS Approach
For the analysis of multi-class pesticide residues in complex food matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become an industry standard.[14][15] It offers a streamlined sample preparation protocol with high recovery rates and is frequently paired with Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS) for sensitive and selective detection.
Core Principles of the Method
The analysis of propoxycarbazone and its 2-hydroxypropoxy metabolite involves three primary stages: extraction, cleanup, and instrumental analysis. The causality behind the choice of reagents and steps is crucial for achieving reliable results.
Extraction : The goal is to efficiently transfer the target analytes from the solid food matrix into a liquid solvent. Acetonitrile is the preferred solvent due to its ability to extract a wide range of pesticides with minimal co-extraction of non-polar interferences like lipids and waxes. A salting-out step, typically using magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc), is then used to induce phase separation, forcing the pesticides into the acetonitrile layer and removing water-soluble matrix components.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : The crude extract contains co-extracted matrix components (e.g., pigments, sugars, lipids) that can interfere with the LC-MS/MS analysis and damage the instrument. A d-SPE cleanup step is employed to remove these interferences. A combination of sorbents is typically used:
Primary Secondary Amine (PSA) : Removes organic acids, sugars, and some fatty acids.
Graphitized Carbon Black (GCB) : Excellent for removing pigments like chlorophyll and carotenoids. Its use must be carefully optimized as it can also retain planar analytes.
C18 (Octadecylsilane) : Removes non-polar interferences such as lipids.
Magnesium Sulfate (MgSO₄) : Removes any remaining water from the extract.
Instrumental Analysis (UHPLC-MS/MS) : This is the gold standard for quantification. The UHPLC system separates the target analytes from remaining matrix components. The tandem mass spectrometer then provides highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions for both propoxycarbazone and its 2-hydroxypropoxy metabolite.
Experimental Workflow Diagram
Caption: General workflow for QuEChERS-based residue analysis.
This protocol is a generalized representation based on published methods.[14][15] Researchers should validate the method for each specific matrix.
Sample Homogenization : Weigh 10 g (± 0.1 g) of a homogenized sample into a 50 mL centrifuge tube.
Fortification (for QC) : For recovery studies, spike the sample with a known concentration of propoxycarbazone and 2-hydroxypropoxy metabolite standards and allow it to sit for 30 minutes.
Extraction :
Add 10 mL of 1% acetic acid in acetonitrile to the tube.
Add internal standard if required.
Add the AOAC QuEChERS extraction salt packet containing 4 g MgSO₄ and 1 g NaOAc.
Immediately cap and shake vigorously for 1 minute.
Centrifugation : Centrifuge the tube at ≥3000 rcf for 5 minutes.
d-SPE Cleanup :
Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing MgSO₄, PSA, and C18 sorbents.
Vortex for 30 seconds.
Final Centrifugation : Centrifuge the d-SPE tube at ≥5000 rcf for 5 minutes.
Preparation for Analysis :
Transfer an aliquot of the final extract into a clean tube.
Acidify with a small amount of formic acid to improve chromatographic peak shape and analyte stability.
Filter through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.
Comparative Performance of Analytical Methods
The effectiveness of an analytical method is determined by its performance characteristics, including linearity, recovery, precision, and Limit of Quantification (LOQ). The LOQ must be low enough to enforce the MRLs set by regulatory bodies.
The data demonstrates that the QuEChERS methodology is highly effective, providing excellent recovery and precision across a variety of challenging food matrices. The achievable LOQs are well below the typical MRLs established by bodies like the U.S. EPA, which range from 0.02 ppm (20 µg/kg) in wheat grain to higher levels in animal forage.[6]
Logical Framework for Residue Definition
The decision to include a metabolite like 2-hydroxypropoxy in a regulatory residue definition is a structured process grounded in scientific evidence.
Caption: Decision tree for including metabolites in a residue definition.
Conclusion
The global regulation of propoxycarbazone residues presents a complex but manageable challenge for analytical scientists. While residue definitions vary, particularly between plant and animal products in North America, the consistent identification of the 2-hydroxypropoxy metabolite as a key residue in plants by the EPA, PMRA, and EFSA highlights its importance. The widespread adoption of the QuEChERS method coupled with UHPLC-MS/MS provides a robust, validated, and efficient platform for the simultaneous analysis of both the parent herbicide and this critical metabolite. This approach ensures that laboratories can adapt to differing international standards and provide the high-quality data needed to enforce MRLs and safeguard consumer health.
References
Propoxycarbazone-sodium (Ref: MKH 6561). (2026, February 18). AERU.
Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. (2019, February 15).
Propoxycarbazone. Merck Index.
Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry. (2019, February 15). PubMed.
2-Hydroxy-propoxycarbazone. PubChem, NIH.
Propoxycarbazone-sodium. Human Health Assessment Scoping Document and Preliminary Human Health Risk Assessment in Support of Registration Review. (2025, June 14).
propoxycarbazone data sheet. Compendium of Pesticide Common Names.
Propoxycarbazone-sodium - Herbicide - Dossier for renewal of approval according to Commission Regulation 844/2012 - Document M-C. (2014, July 15). Bayer CropScience AG.
Propoxycarbazone; Pesticide Tolerances. (2009, March 4). Federal Register.
Pesticide Fact Sheet for Propoxycarbazone-sodium. EPA NEPS.
Propoxycarbazone sodium. PubChem, NIH.
Guidance on the establishment of the residue definition for dietary risk assessment. (2016). EFSA Journal.
Pesticide D
Proposed Maximum Residue Limit PMRL2016-02. (2016, February 3).
Scientific support for preparing an EU position in the 51st Session of the Codex Committee on Pesticide Residues (CCPR). PMC.
Proposed Registration Decision PRD2016-06. (2016, February 3).
EU AND CODEX ALIMENTARIUS MAXIMUM RESIDUE LIMITS CHANGES. COLEAD.
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of Propoxycarbazone-2-hydroxypropoxy
In the lifecycle of research and development, from discovery to application, the final and perhaps most critical step is the responsible management of chemical byproducts and waste. For professionals handling advanced ch...
Author: BenchChem Technical Support Team. Date: April 2026
In the lifecycle of research and development, from discovery to application, the final and perhaps most critical step is the responsible management of chemical byproducts and waste. For professionals handling advanced chemical entities like Propoxycarbazone-2-hydroxypropoxy, a metabolite of the sulfonylurea herbicide Propoxycarbazone, this responsibility is paramount. This guide provides a detailed, procedure-driven framework for its safe and compliant disposal, ensuring the protection of our personnel, our laboratories, and the environment.
The causal logic behind these protocols is grounded in the chemical's nature and the regulatory landscape. Propoxycarbazone and its derivatives, while exhibiting low acute toxicity to mammals, are classified as very toxic to aquatic life with long-lasting effects[1][2]. Therefore, improper disposal, such as release into sanitary sewers, is not merely a procedural misstep but a significant environmental hazard that water treatment systems are ill-equipped to handle[3][4]. Our procedures are designed as a self-validating system to prevent such releases, adhering to federal and local regulations like the Resource Conservation and Recovery Act (RCRA) which governs all chemical waste from the moment it is designated for discard[5][6].
Hazard Identification and Essential Safety Protocols
Before handling any waste, a thorough understanding of the compound's hazard profile is essential. Propoxycarbazone-2-hydroxypropoxy is a major metabolite of Propoxycarbazone-sodium[7]. While a specific Safety Data Sheet (SDS) for the metabolite is not widely available, its characteristics can be inferred from the parent compound, Propoxycarbazone-sodium, for which comprehensive safety data exists.
Key Hazard Information (Inferred from Propoxycarbazone-sodium):
Hazard Category
Description
Source(s)
Human Health
Low acute toxicity via oral, dermal, and inhalation routes. Not classified as a skin or eye irritant. Not considered a carcinogen.
Adherence to standard laboratory safety practices is the first line of defense. When handling Propoxycarbazone-2-hydroxypropoxy in any form (neat, in solution, or as contaminated material), the following PPE is mandatory:
Eye Protection: Wear safety glasses with side shields or goggles[1].
Hand Protection: Wear protective, chemical-resistant gloves (e.g., nitrile).
Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, consider additional protective clothing[1].
Waste Characterization and Segregation: A Decision-Making Workflow
Proper disposal begins with correct waste characterization. All waste containing Propoxycarbazone-2-hydroxypropoxy must be treated as hazardous chemical waste. It must never be disposed of down the drain or in regular trash[3][11][12]. The primary reason is its high aquatic toxicity[1][2].
The following workflow provides a logical process for segregating waste streams at the point of generation.
Caption: Waste Segregation Workflow for Propoxycarbazone-2-hydroxypropoxy.
Step-by-Step Disposal Protocols
All hazardous waste must be collected by your institution's designated Environmental Health and Safety (EHS) or hazardous waste program[3][11]. The following protocols detail how to prepare this waste for collection.
Protocol A: Disposal of Concentrated or Neat Propoxycarbazone-2-hydroxypropoxy
This procedure applies to expired solid compound, unused weighing portions, or highly concentrated stock solutions.
Container Selection: Select a sealable, chemically compatible container (e.g., a wide-mouth glass or polyethylene jar) that is in good condition and has a secure screw-top lid.
Transfer: Carefully transfer the solid or concentrated liquid waste into the selected container using a funnel or other appropriate tools to prevent spillage.
Labeling: Affix a "Hazardous Waste" label to the container. Fill out the label completely, including:
Generator Name & Location: Your name, principal investigator, and lab room number.
Chemical Contents: List "Propoxycarbazone-2-hydroxypropoxy" and its estimated concentration and quantity. Do not use abbreviations.
Storage: Store the sealed container in a designated satellite accumulation area within your laboratory. Ensure it is away from strong oxidizing agents[1].
Pickup Request: Once the container is full or you are finished generating this waste stream, submit a chemical waste collection request to your institution's EHS department.
Protocol B: Disposal of Dilute Aqueous Solutions
This procedure applies to waste generated from analytical methods (e.g., HPLC/UHPLC mobile phase), buffer solutions, or aqueous reaction workups.
Container Selection: Use a designated, sealable waste container, typically a plastic carboy, rated for chemical waste.
Waste Collection: Collect all aqueous waste containing Propoxycarbazone-2-hydroxypropoxy in this container. Do not mix with other waste streams, especially incompatible ones like strong acids or bases, unless you have confirmed compatibility.
Labeling: Clearly label the carboy with a "Hazardous Waste" label. List all chemical constituents, including solvents and buffers. For example: "Aqueous Waste with Methanol, Acetonitrile, and trace Propoxycarbazone-2-hydroxypropoxy." Maintain a running log of added volumes if required by your institution.
Storage: Keep the container sealed when not in use and store it in secondary containment within your lab's satellite accumulation area.
Pickup Request: Arrange for collection through your institution's EHS department when the container is full.
Protocol C: Disposal of Contaminated Labware and PPE
This procedure applies to non-reusable items such as gloves, pipette tips, weighing paper, and contaminated paper towels.
Segregation: Place all lightly contaminated solid waste into a designated, clearly labeled container lined with a durable plastic bag[13]. The label should read "Hazardous Waste - Solid Lab Debris" and list the chemical contaminants.
Sharps: Any contaminated sharps (needles, razor blades, scalpels) must be disposed of in a designated sharps container[13].
Heavily Contaminated Items: Items with significant amounts of visible solid or liquid contamination should be treated as concentrated waste (Protocol A).
Empty Chemical Containers: The original container of Propoxycarbazone-2-hydroxypropoxy must be triple-rinsed with a suitable solvent (e.g., water or methanol) before being discarded as regular trash[11][14]. The rinsate from this process is considered hazardous waste and must be collected and disposed of according to Protocol A or B[11]. After rinsing, deface the label on the empty container.
Storage and Pickup: Seal the bag/container when full and arrange for pickup with your EHS department.
Spill Management
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Ensure Safety: Alert others in the area. If the spill is large or involves volatile solvents, evacuate the immediate area.
Don PPE: Wear the mandatory PPE as described in Section 1.
Containment: For a powder spill, cover it with a plastic sheet to minimize dust[1]. For a liquid spill, surround the area with absorbent material from a chemical spill kit.
Cleanup:
Solid Spill: Gently sweep the material into a dustpan and place it in a sealed container for disposal according to Protocol A[1]. Avoid creating dust.
Liquid Spill: Use absorbent pads to soak up the spill. Place the used pads into a sealed bag or container.
Decontamination: Clean the contaminated surface thoroughly with soap and water[1].
Disposal: All cleanup materials (absorbent pads, used PPE, etc.) must be disposed of as hazardous waste according to Protocol C.
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our innovative work in the lab does not come at the cost of the world outside it.
References
Government of Canada. (2016). Proposed Registration Decision PRD2016-06, Propoxycarbazone-sodium. Retrieved from . [Link]
Agriculture and Environment Research Unit (AERU). (n.d.). Propoxycarbazone-sodium (Ref: MKH 6561). University of Hertfordshire. Retrieved from aeru.co.uk. [Link]
Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory. Retrieved from ems-environmental.com. [Link]
U.S. Environmental Protection Agency. (2004). Pesticide Fact Sheet for Propoxycarbazone-sodium. Retrieved from epa.gov. [Link]
U.S. Environmental Protection Agency. (2015). Propoxycarbazone-sodium. Human Health Assessment Scoping Document and Preliminary Human Health Risk Assessment in Support of Registration Review. Retrieved from regulations.gov. [Link]
U.S. Environmental Protection Agency. (2023). Requirements for Pesticide Disposal. Retrieved from epa.gov. [Link]
Agriculture and Environment Research Unit (AERU). (n.d.). Propoxycarbazone. University of Hertfordshire. Retrieved from sitem.herts.ac.uk. [Link]
U.S. Environmental Protection Agency. (2023). Safe Disposal of Pesticides. Retrieved from epa.gov. [Link]
Vargas-Pérez, M., et al. (2019). Evaluation of the behaviour of propoxycarbazone herbicide in soils and water under different conditions. Post-targeted study. Ecotoxicology and Environmental Safety. Retrieved from researchgate.net. [Link]
Helweg, A., et al. (2007). Crop damage may occur after herbicide disposal in manure: A preliminary study. Acta Agriculturae Scandinavica, Section B — Soil & Plant Science. [Link]
Vargas-Pérez, M., et al. (2019). Evaluation of the behaviour of propoxycarbazone herbicide in soils and water under different conditions. Post-targeted study. PubMed. [Link]
National Center for Biotechnology Information. (n.d.). Propoxycarbazone sodium. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
National Pesticide Information Center. (n.d.). The Law on Pesticide Wastes. Retrieved from npic.orst.edu. [Link]
National Pesticide Information Center. (2024). Disposal of Pesticides. Retrieved from npic.orst.edu. [Link]
Wang, C., et al. (2023). Microbial degradation as a powerful weapon in the removal of sulfonylurea herbicides. PubMed. [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from vumc.org. [Link]
Koprowska, K., et al. (2015). Degradation of propoxycarbazone-sodium with advanced oxidation processes. ResearchGate. [Link]
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from acewaste.com.au. [Link]
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-propoxycarbazone. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
University of Essex. (2022). Laboratory Waste Disposal Handbook. Retrieved from essex.ac.uk. [Link]
Missouri Department of Natural Resources. (2020). Managing Pesticide Waste. Retrieved from dnr.mo.gov. [Link]
NEDT. (2021). Safe Disposal of Herbicides and Pesticides. Retrieved from nedt.org. [Link]
U.S. Environmental Protection Agency. (1983). Pesticide Registration (PR) Notice 83-3. Purdue University. Retrieved from purdue.edu. [Link]
Bollman, S. L., et al. (2019). Sulfonylurea Herbicides' Fate in Soil: Dissipation, Mobility, and Other Processes. ResearchGate. [Link]
The Ohio State University. (n.d.). Safe Disposal of Pesticides. Environmental Health and Safety. Retrieved from ehs.osu.edu. [Link]
King Abdullah University of Science and Technology. (n.d.). Laboratory Waste Disposal Guidelines. Retrieved from kaust.edu.sa. [Link]
de Souza, F. B., et al. (2022). Treatment of Wastewaters Containing Sulfonylurea Herbicides by Electroflotation: Chemical and Ecotoxicological Efficacy. MDPI. [Link]
Sabir, M., et al. (2022). Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: A Review. MDPI. [Link]
Bayer CropScience. (2014). Propoxycarbazone-sodium - Dossier for renewal of approval. Retrieved from efsa.europa.eu. [Link]
Operational Guide: Personal Protective Equipment and Handling Protocols for Propoxycarbazone-2-hydroxypropoxy
As a Senior Application Scientist, I frequently oversee the implementation of safety and logistical frameworks for handling complex analytical standards. (CAS: 496925-02-1) is a critical metabolite and impurity of the su...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently oversee the implementation of safety and logistical frameworks for handling complex analytical standards. (CAS: 496925-02-1) is a critical metabolite and impurity of the sulfonylaminocarbonyltriazolinone herbicide, Propoxycarbazone-sodium[1]. Primarily encountered in environmental residue analysis, LC-MS/MS method development, and toxicological screening, this compound presents unique handling challenges[2].
While its acute human toxicity is relatively low, it is classified as exceptionally hazardous to aquatic ecosystems (Aquatic Acute 1, Aquatic Chronic 1)[1]. Therefore, our Personal Protective Equipment (PPE) and operational workflows are designed not just for personal safety, but to ensure absolute environmental containment and analytical integrity[3].
Section 1: Chemical Profile and Hazard Causality
Understanding the physicochemical nature of the analyte dictates our safety response. As a neat solid powder, the primary risk during handling is aerosolization and static-cling during micro-weighing, which can lead to unintended inhalation or cross-contamination of the laboratory environment[4].
Table 1: Quantitative Hazard and Physicochemical Data
Requires thermal equilibration before opening to prevent condensation[3].
Section 2: The PPE Matrix: A Self-Validating Defense System
Every piece of PPE serves a specific mechanistic purpose. We do not just wear gloves; we select the polymer based on both the solid hazard and the solvent vehicle used to dissolve the standard for chromatographic analysis.
Table 2: Required PPE Specifications
PPE Category
Specification
Operational Justification
Hand Protection
Nitrile rubber, >0.40 mm thickness
Nitrile provides a robust barrier against both the solid powder and the polar organic solvents (e.g., Methanol, Acetonitrile) typically used for LC-MS dilution[5].
Eye Protection
EN166 compliant safety goggles
Prevents ocular exposure to micro-particulates during the transfer of the neat solid from the vial to the balance[5].
Body Protection
Tyvek lab coat or tightly woven cotton
Prevents accumulation of dust on personal clothing. Must be closed to the neck with tight cuffs.
Respiratory
N95/FFP2 Mask or Fume Hood
Required if weighing outside a Class II fume hood due to the risk of powder aerosolization[3].
Section 3: Step-by-Step Operational Workflow
To guarantee both operator safety and the integrity of the reference standard, follow this validated operational sequence:
Thermal Equilibration: Remove the Propoxycarbazone-2-hydroxypropoxy vial from -20°C storage[3]. Allow it to equilibrate to room temperature in a desiccator for 30 minutes.
Causality: Opening a cold vial introduces atmospheric moisture, degrading the standard and causing the powder to clump, which increases handling difficulty and the risk of spills.
PPE Donning & Verification: Don standard PPE (Nitrile gloves, EN166 goggles, lab coat)[5]. Inspect gloves for micro-tears before handling the chemical.
Workspace Preparation: Conduct all open-vial handling inside a certified Class II fume hood or a localized exhaust ventilation (LEV) balance enclosure[4]. Lay down a disposable, anti-static weighing mat.
Weighing & Solubilization: Use an anti-static spatula to transfer the powder. Dissolve the standard directly into the target solvent (e.g., HPLC-grade Acetonitrile) within the primary container if possible, or transfer to a volumetric flask. Cap immediately.
Decontamination: Wipe down the balance and spatulas with a solvent-dampened lint-free cloth (e.g., 70% Isopropanol) to capture any residual micro-dust[3].
Section 4: Spill Containment and Disposal Plan
Because Propoxycarbazone-2-hydroxypropoxy is highly toxic to aquatic life, a "zero-to-drain" policy is strictly enforced[1],[3].
Dry Spills: Do not sweep. Use a HEPA-filtered vacuum or cover the powder spill with a damp absorbent towel to prevent dust generation[4]. Carefully scoop the material into a hazardous waste container.
Liquid Spills (Diluted Standard): Absorb with inert materials (e.g., vermiculite or universal spill pads).
Disposal: All contaminated consumables (pipette tips, gloves, weighing boats) and spent solutions must be segregated into solid and liquid hazardous waste streams. Label as "Environmentally Hazardous Substance, Solid, N.O.S. (Propoxycarbazone derivative), UN3077, Marine Pollutant"[3],[6].
Visualization: Operational Safety Workflow
Figure 1: End-to-end operational and safety workflow for handling Propoxycarbazone-2-hydroxypropoxy.
References
National Center for Biotechnology Information (NIH). "2-Hydroxy-propoxycarbazone | C15H18N4O8S | CID 117065389 - PubChem." PubChem Database. Available at:[Link]
United States Environmental Protection Agency (EPA). "Pesticide Product Label, OLYMPUS RANGELAND HERBICIDE." Available at: [Link]
Bayer CropScience / DLBR. "SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006." Available at: [Link]